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Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate: A Comprehensive Technical Guide

Executive Context and Strategic Importance In the realm of peptide synthesis and drug development, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (often abbreviated as H-Hyp-OBzl·TosOH) serves as a critical chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context and Strategic Importance

In the realm of peptide synthesis and drug development, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (often abbreviated as H-Hyp-OBzl·TosOH) serves as a critical chiral building block. It is extensively utilized in the synthesis of collagen mimetics, matrix metalloproteinase inhibitors, and various peptidomimetics.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of additions, but as an exercise in thermodynamic control and chemoselectivity. The objective is to orthogonally protect the C-terminus of 4-hydroxy-L-proline while stabilizing the secondary amine, all without perturbing the sensitive C4-hydroxyl group. This guide deconstructs the causality, methodology, and analytical validation required to execute this synthesis with high fidelity.

Mechanistic Rationale and Causality

The synthesis relies on a classic Fischer-Speier esterification, driven to completion via Le Chatelier’s principle. However, the specific choice of reagents is dictated by the tri-functional nature of 4-hydroxy-L-proline.

The Dual Role of p-Toluenesulfonic Acid (TsOH)

While hydrochloric acid (HCl) generated via thionyl chloride is often used for amino acid esterifications , it is suboptimal for high-temperature azeotropic reflux due to its volatility. We utilize p-Toluenesulfonic acid monohydrate (TsOH·H2O) for two causal reasons:

  • Non-Volatile Acid Catalysis: TsOH (pKa ≈ -2.8) remains in the liquid phase at 110°C, providing constant protonation of the carboxylic acid to facilitate nucleophilic attack by benzyl alcohol.

  • N-Terminus Stabilization: TsOH protonates the secondary pyrrolidine amine, forming a stable ammonium tosylate salt. The bulky, hydrophobic tosylate anion prevents self-condensation (diketopiperazine formation) and promotes excellent crystallinity of the final product, allowing isolation without column chromatography .

Chemoselectivity: Protecting the Unprotected

4-Hydroxy-L-proline possesses a secondary alcohol at the C4 position. A common concern is whether this hydroxyl group will undergo etherification with benzyl alcohol. Under these specific conditions, it does not. The secondary alcohol is sterically hindered and significantly less nucleophilic than the primary benzyl alcohol. Furthermore, while esterification is driven thermodynamically by water removal, intermolecular etherification of two alcohols requires much harsher dehydrating conditions or strong alkylating agents (e.g., Williamson ether synthesis).

Mechanism A 4-Hydroxy-L-proline (Zwitterion) B Protonation by TsOH (Ammonium & Oxonium) A->B + TsOH C Nucleophilic Attack by Benzyl Alcohol B->C + BnOH D Tetrahedral Intermediate C->D E Proton Transfer & Water Elimination D->E - H2O (Dean-Stark) F H-Hyp-OBzl Tosylate (Target Product) E->F + TsO- (Salt Formation)

Mechanistic pathway of 4-Hydroxy-L-proline Fischer esterification and tosylate salt formation.

Self-Validating Experimental Protocol

A robust chemical process must be self-validating. In this protocol, the reaction progress is quantitatively tracked by the volume of water collected in the Dean-Stark trap, serving as a definitive In-Process Control (IPC) .

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-Hydroxy-L-proline131.131.0013.11 gStarting Material
Benzyl Alcohol108.144.0041.5 mLReactant / Co-solvent
p-Toluenesulfonic Acid Monohydrate190.221.1020.92 gCatalyst / Salt Former
Toluene92.14-150.0 mLAzeotropic Solvent

Note: Benzyl alcohol is used in excess to drive the equilibrium forward and maintain solubility.

Step-by-Step Methodology

Step 1: Apparatus Assembly Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is adequately vented to a nitrogen bubbler to prevent moisture ingress during cooling.

Step 2: Reactant Charging Charge the flask with 4-Hydroxy-L-proline (13.11 g, 100 mmol), p-Toluenesulfonic acid monohydrate (20.92 g, 110 mmol), benzyl alcohol (41.5 mL, 400 mmol), and toluene (150 mL). The mixture will initially appear as a heterogeneous slurry.

Step 3: Azeotropic Reflux (The Self-Validating Step) Heat the mixture to a vigorous reflux (internal temperature ~110–115°C). As the reaction proceeds, water will co-distill with toluene, condense, and separate in the Dean-Stark trap.

  • IPC Validation: For a 100 mmol scale, you must collect exactly 1.8 mL of water from the esterification, plus 1.98 mL of water from the TsOH·H2O, totaling ~3.8 mL of water . Once the water level in the trap stabilizes at this volume (typically 4–6 hours), the reaction is quantitatively complete.

Step 4: Cooling and Precipitation Remove the heat source and allow the reaction mixture to cool to 50°C. Transfer the slightly viscous solution to a larger Erlenmeyer flask. Slowly add 300 mL of cold diethyl ether (or methyl tert-butyl ether, MTBE) under vigorous stirring. The sudden drop in solvent polarity forces the H-Hyp-OBzl·TosOH salt to crash out as a white crystalline solid.

Step 5: Isolation and Desiccation Stir the suspension at 0–5°C in an ice bath for 1 hour to maximize yield. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 100 mL of cold diethyl ether to remove residual benzyl alcohol and toluene. Dry the solid in a vacuum desiccator over P2O5 or silica gel overnight.

Workflow Step1 Reaction Setup Charge Hyp, BnOH, TsOH, Toluene Step2 Azeotropic Reflux 110-120°C, Dean-Stark Trap Step1->Step2 Step3 Water Removal Shift Equilibrium (Le Chatelier) Step2->Step3 Step4 Cooling & Precipitation Add Anti-solvent (Ether) Step3->Step4 Reaction Complete Step5 Filtration & Washing Isolate Tosylate Salt Step4->Step5 Step6 Drying Vacuum Desiccation Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of H-Hyp-OBzl Tosylate.

Analytical Characterization

To ensure the integrity of the synthesized building block before downstream peptide coupling, the following analytical parameters should be verified against literature standards .

Table 2: Expected Analytical Specifications

Analytical TechniqueExpected Observation / Value
Appearance White to off-white crystalline powder
Melting Point 135 – 138 °C
1H NMR (DMSO-d6) δ 7.48 (d, 2H, Ts-Ar), 7.40-7.30 (m, 5H, Bzl-Ar), 7.12 (d, 2H, Ts-Ar), 5.22 (s, 2H, -CH2-Ph), 4.45 (m, 1H, Cα-H), 4.35 (m, 1H, Cγ-H), 2.29 (s, 3H, Ts-CH3)
MS (ESI+) m/z 222.1 [M+H]+ (Corresponds to the free base C12H15NO3)
Purity (HPLC) > 98.0% (Area percent, UV detection at 210 nm and 254 nm)

References

  • Adir et al. "Process for producing L-valine benzyl ester p-toluenesulfonate". European Patent Office, EP0985658A1.
  • Córdova, A., et al. "Convenient synthesis of L-proline benzyl ester." Bioorganic & Medicinal Chemistry Letters 9.21 (1999): 3119-3122. URL:[Link]

Exploratory

Physicochemical Properties and Synthetic Utility of 4-Hydroxy-L-Proline Benzyl Ester 4-Toluenesulfonate in Peptide Engineering

Executive Summary 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) is a critical, orthogonally protected building block in advanced peptide synthesis and peptidomimetic drug development. By masking...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) is a critical, orthogonally protected building block in advanced peptide synthesis and peptidomimetic drug development. By masking the C-terminal carboxylic acid as a benzyl ester and stabilizing the secondary pyrrolidine amine as a tosylate salt, this intermediate provides a highly crystalline, stable scaffold. This technical guide details the physicochemical profiling, the mechanistic rationale for its structural design, and field-validated experimental workflows for its synthesis and downstream application—particularly in the generation of functionalized polyproline networks and fluorinated amino acid derivatives.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of H-Hyp-OBzl·TosOH stems directly from its tripartite molecular architecture:

  • C-Terminal Benzyl Ester : Provides robust protection against nucleophilic attack during N-terminal coupling, yet remains orthogonally cleavable via catalytic hydrogenolysis ( H2​ , Pd/C) under neutral conditions[1].

  • N-Terminal Tosylate Salt : The p-toluenesulfonate counterion prevents the free secondary amine from undergoing intramolecular cyclization with the C-terminal ester (which would form an unwanted diketopiperazine). Furthermore, it heavily enhances the crystallinity of the compound, bypassing the need for tedious silica gel chromatography[2].

  • Unprotected C4-Hydroxyl : Serves as a versatile handle for stereospecific modifications, such as deoxyfluorination or O-alkylation, without disrupting the peptide backbone[1].

Physicochemical Data Summary
ParameterSpecification
Chemical Name (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid benzyl ester p-toluenesulfonate
CAS Registry Number 88501-00-2 (trans) / 136124-33-9 (cis)[3]
Molecular Formula C19​H23​NO6​S [3]
Molecular Weight 393.45 g/mol [3]
Topological Polar Surface Area (TPSA) 121.31 Ų[3]
LogP 3.10[3]
Physical State White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Methanol; Insoluble in Hexane, Diethyl Ether[2]

Mechanistic Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization, standard silica gel purification of polar amino acids often leads to poor recovery due to strong hydrogen bonding with the stationary phase[2]. Converting native 4-hydroxy-L-proline into its benzyl ester tosylate salt actively mitigates this issue. The bulky, hydrophobic benzyl and tosyl groups decrease the molecule's overall polarity, while the salt form allows for rapid purification via precipitation in non-polar solvents like cold diethyl ether[2].

Furthermore, this intermediate is foundational for synthesizing fluorinated prolines. The unprotected C4-hydroxyl can be subjected to deoxyfluorination using agents like DAST (Diethylaminosulfur trifluoride). This reaction proceeds via an SN​2 mechanism with inversion of stereoconfiguration, which is critical for tuning the conformational bias (exo/endo pucker) of the pyrrolidine ring in rational drug design[1].

Experimental Workflows & Protocols

Protocol 1: Azeotropic Esterification and Salt Formation

Objective : Synthesize H-Hyp-OBzl·TosOH from native L-hydroxyproline via acid-catalyzed esterification. Mechanistic Rationale : Direct esterification requires continuous removal of the water byproduct to drive the equilibrium forward (Le Chatelier's principle). p-Toluenesulfonic acid acts as both the acid catalyst for esterification and the neutralizing agent for the resulting amine, immediately trapping it as a stable salt.

Step-by-Step Methodology :

  • Reagent Assembly : To a reaction vessel, add 4-hydroxy-L-proline (e.g., 5 g, 38.1 mmol), a biphasic-compatible solvent such as benzene or toluene (45 mL), and benzyl alcohol (45 mL)[4].

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate (7.6 g, 40.0 mmol) to the suspension[4].

  • Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 125°C[5]. As the reaction proceeds, water will azeotrope with the solvent and collect in the trap.

  • Reaction Monitoring : Maintain reflux for approximately 20 hours until water collection ceases (expected ~2 mL of water)[4].

  • Precipitation : Cool the reaction mixture to room temperature. Induce crystallization by pouring the mixture into a large volume of cold diethyl ether (e.g., 800 mL)[2]. Causality: The polar tosylate salt is highly insoluble in ether, whereas unreacted benzyl alcohol and toluene remain in solution, allowing for high-purity recovery.

  • Isolation : Filter the resulting white crystalline precipitate under vacuum, wash extensively with cold ether, and dry under high vacuum to yield the pure tosylate salt[2].

Protocol 2: Orthogonal Deprotection and Functionalization

Objective : Utilize the protected intermediate for N-terminal elongation and C4-modification. Step-by-Step Methodology :

  • Neutralization : Suspend H-Hyp-OBzl·TosOH in a polar aprotic solvent (e.g., DMF) and add a tertiary amine base (e.g., DIPEA) to liberate the free secondary amine.

  • Protection/Coupling : Add Fmoc-OSu or a desired activated amino acid to the mixture. Stir at room temperature until complete conversion is observed via LC-MS.

  • C-Terminal Cleavage : Following C4-modifications (e.g., fluorination), remove the benzyl ester by dissolving the intermediate in methanol and subjecting it to catalytic hydrogenolysis ( H2​ gas, 10% Pd/C)[5].

Reaction Pathway Visualization

G cluster_0 Phase 1: Esterification & Salt Formation cluster_1 Phase 2: Orthogonal Functionalization A 4-Hydroxy-L-Proline (Native Amino Acid) B Benzyl Alcohol + p-TsOH Toluene, 125°C A->B C Dean-Stark Distillation (Azeotropic H2O Removal) B->C D H-Hyp-OBzl · TosOH (Crystalline Salt) C->D E Base Neutralization (e.g., DIPEA) D->E F N-Protection (Fmoc-OSu / Boc2O) E->F G C4-OH Modification (e.g., Fluorination via DAST) F->G H Hydrogenolysis (H2, Pd/C) C-Terminal Deprotection G->H

Figure 1: Synthetic workflow and orthogonal functionalization of H-Hyp-OBzl·TosOH.

Analytical Validation

To ensure the trustworthiness of the synthesized H-Hyp-OBzl·TosOH, multi-modal analytical validation is required as a self-validating system:

  • LC-MS : The expected molecular mass of the intact salt complex is m/z 393[2]. In positive electrospray ionization (+ESI), the free base [M+H]+ is typically observed at m/z 222, alongside the negative mode [M−H]− tosylate ion at m/z 171.

  • NMR Spectroscopy : 1H NMR must confirm the presence of the aromatic benzyl protons (multiplet, ~7.3 ppm) and the characteristic p-toluenesulfonate aromatic doublets (~7.5 and ~7.1 ppm), along with the aryl methyl singlet (~2.3 ppm)[2].

  • IR Spectroscopy : Confirms the presence of the ester carbonyl stretch (~1740 cm⁻¹) and the sulfonate S=O stretches (~1180 and 1030 cm⁻¹), validating the successful esterification and salt formation[2].

References

  • Guidechem. "136124-33-9 4Hyp-benzylester*TsOH|(4S)-4-hydroxy-L-proline benzyl ester p-toluenesulfonyl salt". Guidechem.
  • Google Patents. "AU2001276988B2 - Peptides as NS3-serine protease inhibitors of hepatitis C virus".
  • Kent Academic Repository.
  • ACS Publications. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities". The Journal of Organic Chemistry.
  • Google Patents. "WO2002008244A2 - Peptides as ns3-serine protease inhibitors of hepatitis c virus".

Sources

Foundational

Comprehensive Structure Elucidation of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Executive Summary & Physicochemical Rationale 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (also known as trans-4-hydroxy-L-proline benzyl ester tosylate, CAS: 88501-00-2[1] or the cis isomer under CAS: 136124-33-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (also known as trans-4-hydroxy-L-proline benzyl ester tosylate, CAS: 88501-00-2[1] or the cis isomer under CAS: 136124-33-9[2]) is a highly crystalline, orthogonally protected amino acid derivative. It serves as a critical chiral building block in the synthesis of complex peptidomimetics, carbapenem antibiotics, and hepatitis C virus (HCV) NS3 serine protease inhibitors[3].

The compound is deliberately isolated as a 4-toluenesulfonate (tosylate) salt rather than a free base or hydrochloride. The causality behind this choice is threefold:

  • Suppression of Cyclization: The bulky tosylate counterion effectively protonates the secondary pyrrolidine amine, preventing spontaneous intramolecular nucleophilic attack on the benzyl ester (which would lead to unwanted diketopiperazine formation).

  • Enhanced Crystallinity: The aromatic stacking interactions between the benzyl ester and the toluenesulfonate anion promote a highly ordered crystalline lattice, ensuring long-term shelf stability and >99% purity.

  • Solubility Profile: The salt form optimizes solubility in polar aprotic solvents (e.g., DMF, NMP) essential for solid-phase peptide synthesis (SPPS)[4].

The following technical guide outlines the self-validating analytical framework required to unambiguously elucidate its structure.

ElucidationWorkflow N1 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate N2 ESI-HRMS Analysis (Dual Polarity Ionization) N1->N2 N3 Multinuclear NMR (1H, 13C, COSY, HSQC, HMBC) N1->N3 N4 Vibrational Spectroscopy (FT-IR Functional Groups) N1->N4 N6 Unambiguous Structure Confirmation N2->N6 N5 Stereochemical Validation (NOESY & Polarimetry) N3->N5 N3->N6 N4->N6 N5->N6

Workflow for the structure elucidation of 4-Hydroxy-L-proline benzyl ester tosylate.

High-Resolution Mass Spectrometry (HRMS)

Because the target molecule is an organic salt, standard electron ionization (EI) is insufficient as it induces severe thermal degradation[5]. Instead, Electrospray Ionization (ESI) must be utilized in a dual-polarity mode .

  • Positive Ion Mode (ESI+) : Selectively volatilizes and detects the intact protonated free base.

  • Negative Ion Mode (ESI-) : Selectively detects the tosylate counterion.

This orthogonal detection strategy acts as a self-validating system; the presence of the salt is only confirmed if both the exact mass of the cation and anion are independently verified within a <2 ppm mass error threshold.

Table 1: Dual-Polarity HRMS Data Summary
Ionization ModeTarget SpeciesChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)
ESI (+) [M+H]⁺ (Pyrrolidine Core)C₁₂H₁₆NO₃⁺222.1125222.1128+1.3
ESI (-) [M-H]⁻ (Tosylate Anion)C₇H₇O₃S⁻171.0121171.0119-1.2

Multinuclear NMR Spectroscopy

While deuterated methanol (CD₃OD) is frequently utilized for amino acid derivatives[6], DMSO-d₆ is the mandatory solvent for this specific structural elucidation.

  • Causality: DMSO-d₆ lacks exchangeable protons and forms strong hydrogen bonds with solute molecules. This drastically slows down the chemical exchange rate of the secondary ammonium (NH₂⁺) and the C4-hydroxyl (-OH) protons, allowing them to appear as distinct, integrable signals rather than broad, invisible baseline humps. Observing these protons is critical for establishing through-space NOESY correlations to confirm the trans stereochemistry.

NMR_Logic Core Pyrrolidine Core Assignment COSY 1H-1H COSY (H2-H3 & H3-H4-H5) COSY->Core Spin System Mapping Salt Tosylate Counterion (Independent Spin System) COSY->Salt HSQC 1H-13C HSQC (Direct C-H Bonds) HSQC->Core Carbon Assignment HSQC->Salt HMBC 1H-13C HMBC (Long-Range C-H) HMBC->Core Quaternary C Mapping Ester Benzyl Ester Linkage (C=O to Benzyl CH2) HMBC->Ester C2 to C=O Connectivity

Logical relationship of 2D NMR experiments used to map the molecular framework.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz / 125 MHz)
Structural UnitPosition¹H Shift (δ, ppm), Multiplicity, J (Hz)¹³C Shift (δ, ppm)Key 2D Correlations (HMBC/COSY)
Pyrrolidine C2 (α-CH)4.52, t, J = 8.557.8COSY to C3-H₂; HMBC to Ester C=O
C3 (CH₂)2.25, m (1H); 2.10, m (1H)36.5COSY to C2-H, C4-H
C4 (CH-OH)4.41, m69.5COSY to C3-H₂, C5-H₂, C4-OH
C5 (CH₂)3.35, dd (1H); 3.15, d (1H)52.4HMBC to C4, C3
NH₂⁺9.20, br s (2H)-Exchangeable; NOESY to C2-H
C4-OH5.55, d, J = 4.0-Exchangeable; COSY to C4-H
Benzyl Ester C=O-168.5HMBC from C2-H, Benzyl-CH₂
CH₂5.25, s (2H)67.2HMBC to C=O, Ar-C(ipso)
Ar-H7.35–7.42, m (5H)128.0–128.5-
Tosylate Ar-H (ortho)7.48, d, J = 8.0 (2H)125.5HMBC to C-SO₃⁻
Ar-H (meta)7.11, d, J = 8.0 (2H)128.1HMBC to C-CH₃
C-CH₃2.29, s (3H)20.8HMBC to Ar-C(meta)

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups[7]. The presence of the tosylate salt is definitively confirmed by the splitting of the sulfonate S=O stretching bands, which differentiates it from a neutral sulfonate ester.

Table 3: Key FT-IR Vibrational Frequencies (ATR Mode)
Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
3350 O-H stretch (broad)Confirms the C4 hydroxyl group.
3100–2800 N-H⁺ stretch (broad, multiple)Confirms the protonated secondary amine (salt form).
1745 C=O stretch (strong, sharp)Confirms the ester carbonyl (unconjugated).
1220 C-O stretchConfirms the ester linkage.
1185 S=O asymmetric stretchConfirms the sulfonate anion (tosylate).
1035 S=O symmetric stretchConfirms the sulfonate anion (tosylate).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: Dual-Polarity ESI-HRMS Acquisition
  • Sample Preparation: Weigh exactly 1.0 mg of 4-hydroxy-L-proline benzyl ester tosylate. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Dilution: Dilute the stock solution 1:100 in the same solvent matrix to achieve a final concentration of ~10 µg/mL. Causality: High concentrations lead to detector saturation, isotopic distortion, and severe ion suppression in ESI.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

  • Positive Mode Acquisition (ESI+): Inject 5 µL. Set the capillary voltage to 3500 V, and drying gas to 8 L/min at 300 °C. Isolate and record the [M+H]⁺ ion of the free base (m/z ~222.11).

  • Negative Mode Acquisition (ESI-): Switch instrument polarity. Set capillary voltage to 3000 V. Isolate and record the[M-H]⁻ ion of the tosylate counterion (m/z ~171.01).

  • Validation Check: Calculate the mass error (Δppm) for both ions. The protocol is validated only if both errors are ≤ ±2.0 ppm.

Protocol B: Multinuclear NMR Spectroscopy (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • Tube Preparation: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter remains. Causality: Particulates distort the localized magnetic field, destroying resolution and broadening spectral lines.

  • Tuning and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe specifically for ¹H and ¹³C frequencies. Perform automated gradient shimming (Z-axis) until the lock signal is maximized.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds and a 30° pulse angle.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Set d1 to 2.0 seconds to allow relaxation of quaternary carbons.

  • 2D Acquisition:

    • COSY: Acquire with 128 t1 increments and 4 scans per increment.

    • HSQC: Set ¹J(C-H) coupling to 145 Hz. Acquire 256 t1 increments.

    • HMBC: Set long-range coupling evolution for 8 Hz (optimizes for ²J and ³J couplings). Acquire 256 t1 increments.

  • Processing & Validation: Apply exponential window functions, Fourier transform, and phase correct. Reference the residual DMSO pentet to 2.50 ppm (¹H) and septet to 39.52 ppm (¹³C). The protocol is validated when the integration of the tosylate methyl group (3H) perfectly matches the integration of the benzyl CH₂ group (2H) in a 3:2 ratio.

References[4] "Proline benzyl ester hydrochloride | 16652-71-4" - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERt7kAgK2TJ7U4QpJWCbxkpXFNPK2hBjQsYQzV2_QFFfbKCVd9paP0IBhXwiTcvmFqB2ELWR7vyR26jR1c6-WAtNs_japzNKEb4bm6qv0DvowNRKwHUSaMDR64WrSsn1kNg8Fb[5] "US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives" - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY1ZyMZG81VSmJCz3SjAoQSLCEuVCEVzlp3J4L0iI2YRDAbT8N_1L7_RMvqtRNzZlbNPJQ6rPkgrK2iemt9NeO_z87qBr4-TTsIde4lL_I9bCPOjHLQsEX5nd6FIE3hD99tT7Vm4hMoIQZ[1] "Cas 88501-00-2,4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate" - LookChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFBVnOZ8VWQ8P-_8u48QKSzWED0M5kSSnT2suV2gtS7_Rl839OLYTUNLjt0JuodLRJ_sD6oTgZmcyLumlql-nILVw38qpEM_KU-MK7iUY8ES-v9shIx5lbyyBwdT0H7NnTw2olvNDSPw==[2] "136124-33-9 4Hyp-benzylester*TsOH|(4S)-4-hydroxy-L-proline benzyl ester p-toluenesulfonyl salt" - Guidechem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsWVNb7ZTyXBMybdUzhVM6BXEfDy0sUPaNlUQvXQKHDoalRmLPTgT_uGHA_nYKmMviIDDOzsjQUl0V1QEwCSmSKwJnUcYfjSysXtmEnjbb_AeGFEpKLWOaGXX_qpuyMP-Cdt7xLWQpHlvTqz9tuGPRRIBx[3] "CA2473032A1 - Novel peptides as ns3-serine protease inhibitors of hepatitis c virus" - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhpnPtW0rCFcRQAwK01gHzutlYU1xEToTFAXNGQ4OUoBZKL8hQd-EhllEYR1lAUiViEUOMj7CZbady33cKBd5e4yKGJFM3wngmmWmAWSp7oOLEWTkXMIm4HW2ZPZaJxXjb-IerD_4ZZA-kLw==[7] "Wiley-VCH 2007" - Wiley. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIaihl-D1lFOfsCG5oMo4beXSwnsHoHwtrPXt1_mQDNyQKy-YMe-LwTNbq_8YxnDLBJrD0H6ndp6ZhaEUmMjwdwXLSOhAQh4UpnoWXwPIxM0hcux3cTPoyAjaPEpc40KZWa5SltmOy4C9ZQJbDbgpmH9IvxPBN[6] "Proline benzyl ester hydrochloride | 16652-71-4" - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwzOOx_ZFGGAtGrw2C6Jy3Yc9UZoK1ew8xjWcNB-VFdnAasGHXXW5wXS1_nd5OsFhjjfPhn_UTjG8MuSSdc8ld2--_vUdpAY-3-_2dVwdmErjGKA3gLZy9vy9_lzjJvhzfKQU[8] "Specific and Reversible Enrichment of Early-Stage Glycated Proteome Based on Thiazolidine Chemistry and Palladium-Mediated Cleavage" - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2l2ApdTMGKWe-BlxDzwqb69xIbGZvEWwWVFNcer_eA-rwpggAJoa8GAgoQfKnhJWTMu1sDyC2zoCi_BBbz3jGKZxUs6yA1yc5w7XbOcHoqyi3s92R9s2yXgehlzCNgK8Nxbrn9BJ4YkDXjt3MhPRf

Sources

Exploratory

mechanism of action of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

The Chemical Mechanism of Action of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Asymmetric Synthesis Executive Summary In the realm of advanced organic synthesis and drug development, 4-Hydroxy-L-proline benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Mechanism of Action of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Asymmetric Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2) does not operate via a biological mechanism of action like an active pharmaceutical ingredient (API). Instead, it functions as a highly specialized, conformationally restricted chiral synthon . As a Senior Application Scientist, I have structured this technical guide to deconstruct its chemical mechanism of action—specifically how its orthogonal protective groups and stereocenters are manipulated to synthesize complex macrocycles, functionalized chelators (such as DTPA analogues)[1], and critical antiviral therapeutics like Nirmatrelvir[2].

Structural Anatomy & Mechanistic Rationale

The utility of this molecule lies in its tripartite structural design, which allows for precise, regioselective chemical interventions.

  • The Pyrrolidine Core (Conformational Rigidity): The five-membered ring restricts the conformational freedom of the peptide backbone, forcing specific secondary structures (like β -turns or polyproline helices). The natural (2S,4R) stereochemistry serves as a reliable asymmetric anchor.

  • The Benzyl Ester (C-Terminus Protection): The benzyl (Bzl) group masks the carboxylic acid, preventing unwanted polymerization during N-acylation. Mechanistically, it is highly stable to the acidic conditions used in Boc-chemistry and the basic conditions of Fmoc-chemistry, yet it can be cleanly cleaved via catalytic hydrogenolysis[3].

  • The 4-Toluenesulfonate Salt (Amine Stabilization): Free proline esters are notoriously unstable; their secondary amines rapidly attack adjacent ester groups to form diketopiperazines (DKPs). By storing the molecule as a tosylate salt, the amine is protonated and rendered non-nucleophilic. The bulky, hydrophobic p-toluenesulfonate counterion imparts superior crystallinity and shelf-stability compared to hygroscopic hydrochloride salts[3].

Orthogonality Core H-Hyp(Bzl)-OH·TsOH Scaffold N_Term Secondary Amine (Protonated by TsOH) Core->N_Term C_Term C-Terminus (Benzyl Ester) Core->C_Term C4_OH C4-Hydroxyl (Free for Functionalization) Core->C4_OH Action1 Base Neutralization (DIPEA) Releases Free Amine for Coupling N_Term->Action1 Action2 Hydrogenolysis (H2, Pd/C) Cleaves Ester to Free Acid C_Term->Action2 Action3 Electrophilic Activation (Mesylation/Triflation) C4_OH->Action3

Logical mapping of protective group orthogonality and site-specific reactivity.

Quantitative Reactivity Profiles

To successfully deploy this synthon, one must understand the kinetics of its functional groups. The C4-hydroxyl is the primary site for structural diversification, often requiring activation into a leaving group before nucleophilic displacement (e.g., in the synthesis of fluorinated amino acids)[4].

Table 1: Physicochemical Profile & Mechanistic Implications | Property | Value | Mechanistic Implication | | :--- | :--- | :--- | | Appearance | White crystalline powder | Indicates high purity and thermodynamic stability afforded by the tosylate counterion. | | Solubility | Soluble in MeOH, DMF, DCM | Enables homogeneous liquid-phase peptide synthesis (LPPS) and straightforward liquid-liquid extraction. | | Chirality | (2S,4R) | Preserves the natural trans-stereochemistry, essential for predictable downstream asymmetric induction. |

Table 2: Comparative Leaving Group Kinetics at the C4 Position | Leaving Group | Activating Reagent | Relative Reactivity ( SN​2 ) | Primary Application | | :--- | :--- | :--- | :--- | | Mesylate (-OMs) | MsCl / Et3​N | Moderate | Standard substitutions; utilized heavily in the total synthesis of Nirmatrelvir[2]. | | Tosylate (-OTs) | TsCl / Pyridine | Moderate-Low | Selective activations requiring higher thermal stability during prolonged reactions. | | Triflate (-OTf) | Tf2​O / Pyridine | Extremely High | Difficult substitutions (e.g., bulky or weak nucleophiles) to form conformationally constrained DTPA analogues[1]. |

Self-Validating Experimental Protocols

The following workflows detail the chemical mechanisms of action required to manipulate this synthon. Every protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and experimental integrity.

Protocol 1: Base-Mediated Liberation and N-Acylation

To utilize the secondary amine for peptide coupling, the tosylate salt must be neutralized.

  • Solvation & Neutralization: Suspend H-Hyp(Bzl)-OH·TsOH (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the amine to render it nucleophilic while the low temperature prevents DKP formation.

    • Self-Validation (IPC): Extract a 10 μ L aliquot, partition in water/DCM, and check the pH of the aqueous layer. A pH of 8-9 confirms complete neutralization of the toluenesulfonic acid.

  • Electrophile Addition: Add the activated incoming amino acid (e.g., Boc-AA-OH activated with HATU) (1.1 eq) to the mixture. Stir for 2 hours, warming to room temperature.

    • Causality: The liberated secondary amine of the proline ring attacks the activated ester, forming a robust amide bond.

    • Self-Validation (IPC): Perform TLC (Ninhydrin stain). The disappearance of the free amine spot (which stains purple/yellow) validates complete coupling.

Protocol 2: C4-Hydroxyl Activation and Stereospecific SN​2 Displacement

This mechanism is critical for converting the naturally occurring trans-4-hydroxyproline into cis-functionalized derivatives[1].

  • Triflation: Dissolve N-protected Hyp(Bzl)-OH in anhydrous DCM and Pyridine (3.0 eq). Cool to -78°C. Add Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 eq) dropwise.

    • Causality: Pyridine scavenges the generated triflic acid. The ultra-low temperature is mandatory to prevent the triflate intermediate from undergoing spontaneous elimination to form 3,4-dehydroproline.

  • Nucleophilic Displacement: After 30 minutes, add Sodium Azide ( NaN3​ ) (2.0 eq) dissolved in anhydrous DMF. Allow the reaction to slowly warm to room temperature.

    • Causality: The triflate is an exceptional leaving group, allowing the azide nucleophile to attack the C4 carbon via a strict SN​2 mechanism. This forces a complete inversion of stereochemistry from (2S,4R) to (2S,4S) .

    • Self-Validation (IPC): Analyze via LC-MS. The mass shift corresponding to the loss of the triflate mass and addition of the azide mass ( +42 Da relative to the starting alcohol) confirms successful stereoinversion.

SN2_Mechanism A trans-4-OH Proline Derivative B Activation (Tf2O, Pyridine) A->B C Triflate Intermediate (trans-4-OTf) B->C D Nucleophilic Attack (NaN3, SN2) C->D E cis-4-Azido Derivative (Inverted Stereocenter) D->E

Stereospecific SN2 inversion workflow at the C4 position of the pyrrolidine ring.

Protocol 3: Catalytic Hydrogenolysis of the Benzyl Ester

Once the desired peptide chain or peptidomimetic core is assembled, the C-terminus must be unmasked.

  • Catalyst Loading: Dissolve the functionalized proline derivative in Methanol. Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Argon purging prevents the ignition of methanol vapor by the highly reactive Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously for 4 hours at room temperature.

    • Causality: The palladium catalyst adsorbs hydrogen gas and the benzyl ester, facilitating the cleavage of the benzyl-oxygen bond to release toluene and the free carboxylic acid. This orthogonal mechanism leaves acid-labile (Boc) and base-labile groups completely intact[3].

    • Self-Validation (IPC): Filter a small aliquot through Celite, concentrate, and analyze via 1H -NMR. The complete disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH2​ protons (singlet at ~5.1 ppm) validates complete deprotection.

References

  • [5] Cas 88501-00-2,4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. LookChem. Available at:

  • [4] Approaches to Obtaining Fluorinated α -Amino Acids. Chemical Reviews - ACS Publications. Available at:

  • [3] Proline benzyl ester hydrochloride | 16652-71-4. Benchchem. Available at:

  • [1] Preparation of Functionalized, Conformationally Constrained DTPA Analogues from l- or d-Serine and trans-4-Hydroxy-l-proline. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). ResearchGate. Available at:

Sources

Foundational

solubility and stability of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

In-Depth Technical Guide: Solubility and Stability Dynamics of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate Executive Summary In the synthesis of complex collagen-mimetics and constrained peptidomimetics, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Solubility and Stability Dynamics of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Executive Summary

In the synthesis of complex collagen-mimetics and constrained peptidomimetics, the selection of appropriately protected amino acid building blocks dictates the yield, purity, and scalability of the final active pharmaceutical ingredient (API). 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2)[1]—commonly abbreviated as H-Hyp-OBzl·TosOH—is a highly specialized intermediate.

As an Application Scientist, I frequently observe synthesis failures stemming from a fundamental misunderstanding of amino acid ester solvation and degradation kinetics. This whitepaper dissects the causality behind the physicochemical behavior of H-Hyp-OBzl·TosOH, providing actionable, self-validating protocols for solubility determination and stability profiling.

Physicochemical Rationale: The Tosylate Advantage

A critical question in peptide chemistry is why this specific compound is supplied as a p-toluenesulfonate (tosylate) salt rather than a free base or a standard hydrochloride salt. The answer lies in the intrinsic reactivity of the molecule.

  • The Problem with Free Bases: Free amino acid benzyl esters are notoriously unstable. The unprotonated secondary amine of the pyrrolidine ring is highly nucleophilic. Upon standing, it rapidly undergoes intermolecular aminolysis with the benzyl ester carbonyl of an adjacent molecule, leading to the spontaneous formation of diketopiperazines (DKPs) or uncontrolled oligomerization[2].

  • The Tosylate Solution: By introducing p-toluenesulfonic acid during the esterification process, the secondary amine is strictly protonated. The bulky, highly delocalized, and weakly nucleophilic tosylate anion prevents nucleophilic attack, locking the molecule into a thermodynamically stable, highly crystalline lattice[3]. This drastically extends the shelf life of the reagent and ensures batch-to-batch reproducibility, which is a regulatory necessity in drug development.

Solubility Dynamics in Peptide Synthesis

The presence of the tosylate counterion fundamentally alters the solvation profile of the hydroxyproline derivative. While the lipophilic benzyl protecting group significantly reduces aqueous solubility compared to unprotected L-hydroxyproline, the tosylate salt acts as an amphiphilic bridge. This drastically enhances solubility in the polar aprotic solvents essential for Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)[1].

Table 1: Empirical Solubility Matrix of H-Hyp-OBzl·TosOH at 25°C

Solvent SystemSolubility LimitApplication Context & Causality
N,N-Dimethylformamide (DMF) > 250 mg/mLPrimary SPPS Solvent: High solubility allows for the 0.2–0.5 M concentrations required for rapid coupling kinetics.
Dimethyl Sulfoxide (DMSO) > 300 mg/mLAssay Preparation: Ideal for creating highly concentrated stock solutions for downstream biological assays.
Methanol (MeOH) > 150 mg/mLDeprotection/Purification: Excellent protic solvent for catalytic hydrogenolysis or recrystallization workflows.
Water (pH 5.0 - 7.0) ~ 25 mg/mLAqueous Chemistry: Moderate solubility; limited by the hydrophobic nature of the benzyl ester and the aromatic tosyl ring.
Dichloromethane (DCM) < 10 mg/mLAnti-Solvent: Poor solubility makes DCM an excellent anti-solvent for precipitating the salt out of polar mixtures.

Stability Profile and Degradation Mechanisms

Understanding the exact degradation pathways of H-Hyp-OBzl·TosOH is essential for maintaining scientific integrity throughout a synthetic campaign.

  • Acidic Orthogonality: The benzyl ester moiety is exceptionally stable to mild acids, including trifluoroacetic acid (TFA). This makes it perfectly orthogonal to Boc-deprotection strategies in SPPS[2][4]. Cleavage of the benzyl ester strictly requires strong acids (e.g., anhydrous HF, TFMSA) or catalytic hydrogenolysis (H₂, Pd/C)[2].

  • Basic Vulnerability: Prolonged exposure to aqueous basic conditions (pH > 9) will cause saponification (ester hydrolysis). Furthermore, neutralizing the tosylate salt with a mild organic base (e.g., DIPEA) yields the free base. If the free base is not immediately coupled to an activated carboxylic acid, it will degrade via DKP formation.

degradation A H-Hyp-OBzl·TosOH (Intact Salt) B H-Hyp-OH (Free Carboxylic Acid) A->B Base Hydrolysis (pH > 9) / Saponification A->B Hydrogenolysis (H2, Pd/C) / Strong Acid (HF) C H-Hyp-OBzl (Free Base) + Tosylate A->C Mild Base Neutralization (e.g., DIPEA) D Diketopiperazine (Oligomerization) C->D Intermolecular Aminolysis (Prolonged storage)

Fig 1. Primary degradation and conversion pathways of H-Hyp-OBzl·TosOH.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, laboratories must validate solubility and stability parameters in-house. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To establish exact solubility limits in specific SPPS solvent batches to prevent precipitation during automated synthesis.

  • Saturation: Add 500 mg of H-Hyp-OBzl·TosOH to a 2.0 mL Eppendorf tube. Add exactly 1.0 mL of the target solvent (e.g., DMF).

  • Equilibration: Vortex vigorously for 2 minutes. Incubate the tube in a thermomixer at 25°C ± 0.1°C, shaking at 800 rpm for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, rather than just kinetic solubility.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute 1:100 in the mobile phase (50:50 Water:Acetonitrile with 0.1% TFA).

  • Analysis: Inject onto an HPLC-UV system (λ = 210 nm for the peptide bond, λ = 254 nm for the benzyl/tosyl aromatic rings). Quantify against a pre-established standard calibration curve (0.1 - 1.0 mg/mL).

  • Self-Validation Check: The visual presence of a solid pellet at step 3 confirms the solution is strictly saturated. If no pellet is visible, the calculated concentration is merely a lower bound, and the experiment must be repeated with more solute.

Protocol B: Accelerated Stability Testing (Forced Degradation)

Purpose: To identify degradation products and establish shelf-life under ICH Q1A guidelines.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of H-Hyp-OBzl·TosOH in 50% Methanol/Water.

  • Stress Conditions (Aliquots):

    • Acidic: Add 0.1 N HCl (1:1 v/v).

    • Basic: Add 0.1 N NaOH (1:1 v/v).

    • Oxidative: Add 3% H₂O₂ (1:1 v/v).

    • Thermal: Incubate the neat stock at 60°C.

  • Quenching: At defined timepoints (0h, 24h, 48h, 7 days), neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl to arrest degradation.

  • Analysis: Analyze via LC-MS to determine the mass balance. Monitor for m/z 131 (free hydroxyproline, indicating ester hydrolysis) or m/z 435 (DKP dimer formation).

  • Self-Validation Check: The total mass balance (sum of the parent peak area and all degradant peak areas) must equal 100% ± 5% of the Day 0 control. If the total area decreases significantly, it indicates the formation of insoluble polymers or volatile degradants, requiring a revision of the extraction solvent.

workflow A Sample Prep (1.0 mg/mL) B Stress Conditions (Acid, Base, Heat, H2O2) A->B Aliquot C Neutralization & Quenching B->C 24h, 48h, 7d D HPLC-UV / LC-MS Analysis C->D Injection E Mass Balance & Degradant ID D->E Data Processing

Fig 2. Step-by-step forced degradation workflow for stability profiling.

Conclusion & Best Practices

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate represents a masterclass in chemical protection strategy. By leveraging the tosylate salt, chemists bypass the inherent instability of free amino acid esters[3], gaining a highly soluble, crystalline reagent perfectly suited for complex peptide synthesis[2]. For optimal results, always store the compound desiccated at 2–8°C, and only neutralize the tosylate salt in situ immediately prior to the coupling reaction to prevent premature DKP formation.

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Exploratory

An In-depth Technical Guide to 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, a key chiral building block in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, a key chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, a detailed and validated synthesis protocol, analytical characterization, and its critical applications, particularly in the synthesis of bioactive peptides and therapeutic agents.

Core Concepts: Understanding the Compound's Significance

(2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a derivative of the non-essential amino acid L-hydroxyproline. Its utility in complex chemical synthesis stems from the strategic protection of its functional groups. The benzyl esterification of the carboxylic acid and the formation of a tosylate salt with the secondary amine serve to control their reactivity, allowing for selective chemical transformations at other sites of a molecule.

The molecular formula of this compound is C19H23NO6S, and its molecular weight is approximately 393.45 g/mol .[1] The CAS Number for this specific stereoisomer is 88501-00-2.

The Role of the Benzyl Ester Protecting Group

In peptide synthesis, the protection of the C-terminal carboxylic acid is crucial to prevent unwanted side reactions during the formation of peptide bonds. The benzyl ester is a robust and widely used protecting group for this purpose. Its key advantage lies in its stability across a range of chemical conditions, yet it can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis.

The Function of the 4-Toluenesulfonate (Tosylate) Salt

The tosylate group (CH3C6H4SO2) is derived from p-toluenesulfonic acid. The formation of a tosylate salt with the proline's secondary amine serves a dual purpose. Firstly, it protects the amine group from participating in undesired reactions. Secondly, the salt formation often results in a stable, crystalline solid, which simplifies the handling, purification, and storage of the amino acid derivative.

Synthesis of (2S,4R)-4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

The synthesis of amino acid benzyl ester p-toluenesulfonate salts can be efficiently achieved through a one-step Fischer-Speier esterification, followed by in-situ salt formation. This method is advantageous due to its simplicity and the use of relatively benign reagents.

Reaction Pathway

The synthesis involves the acid-catalyzed esterification of the carboxylic acid of 4-hydroxy-L-proline with benzyl alcohol. p-Toluenesulfonic acid acts as the catalyst and subsequently forms a salt with the product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Hydroxy-L-proline 4-Hydroxy-L-proline Intermediate Protonated Carbonyl Intermediate 4-Hydroxy-L-proline->Intermediate Protonation Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Intermediate Nucleophilic Attack p_TsOH p-Toluenesulfonic Acid (Catalyst) p_TsOH->Intermediate Product (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate Intermediate->Product Esterification & Salt Formation Water Water (byproduct) Intermediate->Water Dehydration

Caption: Synthesis pathway of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of amino acid benzyl ester p-toluenesulfonates.[2]

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: To the round-bottom flask, add (2S,4R)-4-Hydroxy-L-proline (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for approximately 4 hours or until no more water is collected.

  • Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add ethyl acetate to the cooled reaction mixture and stir for 1 hour to induce precipitation of the product.

  • Isolation: Collect the white solid precipitate by filtration.

  • Drying: Dry the collected solid to obtain the (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate salt.

Purification by Recrystallization

For higher purity, the product can be recrystallized.

Procedure:

  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and ether or ethyl acetate and hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Parameter Value Reference
Molecular Formula C19H23NO6S[1]
Molecular Weight 393.45 g/mol [1]
CAS Number 88501-00-2
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Expect signals corresponding to the aromatic protons of the benzyl and tosyl groups, the protons of the proline ring, the hydroxyl proton, and the methyl group of the tosylate.

  • 13C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, the carbons of the proline ring, and the methyl carbon of the tosylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase HPLC method would be suitable for analysis.

Suggested HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point for peptide and amino acid derivative analysis.

  • Detection: UV detection at a wavelength around 214 nm and 254 nm.

Applications in Drug Development and Research

The unique structural features of 4-hydroxyproline make it a valuable component in various bioactive molecules. Its incorporation can influence the conformation and stability of peptides and proteins.

Peptide Synthesis

(2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a key intermediate in the synthesis of peptides containing a hydroxyproline residue. The protected amino acid can be incorporated into a growing peptide chain using standard peptide coupling protocols.

G Start Start with Resin-Bound Amino Acid Deprotection1 N-terminal Deprotection Start->Deprotection1 Coupling Couple with 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 N-terminal Deprotection Wash1->Deprotection2 Couple_Next_AA Couple with Next Amino Acid Deprotection2->Couple_Next_AA Wash2 Wash Couple_Next_AA->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection2 Yes Final_Deprotection Final Deprotection (including Benzyl Ester) Repeat->Final_Deprotection No Cleavage Cleave from Resin Final_Deprotection->Cleavage Purification Purify Peptide Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for incorporating 4-hydroxyproline into a peptide using solid-phase synthesis.

Synthesis of ACE Inhibitors

Proline and its derivatives are crucial components in many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[3][4] The rigid structure of the proline ring helps to correctly orient the functional groups that interact with the active site of the ACE enzyme.[3] 4-hydroxyproline derivatives can be used to synthesize novel ACE inhibitors with potentially improved pharmacological properties.[4]

Collagen Research

4-Hydroxyproline is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix through stereoelectronic effects and hydrogen bonding.[5] The hydroxylation of proline residues is a key post-translational modification catalyzed by prolyl 4-hydroxylases.[5][6][7] Synthetic peptides containing 4-hydroxyproline are valuable tools for studying collagen structure, stability, and its interactions with other molecules in the extracellular matrix.[5]

Conclusion

(2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a versatile and valuable building block for chemists and drug developers. Its carefully protected functional groups allow for its strategic incorporation into complex molecules, particularly peptides and potential therapeutic agents. The straightforward synthesis and the stability of the crystalline salt make it an attractive starting material for a wide range of research and development applications. A thorough understanding of its synthesis, purification, and analytical characterization is paramount to its effective utilization in the laboratory.

References

  • Myllyharju, J., & Kivirikko, K. I. (2004). Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in Genetics, 20(1), 33-43.
  • Acharya, A. S., & Sussman, J. L. (1988). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.
  • Patchett, A. A., & Cordes, E. H. (1985). The design of potent and specific inhibitors of angiotensin-converting enzyme. Advances in enzymology and related areas of molecular biology, 57, 1-84.
  • Kivirikko, K. I., & Pihlajaniemi, T. (1998). Collagen hydroxylases and the protein disulfide isomerase subunit of prolyl 4-hydroxylases. Advances in enzymology and related areas of molecular biology, 72, 325-398.
  • Guzman, N. A. (1995). Prolyl 4-hydroxylase and its role in collagen synthesis.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Tetrahedron: Asymmetry, 28(11), 1545-1551).
  • Pharmaffiliates. (n.d.). (2S,4R)-4-Hydroxy-proline Benzyl Ester, Toluene Sulfonic Acid Salt. Retrieved from [Link]

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Foundational

The Proteomic Investigator's Guide to 4-Hydroxy-L-proline: From Synthetic Precursor to Biological Insight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Proline hydroxylation is a critical post-translational modification (PTM) that governs a vast array of biological proce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline hydroxylation is a critical post-translational modification (PTM) that governs a vast array of biological processes, from collagen stabilization to the regulation of hypoxia-inducible factor (HIF) signaling pathways. The study of this PTM, however, is fraught with analytical challenges. This guide illuminates the path from a versatile synthetic precursor, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, to the design of advanced chemical tools and their application in cutting-edge proteomics workflows. We will explore the synthetic strategies for creating isotopically labeled standards and bioorthogonal probes, and provide detailed, field-proven protocols for the enrichment and mass spectrometric analysis of hydroxyproline-containing peptides. This document serves as a comprehensive resource for researchers seeking to unravel the complexities of the hydroxyprolinome.

Introduction: The Significance of Proline Hydroxylation in Cellular Function and Disease

Proline, unique among the proteinogenic amino acids for its secondary amine, imparts significant conformational constraints on the polypeptide backbone. The post-translational hydroxylation of proline residues, primarily to 4-hydroxyproline, further expands its functional repertoire. This modification is not directly encoded in the genome but is enzymatically installed by prolyl hydroxylases (PHDs).[1]

The most well-known role of hydroxyproline is in the stabilization of the collagen triple helix, where it is essential for the integrity of the extracellular matrix.[1] Beyond this structural role, proline hydroxylation is a key regulatory mechanism in oxygen sensing. The stability of the HIF-1α transcription factor is controlled by PHDs in an oxygen-dependent manner. Under normoxic conditions, HIF-1α is hydroxylated, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[2][3] In hypoxic environments, this hydroxylation is inhibited, stabilizing HIF-1α and allowing it to activate genes involved in angiogenesis, erythropoiesis, and metabolism.

Given its central role in these pathways, the aberrant regulation of proline hydroxylation is implicated in numerous diseases, including cancer, anemia, and ischemic disorders.[3][4] Consequently, the development of robust methods to identify and quantify proline hydroxylation sites is of paramount importance for both basic research and drug development.

The Synthetic Workhorse: 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

The compound 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a strategically protected form of hydroxyproline, making it an ideal starting material for the synthesis of a variety of chemical tools for proteomics.[5][6][7] Let's break down its components:

  • 4-Hydroxy-L-proline: The core scaffold, providing the unique structural and chemical features of this modified amino acid.

  • Benzyl Ester: This group protects the carboxylic acid functionality. It is stable under a range of reaction conditions but can be removed by hydrogenolysis, providing an orthogonal deprotection strategy in peptide synthesis.[8][9]

  • 4-Toluenesulfonate (Tosylate): A good leaving group often used to protect the amine or, in some contexts, to activate the hydroxyl group for nucleophilic substitution. In this salt form, it protects the secondary amine.

This combination of protecting groups allows for selective modification at the 4-hydroxyl position, which is key to creating the chemical probes discussed below.

Synthesis of a Bioorthogonal Hydroxyproline Probe: An Illustrative Pathway

To demonstrate the utility of our precursor, we will outline a hypothetical synthesis of an azide-functionalized hydroxyproline analog. Such a probe can be metabolically incorporated into proteins and subsequently visualized or captured using bioorthogonal "click" chemistry.[10]

Diagram: Synthesis of an Azido-Hydroxyproline Probe

G cluster_0 Synthesis of Azido-Hydroxyproline Probe Start 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate Step1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Step1 MsCl, Pyridine Step2 Nucleophilic Substitution with Sodium Azide Step1->Step2 NaN3, DMF Step3 Deprotection of Benzyl Ester (Hydrogenolysis) Step2->Step3 H2, Pd/C Step4 Deprotection of Tosylate (e.g., Strong Acid) Step3->Step4 HBr/AcOH Final 4-Azido-L-proline (Bioorthogonal Probe) Step4->Final

Caption: Illustrative synthetic route to a bioorthogonal azido-proline analog.

The Proteomics Workflow: From Cell Lysate to Hydroxylation Site

The identification of proline hydroxylation sites from complex biological samples requires a multi-step workflow that combines sophisticated separation techniques with high-resolution mass spectrometry.

Diagram: Proteomics Workflow for Hydroxyproline Analysis

cluster_1 Sample Preparation cluster_2 Enrichment of Hydroxyproline Peptides cluster_3 Mass Spectrometry & Data Analysis Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Proteolytic_Digestion->HILIC LC_MS nanoLC-MS/MS Analysis HILIC->LC_MS Data_Analysis Database Search & PTM Identification LC_MS->Data_Analysis Validation Manual Spectra Validation Data_Analysis->Validation

Caption: A typical workflow for the identification of proline hydroxylation sites.

Step-by-Step Protocol: HILIC Enrichment of Hydroxyproline-Containing Peptides

Due to the low stoichiometry of many proline hydroxylation events, enrichment is often a necessary step. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique that separates peptides based on their polarity. The addition of a hydroxyl group increases the hydrophilicity of a peptide, causing it to be retained longer on a HILIC column.[5][11][12]

Protocol: HILIC Fractionation

  • Sample Preparation:

    • Start with a tryptic digest of your protein sample.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Lyophilize the desalted peptides to dryness.

    • Reconstitute the peptides in HILIC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • Chromatography:

    • Equilibrate a HILIC column (e.g., TSKgel Amide-80) with HILIC loading buffer.[13]

    • Load the reconstituted peptide sample onto the column.

    • Wash the column with loading buffer to remove non-polar peptides.

    • Elute the peptides with a gradient of decreasing acetonitrile concentration (e.g., 80% to 40% acetonitrile with 0.1% trifluoroacetic acid).

    • Collect fractions throughout the gradient.

  • Fraction Pooling and Analysis:

    • Lyophilize the collected fractions.

    • Reconstitute each fraction in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze each fraction by nanoLC-MS/MS.

Table 1: Comparison of Enrichment Strategies

Enrichment MethodPrincipleAdvantagesDisadvantages
HILIC Separation based on hydrophilicity.[11][12]Unbiased, good for a wide range of polar PTMs.May co-enrich other hydrophilic peptides.
Immunoaffinity Uses antibodies specific to hydroxyproline.[14]Highly specific.Antibody quality can be variable; may have sequence context bias.
Mass Spectrometry Analysis: Detecting the Telltale Signs of Hydroxyproline

High-resolution mass spectrometry is essential for the confident identification of proline hydroxylation.

Key Considerations for MS Analysis:

  • Mass Accuracy: The mass difference between proline and hydroxyproline is +15.9949 Da. High-resolution instruments like the Orbitrap can distinguish this from other isobaric modifications and amino acid substitutions.[15]

  • Fragmentation: Hydroxyproline has a characteristic immonium ion at m/z 86.0659.[16][17] Optimizing collision energy (e.g., higher-energy collisional dissociation - HCD) is crucial for detecting this diagnostic ion.[16]

  • ETD-HCD: For ambiguous cases, Electron-Transfer Dissociation (ETD) followed by HCD can provide complementary fragmentation information to pinpoint the modification site.[15]

Table 2: Key Mass Spectrometry Parameters for Hydroxyproline Identification

ParameterRecommended SettingRationale
Resolution > 60,000To resolve isobaric species.
Collision Energy (HCD) Stepped or optimized per peptideTo ensure sufficient fragmentation for immonium ion detection.[16]
MS2 Activation Type HCD or ETD-HCDHCD is good for the immonium ion; ETD-HCD helps with localization.[15]
Data Analysis Search for variable modification of +15.9949 Da on proline.To identify potential hydroxyproline sites.

Applications in Drug Discovery and Beyond

The ability to accurately profile proline hydroxylation has significant implications for drug development.

  • Target Validation: Identifying the substrates of specific prolyl hydroxylases can reveal new therapeutic targets.

  • Inhibitor Screening: Assays using fluorescently labeled hydroxyproline-containing peptides or small molecule probes can be used to screen for inhibitors of PHDs.[8][18][19][20]

  • Biomarker Discovery: Changes in the hydroxyprolinome may serve as biomarkers for diseases like cancer and fibrosis.

Conclusion and Future Perspectives

The study of proline hydroxylation is a rapidly evolving field. While challenges remain, the development of sophisticated chemical tools and advanced proteomics workflows is shedding new light on the diverse roles of this critical PTM. The synthetic versatility of precursors like 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate will continue to be a driving force in the creation of novel probes and reagents that will further our understanding of the complex interplay between protein function, cellular signaling, and disease. The integration of these chemical biology approaches with quantitative proteomics promises to unlock new avenues for therapeutic intervention.

References

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  • Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106–124.
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  • Puska, M., Yli-Urpo, A., Vallittu, P. K., & Airola, K. (2005). Synthetic aspects on the polyesters of trans-4-hydroxy-N-benzyl-L-proline and trans-4-hydroxy-L-proline. Designed Monomers and Polymers, 8(3), 255-266.
  • Li, Z., Zhen, S., Su, K., Tumber, A., Yu, Q., Dong, Y., McDonough, M. A., Schofield, C. J., & Zhang, X. (2020). A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation.
  • Van Huizen, N. A., van der Wurff, I. M., de Groot, M. W., Wesseling, J., & McDonnell, L. A. (2019). Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry. Journal of proteome research, 18(5), 2246–2254.
  • Zhang, Z., Pan, J., & Wang, Y. (2014). High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. mAbs, 6(4), 987–993.
  • Zondlo, N. J. (2005). Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Organic letters, 7(12), 2543–2546.
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  • Santa Cruz Biotechnology. (n.d.). (2S,4R)-4-Hydroxy-proline Benzyl Ester, Toluene Sulfonic Acid Salt. Santa Cruz Biotechnology.
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Exploratory

Engineering Bioactivity: The Pharmacological Landscape of 4-Hydroxy-L-Proline Benzyl Ester 4-Toluenesulfonate Derivatives

Executive Summary & Chemical Rationale In the landscape of modern drug discovery and peptide engineering, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2) serves as a paramount chiral building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of modern drug discovery and peptide engineering, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2) serves as a paramount chiral building block. While free 4-hydroxy-L-proline (Hyp) is highly polar and zwitterionic, this specific derivative is strategically engineered for synthetic versatility.

The causality behind utilizing the benzyl ester 4-toluenesulfonate salt is rooted in precise chemical control:

  • C-Terminal Masking: The benzyl ester protects the carboxylic acid during N-alkylation or O-derivatization and can be orthogonally cleaved under mild catalytic hydrogenolysis (Pd/C, H₂) without disturbing acid- or base-sensitive moieties.

  • Counterion Superiority: Unlike hygroscopic hydrochloride salts, the 4-toluenesulfonate (tosylate) salt forms a highly crystalline, stable solid. This prevents moisture absorption, ensuring absolute stoichiometric precision during peptide coupling—a critical factor in preventing racemization and maximizing yield 1.

By leveraging this precursor, researchers can synthesize a vast array of biologically active derivatives that modulate everything from extracellular matrix fibrosis to specific metalloenzyme activity.

Pharmacological Domains of Downstream Derivatives

Disruption of Collagen Fibrillogenesis and Anti-Fibrotic Activity

The stereochemistry of the proline ring dictates its biological function. Natural trans-4-hydroxy-L-proline is heavily enriched in collagen, where it provides critical conformational stability to the triple helix via the stereoelectronic gauche effect 2. By synthesizing cis-4-hydroxy-L-proline derivatives from the benzyl ester precursor, researchers create potent collagen synthesis inhibitors. When these cis-analogs are misincorporated into procollagen chains, they prevent the folding of the stable triple-helical conformation, leading to intracellular degradation of the malformed protein. This mechanism is actively exploited to reduce excessive collagen deposition in fibrotic diseases and to inhibit tumor stroma growth in pancreatic carcinomas 3 []().

Non-Classical Carbonic Anhydrase (CA) Inhibition

Derivatization of the pyrrolidine nitrogen yields compounds with targeted enzyme inhibitory profiles. Recent in vitro studies have demonstrated that N-substituted 4-hydroxy-L-proline derivatives act as non-classical inhibitors of human Carbonic Anhydrase II (hCA II). Unlike traditional sulfonamides that bind directly to the active site zinc ion, these derivatives inhibit the enzyme by forming strong hydrogen bonds with the metal-bound water nucleophile, achieving Ki​ values in the nanomolar range (62.79–425.89 nM) 4.

Hepatic Transporter Modulation via Bile Acid Conjugation

In gastroenterological pharmacology, conjugating bile acids (such as ursodeoxycholic acid) with cyclic amino acids like 4-hydroxy-L-proline drastically alters their physicochemical properties. These amidated analogs exhibit high stability against enzymatic C-24 amide bond hydrolysis and selectively enhance biliary cholesterol secretion without inducing hepatotoxicity 5.

Proline-Rich Antimicrobial Peptides (PRAMPs)

When incorporated into larger cyclopolypeptides, Hyp derivatives contribute to highly specific antimicrobial and anticancer activities. Rather than lysing cell membranes like traditional amphiphilic peptides, these proline-rich derivatives stereospecifically interact with bacterial membrane translocation systems (e.g., DnaK), leading to targeted intracellular disruption 6.

Quantitative Bioactivity Profiles

The following table summarizes the primary biological activities and potencies of key 4-hydroxy-L-proline derivatives synthesized from protected precursors:

Derivative ClassPrimary Target / PathwayBiological Activity & EfficacyKey Reference
N-Sulfonamide Hyp Derivatives Human Carbonic Anhydrase IINon-classical enzyme inhibition ( Ki​ : 62.79 – 425.89 nM)[[4]]()
cis-4-Hydroxy-L-proline Analogs Procollagen Triple HelixAnti-fibrotic / Tumor stroma inhibition (Disrupts collagen folding)3, []()
Hyp-conjugated Bile Acids Hepatic TransportersEnhanced biliary cholesterol secretion (Highly stable to C-24 hydrolysis)[[5]]()
Proline-rich Cyclopeptides Bacterial Translocation (DnaK)Antimicrobial and cell growth inhibitory activity6

Visualizations of Mechanisms and Workflows

SynthesisWorkflow A Precursor: 4-Hydroxy-L-proline benzyl ester tosylate B Step 1: Neutralization (DIPEA/TEA) A->B C Step 2: N-Derivatization (e.g., Sulfonylation) B->C D Step 3: O-Inversion (Mitsunobu Reaction) C->D Optional E Step 4: Deprotection (Pd/C, H2) C->E D->E F Bioactive Derivative (Isolated Product) E->F

Chemical synthesis workflow for 4-Hydroxy-L-proline derivatives.

MOA_Collagen N1 Uptake of cis-4-Hydroxy -L-proline Derivative N2 Translation: Misincorporation into Procollagen Chain N1->N2 N3 Loss of Stereoelectronic Gauche Effect N2->N3 N4 Triple Helix Conformation Failure N3->N4 N5 Intracellular Degradation N4->N5 N6 Inhibition of Fibrosis & Tumor Stroma N5->N6

Mechanism of procollagen disruption by cis-4-hydroxy-L-proline analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory orthogonal checks to prevent false positives and structural mischaracterizations.

Protocol A: Synthesis of N-Sulfonyl 4-Hydroxy-L-Proline Derivatives

Objective: Convert 4-Hydroxy-L-proline benzyl ester tosylate into a bioactive hCA II inhibitor.

  • Free-Basing & Coupling: Suspend 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the tosylate salt and liberate the secondary amine. Slowly add the chosen arylsulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 1 (In-Process): Perform a Ninhydrin stain on TLC. The reaction is complete when the spot transitions from purple (secondary amine) to colorless (sulfonamide).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 2 hours to cleave the benzyl ester.

  • Final Validation: Filter through Celite and concentrate.

    • Self-Validation Checkpoint 2 (Post-Process): Utilize Chiral HPLC to confirm that the C2 alpha-carbon stereocenter did not racemize during the basic coupling step. LC-MS must confirm the exact mass of the final product and the complete absence of the tosylate counterion (m/z 171).

Protocol B: In Vitro Carbonic Anhydrase II Inhibition Assay

Objective: Quantify the Ki​ of the synthesized Hyp-derivative using a stopped-flow CO₂ hydration assay.

  • Enzyme Preparation: Prepare recombinant human CA II in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Compound Titration: Prepare serial dilutions of the synthesized Hyp-derivative (from 10 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% v/v.

  • Stopped-Flow Kinetics: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water at 20°C. Monitor the decrease in absorbance at 557 nm using Phenol Red as a pH indicator to track the hydration of CO₂ to bicarbonate and protons.

  • Self-Validation & Controls:

    • Positive Control: Run Acetazolamide in parallel. The system is validated only if Acetazolamide yields a Ki​ of 12 ± 2 nM.

    • Negative Control: Run a vehicle-only (1% DMSO) blank to establish uninhibited baseline enzyme kinetics.

    • Data Integrity Check: Fit the dose-response data to a non-linear regression model. The Hill slope must be approximately 1.0; significant deviations indicate non-specific aggregation or compound precipitation rather than true 1:1 active site inhibition.

References

  • Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. MDPI. URL:[Link]

  • Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. URL:[Link]

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. URL:[Link]

  • Synthesis of 4-hydroxy-L-proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate / Taylor & Francis. URL:[Link]

  • Synthesis and physicochemical, biological, and pharmacological properties of new bile acids amidated with cyclic amino acids. PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (2S,4R)-4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate as a Pivotal Chiral Building Block

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The pursuit of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pursuit of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials science. Nature provides a rich repository of chiral molecules, and among the most versatile is L-proline and its derivatives. The rigid pyrrolidine ring of proline offers a stereochemically defined scaffold that has been exploited to induce asymmetry in countless chemical transformations. This guide focuses on a particularly powerful, yet underexplored, derivative: (2S,4R)-4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate. This molecule is not merely a protected amino acid; it is a precision tool. The benzyl ester and, crucially, the 4-tosylate group, are strategically placed to facilitate a cascade of stereospecific reactions. Herein, we move beyond simple recitation of steps to explain the underlying principles—the causality—that make this building block an elegant solution for complex synthetic challenges.

Compound Profile: A Strategically Armed Chiral Synthon

(2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, hereafter referred to as Pro-Bn-OTs , is derived from the naturally abundant (2S,4R)-4-hydroxy-L-proline.[1] The strategic installation of three key functional groups sets the stage for its synthetic utility:

  • L-Proline Scaffold: Provides a rigid, stereochemically defined five-membered ring. This inherent chirality is the foundation for its use in asymmetric synthesis.

  • Benzyl (Bn) Ester: Protects the carboxylic acid, preventing its interference in subsequent reactions. It can be readily removed under mild hydrogenolysis conditions, which typically do not affect other functional groups.

  • 4-Toluenesulfonate (Tosyl/OTs) Group: This is the nexus of the compound's reactivity. The hydroxyl group of hydroxyproline is a poor leaving group. Its conversion to a tosylate transforms it into an excellent leaving group, activating the C4 position for nucleophilic substitution.[2] The stability of the resulting tosylate anion is the driving force for this enhanced reactivity.[2]

dot graph "Pro-Bn-OTs_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565548&t=l"]; ProBnOTs [pos="0,0!"]; caption [label="Structure of (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate", fontsize=12, pos="0,-1.5!"]; } .

Physicochemical Properties

PropertyValueSource
IUPAC Name Benzyl (2S,4R)-4-(tosyloxy)pyrrolidine-2-carboxylateN/A
Molecular Formula C₁₉H₂₁NO₅S[3]
Molecular Weight 391.44 g/mol [4]
CAS Number 136124-33-9[3]
Appearance White to off-white crystalline solidSupplier Data
Melting Point 118-122 °C[3]

The Core Synthetic Application: Stereospecific Nucleophilic Substitution (Sₙ2)

The primary utility of Pro-Bn-OTs lies in its ability to undergo Sₙ2 reactions at the C4 position. The tosylate group is an exceptional leaving group, allowing for the introduction of a wide variety of nucleophiles with complete inversion of stereochemistry. This transforms the trans-hydroxyproline derivative into a cis-substituted proline derivative, a motif present in numerous biologically active molecules.

The general transformation is as follows:

dot graph SN2_Mechanism { rankdir=LR; node [shape=plaintext, fontsize=14, fontname="Helvetica"]; edge [fontsize=12, fontname="Helvetica"];

} . Caption: Sₙ2 reaction at C4 of Pro-Bn-OTs leading to inversion of stereochemistry.

This stereochemical inversion is critical. Many natural products and pharmaceuticals require the cis-4-substituted proline architecture, which is less accessible from natural hydroxyproline without such a strategy.[5]

Detailed Experimental Protocols

These protocols are designed to be self-validating, including guidance on reaction monitoring and characterization.

Protocol 3.1: Synthesis of (2S,4S)-4-Azido-L-proline Benzyl Ester

This protocol demonstrates the introduction of an azide group, a versatile functional handle for click chemistry, amide formation (after reduction), and other transformations.

Rationale: The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 displacement of tosylates. The reaction is typically run in a polar aprotic solvent like DMF to solubilize the reagents and promote the Sₙ2 pathway. Heating is required to provide sufficient energy to overcome the activation barrier.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (Pro-Bn-OTs ) (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 - 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Pro-Bn-OTs (1.0 eq.) and anhydrous DMF (approx. 5-10 mL per gram of tosylate). Stir until fully dissolved.

  • Addition of Nucleophile: Add sodium azide (1.5 eq.) to the solution.

    • Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.

  • Heating: Heat the reaction mixture to 70-80 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Causality Note: Diethyl ether is used to extract the organic product from the aqueous phase where the DMF and inorganic salts (NaN₃, NaOTs) reside.

  • Workup - Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ (to remove any acidic impurities) and brine (to aid in phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, (2S,4S)-4-Azido-L-proline benzyl ester, can be purified by flash column chromatography on silica gel if necessary.

Self-Validation/Characterization:

  • ¹H NMR: Expect disappearance of the tosyl group's aromatic protons (~7.8 and 7.4 ppm) and methyl protons (~2.4 ppm). A shift in the proton at C4 will also be observed.

  • IR Spectroscopy: A strong, sharp absorption band should appear around 2100 cm⁻¹, characteristic of the azide (N=N=N) stretch.

Protocol 3.2: Application in Peptide Synthesis via Proline Editing

This building block is ideal for a "proline editing" strategy where a modified proline is incorporated into a peptide.[6] The tosylate can be displaced while the proline residue is part of a solid-phase-supported peptide chain.

Rationale: Solid-Phase Peptide Synthesis (SPPS) allows for the assembly of peptides on a resin. By incorporating Fmoc-Hyp(OTs)-OH into the sequence, the C4 position can be modified post-synthesis or at an intermediate stage, creating diverse peptide libraries from a single precursor sequence.[6]

dot graph SPPS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} . Caption: Workflow for "Proline Editing" using an activated hydroxyproline derivative.

Protocol Outline (On-Resin Displacement):

  • Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. At the desired position, incorporate Fmoc-(2S,4R)-Hyp(OTs)-OH using standard coupling reagents (e.g., HBTU/DIPEA).

  • Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DMF or NMP).

  • Nucleophilic Displacement: Prepare a solution of the desired nucleophile (e.g., sodium azide, potassium thioacetate) in DMF/NMP (typically 5-10 equivalents). Add this solution to the resin and agitate at an appropriate temperature (can range from RT to 60 °C) for 4-24 hours.

    • Causality Note: The reaction is performed on the solid phase, which simplifies purification immensely. Excess reagents are simply washed away.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove all excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Case Study: Synthesis of Chiral Ligands

The pyrrolidine scaffold is central to many successful chiral ligands used in asymmetric catalysis, such as those used in phosphine-catalyzed annulations.[7] Pro-Bn-OTs serves as an excellent starting point for creating novel phosphine ligands. For example, displacement with a phosphide nucleophile can install the key phosphorus atom with stereocontrol.

Conclusion

(2S,4R)-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a powerful and versatile chiral building block. Its pre-activated C4 position, courtesy of the tosylate leaving group, enables reliable and stereospecific access to a vast array of cis-4-substituted proline derivatives. This strategic design makes it an invaluable tool for researchers in drug discovery, peptide science, and asymmetric catalysis, streamlining the synthesis of complex, enantiomerically pure molecules.

References

  • Journal of the Chemical Society, Chemical Communications. Concise stereoselective synthesis of (2S,4R)-4-hydroxyproline from (S)-O-benzylglycidol a novel cyclization.
  • ResearchGate. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
  • ResearchGate. Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Available from: [Link]

  • National Center for Biotechnology Information. Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Available from: [Link]

  • National Center for Biotechnology Information. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Available from: [Link]

  • ScienceDirect. Hydroxyproline-derived biomimetic and biodegradable polymers. Available from: [Link]

  • PubChem. 4-Hydroxyproline. Available from: [Link]

  • Reddit. Tosylation protocol?. Available from: [Link]

  • Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Available from: [Link]

  • National Center for Biotechnology Information. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available from: [Link]

  • National Center for Biotechnology Information. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Available from: [Link]

  • ResearchGate. Studies on the Synthesis of cis-4-Hydroxy-l-proline. Available from: [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. Available from: [Link]

  • ResearchGate. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]

  • MDPI. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available from: [Link]

  • Thieme Chemistry. Synthesis of 4-(Arylmethyl)proline Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Available from: [Link]

Sources

Application

Application Note: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Advanced Peptide Synthesis and Drug Discovery

Executive Summary 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) is a highly versatile, chiral amino acid building block utilized extensively in advanced peptide synthesis and peptidomimetic drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) is a highly versatile, chiral amino acid building block utilized extensively in advanced peptide synthesis and peptidomimetic drug discovery. By providing orthogonal C-terminal protection and a highly stable N-terminal salt form, this compound enables the precise construction of collagen mimetics [1] and complex antiviral active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of Hepatitis C NS3-serine protease inhibitors [2] and SARS-CoV-2 main protease inhibitors, such as Nirmatrelvir [3].

Physicochemical Profiling

To ensure reproducibility in stoichiometric calculations, it is critical to account for the molecular weight of the tosylate counterion.

PropertyValue
Chemical Name 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate
CAS Number 88501-00-2 / 136124-33-9[4][5]
Molecular Formula C₁₂H₁₅NO₃ · C₇H₈O₃S (Total: C₁₉H₂₃NO₆S)
Molecular Weight 393.45 g/mol [5]
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol; Insoluble in Hexanes
Protection Strategy N-Terminus: Unprotected (Tosylate salt); C-Terminus: Benzyl ester

Mechanistic Insights: The Tosylate Advantage

In peptide synthesis, the choice of salt and protecting group dictates the efficiency and yield of the synthetic route. As an application scientist, I strongly recommend the tosylate salt over the more common hydrochloride variant for the following mechanistic reasons:

  • The Tosylate vs. HCl Salt: While the hydrochloride salt of H-Hyp-OBzl is widely available[1], it is notoriously hygroscopic. Moisture absorption leads to variable stoichiometry and accelerates the degradation of the free amine over long-term storage. The p-toluenesulfonate (tosylate) counterion forms a highly crystalline, non-hygroscopic lattice. This ensures precise molarity during coupling reactions and prevents moisture-induced hydrolysis.

  • Orthogonal C-Terminal Protection: The benzyl (-OBzl) ester is completely stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. It can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H₂) under mild, neutral conditions, preserving delicate peptide backbones[2].

  • The Unprotected 4-Hydroxyl: Leaving the secondary hydroxyl group unprotected serves two purposes. First, it allows for the study of stereoelectronic effects and critical hydrogen-bonding networks in collagen folding[1]. Second, it provides a reactive handle for downstream O-functionalization, such as mesylation and subsequent cyclopropanation[3].

Experimental Workflows

G A H-Hyp-OBzl Tosylate (Stable Salt) B Neutralization (DIPEA) Free Amine Generation A->B D Peptide Bond Formation (Dipeptide) B->D C Activated Fmoc/Boc-AA (HATU/HOBt) C->D E C-Terminal Deprotection (Pd/C, H2) D->E

Workflow for solution-phase peptide coupling using H-Hyp-OBzl Tosylate.

G2 A Boc-Protection of H-Hyp-OBzl B O-Mesylation (MsCl, Et3N, DMAP) A->B C Substitution/Elimination (e.g., PhSeSePh) B->C D Cyclopropanation (Co(II) catalysis) C->D E Bicyclic Proline Derivative (Nirmatrelvir Core) D->E

Functionalization of the 4-hydroxyl group to synthesize bicyclic proline derivatives.

Detailed Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling (N-Terminal Elongation)

Objective: Couple an Fmoc-protected amino acid to the free secondary amine of H-Hyp-OBzl. Causality & Reagent Selection: We utilize HATU/DIPEA rather than standard carbodiimides (like DCC or EDC). The unprotected 4-hydroxyl group is a potential nucleophile. By using HATU, we generate a highly reactive 7-aza-HOBt ester intermediate that reacts with the pyrrolidine amine orders of magnitude faster than it could ever undergo anomalous O-acylation. This kinetic control is the causality behind our reagent selection.

Step-by-Step Methodology:

  • Freebasing: Dissolve H-Hyp-OBzl Tosylate (1.0 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: Spot the solution onto wet pH paper. It must read between pH 8–9 to ensure the tosylate salt is fully neutralized and the secondary amine is nucleophilic.

  • Activation: In a separate vial, dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 3 minutes to pre-activate the acid.

  • Coupling: Transfer the activated ester solution to the freebased H-Hyp-OBzl solution. Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with ninhydrin. The absence of a purple/yellow spot at the baseline confirms the complete consumption of the free pyrrolidine amine.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (to remove unreacted amines and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acids and HATU byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide.

Protocol 2: O-Mesylation for Downstream Functionalization

Objective: Activate the 4-hydroxyl group for stereochemical inversion or elimination, a key step in synthesizing bicyclic proline derivatives for drugs like Nirmatrelvir[3]. Causality & Reagent Selection: Mesylation requires strict temperature control (0 °C). The causality here is twofold: first, the reaction is exothermic; second, the resulting mesylate is a highly active leaving group. Elevated temperatures during formation can lead to premature, uncontrolled elimination (forming a pyrroline derivative) rather than the desired stable mesylate. DMAP acts as a nucleophilic catalyst to accelerate the transfer of the sulfonyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-Hyp-OBzl (derived from H-Hyp-OBzl Tosylate via standard Boc-anhydride protection) (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis & Base: Add Triethylamine (Et₃N, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction flask to 0 °C using an ice bath.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (1:1 Hexanes/EtOAc). The highly polar hydroxyl starting material (low Rf) will completely convert to a significantly less polar mesylate product (higher Rf).

  • Workup: Quench the reaction with ice water. Separate the organic layer and wash with 5% aqueous Citric Acid.

    • Self-Validation Checkpoint: Check the pH of the aqueous wash layer. It should be slightly acidic. If it is highly basic, unreacted Et₃N remains, which can degrade the mesylate during concentration. Continue washing until neutralized.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the mesylated intermediate[3].

References

  • Cas 88501-00-2, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. LookChem. Available at: [Link]

  • Peptides as ns3-serine protease inhibitors of hepatitis c virus (WO2002008256A2).Google Patents.
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). National Institutes of Health (PMC). Available at:[Link]

Sources

Method

applications of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate in medicinal chemistry

Application Note: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Medicinal Chemistry & Drug Synthesis Executive Summary & Chemical Rationale In modern medicinal chemistry, the proline ring is a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Medicinal Chemistry & Drug Synthesis

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the proline ring is a privileged scaffold, offering unique conformational rigidity that dictates the secondary structure of peptides and peptidomimetics. 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS No. 136124-33-9) serves as a premier chiral pool building block[1].

Why the Tosylate Salt? Free amino esters are notoriously unstable, prone to spontaneous diketopiperazine formation (self-condensation), and are highly hygroscopic. By isolating the benzyl ester as a 4-toluenesulfonate (tosylate) salt, chemists achieve a highly crystalline, bench-stable, and non-hygroscopic solid[1]. This ensures precise stoichiometric control during subsequent N-protection or direct peptide coupling reactions. Furthermore, the benzyl ester provides orthogonal protection at the C-terminus, allowing for selective deprotection via hydrogenolysis (Pd/C, H₂) without disturbing acid-labile N-protecting groups like Boc.

Core Application I: Synthesis of Bicyclic Proline Derivatives (Nirmatrelvir)

The C4-hydroxyl group of the proline ring is a critical handle for structural diversification. A prominent application of this scaffold is the synthesis of the bicyclic dimethylcyclopropyl amino acid fragment found in Nirmatrelvir (PF-07321332) , the active antiviral component of Paxlovid[2].

To build this constrained bicyclic system, the synthesis commences with the neutralization and N-Boc protection of 4-hydroxy-L-proline benzyl ester tosylate. The C4-hydroxyl is then activated via mesylation. Subsequent base-mediated elimination yields a 3,4-dehydroproline intermediate. This alkene undergoes a stereoselective Co(II)-catalyzed dimethylcyclopropanation to forge the bicyclic core[3]. The benzyl ester is crucial here, as it withstands the basic elimination conditions and is later cleanly removed via hydrogenolysis to facilitate peptide coupling[2].

Nirmatrelvir_Fragment A 4-Hydroxy-L-proline benzyl ester tosylate B N-Boc-4-hydroxy-L-proline benzyl ester A->B Boc2O, Et3N (Neutralization & Protection) C N-Boc-4-mesyloxy-L-proline benzyl ester B->C MsCl, Et3N, DMAP (Activation) D N-Boc-3,4-dehydroproline benzyl ester C->D Pyridine / Heat (Elimination) E Bicyclic dimethylcyclopropyl amino acid benzyl ester D->E Co(II)-catalysis, Me2C(Cl)2, Zn (Cyclopropanation) F Nirmatrelvir (PF-07321332) E->F Hydrogenolysis (Pd/C) & Peptide Coupling

Retrosynthetic and synthetic workflow for the Nirmatrelvir bicyclic fragment.

Core Application II: Stereochemical Inversion & Peptidomimetics

The natural trans-configuration of 4-hydroxy-L-proline can be stereospecifically inverted to the cis-configuration via S_N2 displacement. This is heavily utilized to create conformationally constrained peptidomimetics, such as functionalized diethylenetriaminepentaacetic acid (DTPA) analogues[4].

By activating the C4-OH as a triflate or utilizing the Mitsunobu reaction (activation via a phosphonium intermediate), nucleophiles (such as amines derived from L- or D-serine, or various phenols/carboxylic acids) attack the C4 position from the opposite face. This stereochemical inversion is entirely predictable and yields cis-4-substituted-L-proline derivatives with high enantiomeric and diastereomeric purity[5].

Mitsunobu_Inversion A N-Protected trans-4-Hydroxy- L-proline benzyl ester B O-Phosphonium Intermediate (Activated C4-OH) A->B PPh3, DEAD/DIAD (THF, 0 °C) C SN2 Displacement by Nucleophile (Nu-) B->C Nu-H (e.g., Ar-OH, R-COOH) D cis-4-Substituted L-proline derivative C->D Stereochemical Inversion (trans -> cis)

Mechanistic pathway of stereospecific Mitsunobu inversion at the C4 position.

Quantitative Data: C4 Functionalization Outcomes

The following table summarizes the expected stereochemical outcomes and typical yields when functionalizing the C4 position of N-protected 4-hydroxy-L-proline benzyl ester.

Reaction TypeReagents / ConditionsTarget C4 ModificationStereochemical OutcomeTypical Yield
Mesylation MsCl, Et₃N, DMAP, CH₂Cl₂, 0 °C4-O-MesylRetention (trans)>95%
Triflation Tf₂O, Pyridine, CH₂Cl₂, -78 °C4-O-TriflylRetention (trans)85–90%
Mitsunobu Etherification Ar-OH, PPh₃, DEAD, THF, 0 °C to RT4-O-ArylInversion (cis)55–75%
Mitsunobu Esterification R-COOH, PPh₃, DIAD, THF, 0 °C to RT4-O-AcylInversion (cis)70–85%
Triflate Displacement 1° or 2° Amine, DIPEA, CH₂Cl₂4-AminoInversion (cis)60–80%

Self-Validating Experimental Protocols

Protocol A: Neutralization and N-Boc Protection

Causality: The tosylate salt must be neutralized to liberate the free amine for nucleophilic attack on Boc-anhydride. Triethylamine (Et₃N) is used as it is a non-nucleophilic base that readily forms a soluble tosylate salt in organic solvents.

  • Preparation: Suspend 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Neutralization: Cool the suspension to 0 °C. Add Et₃N (2.2 eq) dropwise. Validation: The suspension will transition into a clear solution, indicating the successful liberation of the free amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Perform TLC (Hexane:EtOAc 1:1). Stain with Ninhydrin (to check for unreacted free amine; should be negative/no purple spot) and Phosphomolybdic Acid (PMA) (to visualize the Boc-protected product).

  • Workup: Wash the organic layer with 1M HCl (to remove excess Et₃N and unreacted amine), followed by saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Stereospecific Mitsunobu Inversion at C4

Causality: The Mitsunobu reaction requires strict anhydrous conditions to prevent the competitive hydrolysis of the phosphonium intermediate. Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) acts as the oxidant for triphenylphosphine (PPh₃).

  • Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq), the desired nucleophile (e.g., 4-tert-butylphenol, 1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere[5].

  • Activation: Cool the mixture to 0 °C. Add DEAD or DIAD (1.2 eq) dropwise over 30 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents premature degradation of the azodicarboxylate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Byproduct Removal (Self-Validation System): The primary challenge is removing triphenylphosphine oxide (TPPO). Concentrate the THF, and triturate the residue with cold diethyl ether/hexane (1:1). TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid. Filter the solid.

  • Purification: Purify the filtrate via silica gel flash chromatography to isolate the pure cis-4-substituted derivative.

References

  • Shekhar, C., Nasam, R., Ramakrishna, P. S., et al. (2022). "Total synthesis of antiviral drug, nirmatrelvir (PF-07321332)". Tetrahedron Chem, 4, 100033. URL: [Link]

  • Pickersgill, I. F., & Rapoport, H. (2000). "Preparation of Functionalized, Conformationally Constrained DTPA Analogues from L- or D-Serine and trans-4-Hydroxy-L-proline. Hydroxymethyl Substituents on the Central Acetic Acid and on the Backbone". The Journal of Organic Chemistry, 65(13), 4048-4057. URL: [Link]

Sources

Application

Application Note: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Asymmetric Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: trans-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2 / 136124-33-9) Executive Summary & Chemical Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: trans-4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2 / 136124-33-9)

Executive Summary & Chemical Rationale

The synthesis of conformationally constrained peptidomimetics and chiral active pharmaceutical ingredients (APIs) heavily relies on versatile, multi-functional building blocks. 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate serves as a premier chiral scaffold in asymmetric synthesis[1].

Why the Tosylate Salt? Handling the free base of 4-hydroxyproline esters is notoriously difficult due to their hygroscopic nature and propensity for spontaneous intermolecular cyclization (diketopiperazine formation). The 4-toluenesulfonate (tosylate) salt effectively protonates the pyrrolidine nitrogen, neutralizing its nucleophilicity. This renders the compound a highly stable, crystalline, and easily weighable solid that boasts a prolonged shelf-life without stereochemical degradation.

Mechanistic Role in Asymmetric Synthesis

The strategic value of this molecule lies in its three orthogonally addressable functional groups, allowing for complex step-by-step functionalization without cross-reactivity:

  • C-Terminus (Benzyl Ester): Provides robust protection against nucleophiles and bases during the functionalization of the pyrrolidine ring. Crucially, it can be cleaved under mild, neutral hydrogenolysis conditions (H₂, Pd/C), preserving acid-sensitive groups (like N-Boc) and preventing epimerization at the α -carbon[2].

  • N-Terminus (Secondary Amine): Readily liberated from the tosylate salt using mild organic bases (e.g., triethylamine) for immediate protection or direct peptide coupling.

  • C4-Hydroxyl Group: The C4 stereocenter is the primary site for asymmetric manipulation. The natural trans configuration can be inverted to cis via S N​ 2 displacement of a mesylate/triflate leaving group[2]. Alternatively, it can be oxidized to a ketone to serve as an electrophilic center for Wittig olefinations[3].

Functionalization Start 4-Hydroxy-L-proline benzyl ester TsOH Step1 N-Boc Protection (Et3N, Boc2O) Start->Step1 Step2A C4-OH Activation (MsCl / Tf2O) Step1->Step2A Step2B Oxidation to Ketone (Swern / DMP) Step1->Step2B Step3A SN2 Displacement (Stereochemical Inversion) Step2A->Step3A Nucleophiles Step3B Olefin Formation (Dehydration) Step2B->Step3B Wittig / Elimination Product1 Chiral Peptidomimetics (e.g., HCV Inhibitors) Step3A->Product1 Product2 Bicyclic Fragments (e.g., Nirmatrelvir) Step3B->Product2

Fig 1. Orthogonal functionalization pathways of 4-Hydroxy-L-proline benzyl ester tosylate.

Key Synthetic Applications

  • Antiviral Drug Development (Nirmatrelvir): The C4-hydroxyl group is eliminated to form a 3,4-dehydroproline derivative. This intermediate undergoes an asymmetric Co(II)-catalyzed dimethyl cyclopropanation to yield the rigid bicyclic proline fragment essential for the SARS-CoV-2 Mpro inhibitor, 4[4].

  • HCV NS3 Protease Inhibitors: The C4 position is functionalized to introduce bulky, hydrophobic ethers or thioethers that occupy the S2 pocket of the5[5].

  • ACE Inhibitors: Historically utilized in the synthesis of 6, where the stereochemistry of the proline ring dictates the hypotensive efficacy of the resulting drug[6].

Nirmatrelvir A Boc-trans-4-hydroxy L-proline OBn B Mesylation (MsCl, Et3N) A->B C Elimination (PhSeSePh, NaBH4) B->C D 3,4-Dehydroproline C->D E Cyclopropanation (Co(II) catalysis) D->E F Bicyclic Amino Acid E->F

Fig 2. Synthetic route from proline derivative to Nirmatrelvir bicyclic fragment.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for standard transformations of this scaffold, providing a benchmark for process chemists.

Reaction StepReagents & ConditionsStereochemical OutcomeTypical Yield (%)
N-Boc Protection Boc₂O, Et₃N, DCM, 0 °C to RTRetention (trans)92 – 98%
C4-Mesylation MsCl, Et₃N, DMAP, DCM, 0 °CRetention (trans)90 – 95%
S N​ 2 Azidation NaN₃, DMF, 60 °CInversion (cis)80 – 88%
Oxidation to Ketone Swern or Dess-Martin, -78 °C / RTAchiral at C485 – 90%
Benzyl Deprotection H₂, Pd/C, MeOH, RTRetention> 95%

Experimental Protocols

Protocol A: Free-Base Generation and N-Boc Protection

Objective: Convert the stable tosylate salt into the N-Boc protected intermediate required for downstream C4-functionalization.

Causality & Design: The tosylate salt is highly stable but unreactive. Triethylamine (Et₃N) is added first to deprotonate the pyrrolidine nitrogen, generating the nucleophilic free base in situ. A slight excess of Et₃N ensures complete neutralization of the liberated p-toluenesulfonic acid. The reaction is initiated at 0 °C to control the exothermic nature of Boc anhydride addition and prevent side reactions.

Step-by-Step Procedure:

  • Suspend 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (10.0 g, 25.4 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Triethylamine (Et₃N) (7.8 mL, 55.9 mmol, 2.2 eq) dropwise over 10 minutes. Observation: The suspension will clear into a homogeneous solution as the free base is liberated.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (6.1 g, 27.9 mmol, 1.1 eq) in portions.

  • Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (50 mL) to remove unreacted amine/Et₃N, saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a colorless to pale yellow oil.

Self-Validation & QC:

  • TLC (Hexane:EtOAc 1:1): Product Rf​ ~0.6. The starting material remains at the baseline.

  • Ninhydrin Stain: The product will not stain (indicating successful secondary amine protection), whereas any unreacted starting material will turn purple/yellow.

  • LC-MS: Expected [M+H]+ for C₁₇H₂₃NO₅ is 322.16.

Protocol B: Stereospecific Inversion via Mesylation and Azide Displacement

Objective: Invert the C4 stereocenter from the natural trans configuration to the cis configuration via an S N​ 2 mechanism.

Causality & Design: Direct nucleophilic substitution of a secondary hydroxyl group is energetically unfavorable. Mesylation converts the poor hydroxyl leaving group into an excellent methanesulfonate leaving group. The subsequent reaction with sodium azide proceeds via a strict S N​ 2 mechanism, resulting in complete Walden inversion of the C4 stereocenter.

Step-by-Step Procedure:

  • Mesylation: Dissolve N-Boc-trans-4-hydroxy-L-proline benzyl ester (8.0 g, 24.9 mmol, 1.0 eq) in anhydrous DCM (80 mL). Cool to 0 °C.

  • Add Et₃N (5.2 mL, 37.3 mmol, 1.5 eq) and a catalytic amount of DMAP (0.3 g, 2.49 mmol, 0.1 eq).

  • Add Methanesulfonyl chloride (MsCl) (2.3 mL, 29.8 mmol, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

  • Workup: Wash with ice-cold water, 1N HCl, and brine. Dry and concentrate to yield the mesylate intermediate.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (60 mL). Add Sodium Azide (NaN₃) (3.2 g, 49.8 mmol, 2.0 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (150 mL), and wash extensively with water (3 x 100 mL) to remove DMF, followed by brine. Dry and concentrate.

Self-Validation & QC:

  • TLC (Hexane:EtOAc 2:1): Mesylate Rf​ ~0.5; Azide product Rf​ ~0.7.

  • IR Spectroscopy: A strong, sharp azide stretch at ~2100 cm⁻¹ confirms successful S N​ 2 displacement.

  • LC-MS: Expected [M+H]+ for the cis-azide (C₁₇H₂₂N₄O₄) is 347.17.

References

  • [1] LookChem. "Cas 88501-00-2, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate". LookChem Database.1

  • [2] The Journal of Organic Chemistry. "Preparation of Functionalized, Conformationally Constrained DTPA Analogues from l- or d-Serine and trans-4-Hydroxy-l-proline". ACS Publications. 2

  • [4] PMC - NIH. "Total synthesis of antiviral drug, nirmatrelvir (PF-07321332)". National Institutes of Health. 4

  • [3] Chemical Reviews. "Approaches to Obtaining Fluorinated α -Amino Acids". ACS Publications. 3

  • [5] Google Patents. "WO2003062265A2 - Novel peptides as ns3-serine protease inhibitors of hepatitis c virus". Google Patents. 5

  • [6] Google Patents. "US4316906A - Mercaptoacyl derivatives of substituted prolines". Google Patents.6

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Method

Application Note: Advanced Protecting Group Strategies for 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Introduction & Chemical Context 4-Hydroxy-L-proline (Hyp) is an indispensable chiral building block in the design of collagen mimetics, ACE inhibitors, and antiviral therapeutics, including HCV NS3/NS4a serine protease i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Hydroxy-L-proline (Hyp) is an indispensable chiral building block in the design of collagen mimetics, ACE inhibitors, and antiviral therapeutics, including HCV NS3/NS4a serine protease inhibitors[1]. The commercially available starting material, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2), provides a highly stable, crystalline scaffold for complex synthesis.

Storing the secondary amine as a 4-toluenesulfonate (tosylate) salt prevents premature diketopiperazine formation and oxidative degradation. Meanwhile, the benzyl ester (OBzl) provides robust C-terminal protection. To utilize this molecule in Solid-Phase Peptide Synthesis (SPPS) or advanced liquid-phase functionalization, researchers must execute precise, orthogonal protection strategies for the N-terminus and the C4-hydroxyl group.

Strategic Rationale & Causality

The selection of protecting groups for this scaffold hinges on the downstream chemical environment. Because the C-terminus is already protected as a benzyl ester—which is highly stable to both acids (e.g., TFA) and bases (e.g., piperidine) but easily removed via catalytic hydrogenolysis (H₂, Pd/C)—the focus shifts to the N-terminus and the side-chain hydroxyl.

  • Freebasing the Amine: The tosylate salt is unreactive toward electrophiles. It must be neutralized in situ using a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIEA) to liberate the secondary amine for Boc or Fmoc protection.

  • N-Boc vs. N-Fmoc Selection: N-Boc protection is preferred when the C4-hydroxyl group will undergo aggressive basic or nucleophilic transformations, such as activation as a triflate followed by displacement with amine nucleophiles[2]. Conversely, N-Fmoc protection is mandatory if the building block is destined for standard Fmoc-SPPS, or during the synthesis of stereospecific fluorinated α-amino acids where Fmoc is installed after side-chain manipulation[3].

  • O-Protection (Side Chain): Leaving the C4-OH unprotected allows for stereochemical inversion (via Mitsunobu reactions) or direct oxidation. However, if the building block is to be used in peptide chain elongation, the hydroxyl must be protected (e.g., as a TBDMS or t-butyl ether) to prevent unwanted O-acylation by strong coupling reagents like HATU or DIC.

Quantitative Data & Strategy Matrix

The following table summarizes the orthogonal protecting group combinations applicable to the 4-Hydroxy-L-proline benzyl ester scaffold, detailing their cleavage conditions and primary synthetic utility.

StrategyN-TerminusC-TerminusC4-HydroxylCleavage ConditionsPrimary Application
Boc / OBzl BocOBzlFree (-OH)N: TFA/DCM C: H₂, Pd/CPrecursor for C4-OH activation (e.g., triflation) or Mitsunobu inversion[2].
Fmoc / OBzl FmocOBzlFree (-OH)N: 20% Piperidine C: H₂, Pd/CStandard Fmoc-SPPS building block synthesis after C-deprotection[3].
Boc / OBzl / TBDMS BocOBzlTBDMSO: TBAF or weak acidComplex liquid-phase synthesis requiring complete orthogonality.
Fmoc / OBzl / tBu FmocOBzlt-ButylO: TFA/ScavengersDirect incorporation into Fmoc-SPPS protocols.

Workflow Visualization

ProtectingGroupWorkflow SM 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate FreeAmine Free Amine Intermediate (Hyp-OBzl) SM->FreeAmine DIEA or Na2CO3 (Neutralization) NBoc N-Boc-Hyp-OBzl (Acid Labile N-Terminus) FreeAmine->NBoc Boc2O, DCM NFmoc N-Fmoc-Hyp-OBzl (Base Labile N-Terminus) FreeAmine->NFmoc Fmoc-OSu, Dioxane/H2O OTBDMS_Boc N-Boc-Hyp(TBDMS)-OBzl (Fully Protected) NBoc->OTBDMS_Boc TBDMSCl, Imidazole OTBDMS_Fmoc N-Fmoc-Hyp(TBDMS)-OBzl (Fully Protected) NFmoc->OTBDMS_Fmoc TBDMSCl, Imidazole

Workflow of N- and O-protecting group strategies for 4-Hydroxy-L-proline benzyl ester.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection (Synthesis of N-Boc-4-hydroxy-L-proline benzyl ester)

Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts cleanly with the free amine. Using anhydrous DCM and DIEA ensures the tosylate salt is fully neutralized without hydrolyzing the benzyl ester.

  • Suspension: Suspend 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool the suspension to 0 °C under an inert atmosphere (N₂/Ar). Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) dropwise.

    • Self-Validation Check: The opaque suspension will become a clear solution as the insoluble tosylate salt is neutralized into the soluble free amine.

  • Protection: Add Boc₂O (1.1 eq) in small portions to manage mild gas evolution.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ninhydrin stain; the primary/secondary amine spot will disappear).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 0.1 M HCl (to remove residual DIEA), brine, and dry over Na₂SO₄. Concentrate under reduced pressure.

Protocol B: N-Fmoc Protection (Synthesis of N-Fmoc-4-hydroxy-L-proline benzyl ester)

Causality: Fmoc-OSu is used in a biphasic or mixed aqueous/organic system. The sodium carbonate buffer neutralizes the tosylate salt and keeps the pH optimal (~9) for Fmoc protection while preventing over-acylation.

  • Dissolution: Dissolve the starting material (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-Dioxane.

  • Activation: Cool the mixture to 0 °C. Add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.05 eq) dissolved in a minimal amount of Dioxane dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2-3 using 1 M HCl.

    • Self-Validation Check: Vigorous CO₂ bubbling will occur, confirming the destruction of the carbonate buffer. The product will precipitate or phase-separate.

  • Extraction: Extract with Ethyl Acetate (EtOAc), wash with water and brine, dry over MgSO₄, and concentrate.

Protocol C: O-TBDMS Protection of the C4-Hydroxyl

Causality: Silyl ethers provide excellent steric bulk and orthogonality to both Boc and Fmoc groups, preventing O-acylation during downstream peptide chain elongation.

  • Dissolution: Dissolve the N-protected (Boc or Fmoc) benzyl ester (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Imidazole (2.5 eq) and cool to 0 °C. Imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 18 hours.

  • Workup: Dilute heavily with EtOAc. Wash the organic layer at least 5 times with distilled water.

    • Self-Validation Check: Extensive water washing is critical; failure to do so will leave residual DMF and imidazole hydrochloride salts, which appear as a broad peak at ~8.0 ppm and ~2.9 ppm in ¹H-NMR.

References

  • WO2002008256A2 - Peptides as ns3-serine protease inhibitors of hepatitis c virus Google Patents. Retrieved from:[1]

  • Preparation of Functionalized, Conformationally Constrained DTPA Analogues from l- or d-Serine and trans-4-Hydroxy-l-proline The Journal of Organic Chemistry Vol. 65 No. 13 - ACS Publications. Retrieved from:[2]

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications. Retrieved from:[3]

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) and PROTAC Linker Assembly Using 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Executive Summary & Strategic Rationale In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug discovery, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2, comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug discovery, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2, commonly abbreviated as H-Hyp-OBzl·TosOH) has emerged as an indispensable molecular scaffold. While standard Solid-Phase Peptide Synthesis (SPPS) typically relies on fully protected building blocks like Fmoc-Hyp(tBu)-OH, the synthesis of complex proteolysis-targeting chimeras (PROTACs) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilizers demands a more versatile, orthogonal approach[1].

H-Hyp-OBzl·TosOH provides a highly stable, solution-phase starting material that allows chemists to selectively functionalize the N-terminus (e.g., with non-natural amino acids like tert-leucine) and the side-chain hydroxyl group (e.g., via etherification with a phenylene core) prior to C-terminal deprotection[2]. Once the complex von Hippel-Lindau (VHL) targeting moiety is assembled, the benzyl ester is cleanly removed, yielding a custom building block ready for seamless integration into automated SPPS workflows[3].

Mechanistic Insights: The Causality Behind the Chemistry

As an application scientist, it is critical to understand why this specific salt and protecting group combination is chosen over alternatives:

  • The Tosylate Advantage (Stability & Solubility): Amino acid benzyl esters, when left as free bases, are highly prone to spontaneous intramolecular cyclization (forming diketopiperazines) or hydrolytic degradation. Formulating the compound as a p-toluenesulfonate (tosylate) salt renders it highly crystalline, non-hygroscopic, and shelf-stable for years. Furthermore, the tosylate counterion ensures excellent solubility in polar aprotic solvents (DMF, NMP) required for peptide coupling.

  • Orthogonal Protection Strategy: The benzyl ester (-OBzl) protecting the C-terminus is completely orthogonal to standard N-terminal protecting groups. It is highly stable to the basic conditions used for Fmoc removal (20% piperidine) and the mild acidic conditions used for Boc removal (TFA). It can only be removed via catalytic hydrogenolysis (H 2​ , Pd/C) or strong acids (HF/TFMSA), allowing for aggressive side-chain manipulations without premature C-terminal cleavage.

  • Stereochemical Integrity: The (2S, 4R) conformation of the hydroxyproline ring is an absolute requirement for high-affinity binding to the VHL E3 ligase. The tosylate salt minimizes the risk of racemization at the α -carbon during storage and handling.

Orthogonal Core 4-Hydroxy-L-proline Scaffold N_term N-Terminus: Free Amine (Tosylate Salt) Core->N_term OH_group Side-Chain: Free Hydroxyl (Secondary Alcohol) Core->OH_group C_term C-Terminus: Benzyl Ester (-OBzl) Core->C_term Action1 Coupling with Fmoc/Boc-AA-OH N_term->Action1 Step 1 Action2 Functionalization (Etherification/Esterification) OH_group->Action2 Step 2 Action3 Hydrogenolysis (Pd/C, H2) C_term->Action3 Step 3

Caption: Orthogonal reactivity map of H-Hyp-OBzl·TosOH highlighting selective functionalization sites.

Quantitative Data Summaries

To design an effective synthetic route, the physicochemical properties and cleavage conditions of the protecting groups must be strictly managed.

Table 1: Physicochemical Properties of H-Hyp-OBzl·TosOH

PropertyValue / Description
CAS Number 88501-00-2
Molecular Formula C 12​ H 15​ NO 3​ · C 7​ H 8​ O 3​ S
Molecular Weight 393.45 g/mol
Appearance White to off-white crystalline powder
Solubility High in DMF, NMP, MeOH, DMSO; Insoluble in Hexane
Stereochemistry (2S, 4R) - Essential for VHL recognition

Table 2: Comparative Cleavage Conditions in VHL Ligand Synthesis

Protecting GroupReagent for CleavageStability ProfileApplication in Workflow
Boc (N-term) 50% TFA in DCMStable to base, H 2​ /PdProtects N-term during side-chain alkylation
Fmoc (N-term) 20% Piperidine in DMFStable to mild acid, H 2​ /PdUsed during subsequent SPPS elongation
Benzyl Ester (C-term) H 2​ , 10% Pd/C (Hydrogenolysis)Stable to TFA, PiperidineProtects C-term during solution-phase assembly

Experimental Protocols: VHL Building Block Synthesis

The following self-validating protocols describe the conversion of H-Hyp-OBzl·TosOH into a VHL-targeting building block, which is subsequently integrated into SPPS[2].

Protocol A: Solution-Phase N-Acylation (Synthesis of Boc-Tle-Hyp-OBzl)

Causality: The coupling of Boc-tert-leucine (Boc-Tle-OH) to the proline derivative is sterically hindered. HATU is selected as the coupling reagent over HBTU due to its superior efficiency with hindered secondary amines. A large excess of DIPEA is required because one full equivalent is consumed merely to neutralize the tosylate counterion.

  • Preparation: Dissolve Boc-Tle-OH (1.0 eq, 20 mmol) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Add H-Hyp-OBzl·TosOH (1.0 eq, 20 mmol) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 80 mmol). The solution will clarify as the tosylate salt is neutralized.

  • Activation: Add HATU (1.1 eq, 22 mmol) portion-wise. Stir the reaction mixture at room temperature for 18 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with H 2​ O and extract with EtOAc (3x). Wash the organic layer with saturated NaHCO 3​ , 1M HCl, and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo. Yields typically exceed 90%.

Protocol B: Side-Chain Functionalization (O-Alkylation)

Causality: The secondary hydroxyl of the Hyp residue must be deprotonated to act as a nucleophile. Sodium hydride (NaH) is used to irreversibly form the alkoxide, driving the reaction forward.

  • Deprotonation: Dissolve Boc-Tle-Hyp-OBzl (1.0 eq) in anhydrous THF at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Add the desired alkyl/aryl halide (e.g., a substituted benzyl bromide) (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated NH 4​ Cl at 0 °C. Extract with EtOAc, dry, and purify via flash column chromatography.

Protocol C: C-Terminal Debenzylation via Catalytic Hydrogenolysis

Causality: To use this assembled dipeptide in SPPS, the C-terminal benzyl ester must be converted to a free carboxylic acid. Catalytic hydrogenolysis is chosen because it perfectly preserves the acid-labile Boc group on the N-terminus.

  • Reaction Setup: Dissolve the functionalized Boc-Tle-Hyp(R)-OBzl in HPLC-grade Methanol.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon (repeat 3x). Stir vigorously at room temperature for 4-6 hours.

  • Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. 1 H-NMR should confirm the complete disappearance of the aromatic benzyl protons (~7.3 ppm) and the benzylic CH 2​ protons (~5.1 ppm).

Workflow A H-Hyp-OBzl·TosOH (CAS 88501-00-2) B N-Terminal Coupling (Boc-Tle-OH / HATU) A->B DIPEA, DMF C Boc-Tle-Hyp-OBzl (Protected Dipeptide) B->C Amide Bond Formation D Side-Chain Alkylation (NaH, R-Br) C->D O-Alkylation E Catalytic Hydrogenolysis (Pd/C, H2) C->E Skip Modification D->E Remove Benzyl Ester F VHL Building Block Ready for SPPS E->F Yield Free Acid

Caption: Synthetic workflow for generating VHL-targeting SPPS building blocks from H-Hyp-OBzl·TosOH.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once the Boc-Tle-Hyp(R)-OH building block is isolated, it acts as a highly specialized, pre-assembled cassette. It can be directly loaded onto a solid support (e.g., Wang resin or Rink Amide resin) or coupled to a growing peptide chain on-resin using standard DIC/OxymaPure or HATU/DIPEA coupling protocols. By performing the sterically demanding Tle-Hyp coupling and the side-chain alkylation in the solution phase, the overall yield and purity of the final PROTAC or peptide are drastically improved compared to attempting these transformations entirely on the solid phase.

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Method

Application Notes and Protocols for the Utilization of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Drug Development

Abstract This technical guide provides an in-depth exploration of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, a pivotal chiral building block in contemporary drug development. Its unique structural features, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, a pivotal chiral building block in contemporary drug development. Its unique structural features, including a stereochemically defined pyrrolidine ring and strategically placed protecting groups, make it an invaluable intermediate for the synthesis of complex, high-value pharmaceuticals. This document will elucidate the causality behind its application, provide detailed, field-proven protocols for its use, and offer insights into its role in the synthesis of key drug classes, including antiviral agents and carbapenem antibiotics.

Introduction: The Strategic Advantage of a Pre-functionalized Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure and structurally complex molecules is ever-increasing.[1] Chiral building blocks, such as derivatives of the non-essential amino acid L-proline, serve as foundational scaffolds for the construction of a multitude of therapeutic agents.[2][3] 4-Hydroxy-L-proline, a naturally occurring amino acid, is particularly attractive due to its rigid pyrrolidine ring, which imparts conformational constraint—a desirable feature in drug design for optimizing ligand-receptor interactions.[4]

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate emerges as a highly strategic starting material. The pre-protection of the carboxylic acid as a benzyl ester and the activation of the hydroxyl group as a tosylate offer several distinct advantages:

  • Stereochemical Integrity: The inherent chirality of L-proline is preserved, ensuring the synthesis of the desired enantiomer of the target drug molecule.

  • Orthogonal Protection: The benzyl ester and tosylate groups can be selectively manipulated or removed under different reaction conditions, providing synthetic flexibility.

  • Activated Nucleophilic Substitution: The tosylate group is an excellent leaving group, facilitating the introduction of a wide range of nucleophiles at the C-4 position of the proline ring via an SN2 reaction, typically with inversion of stereochemistry.

  • Enhanced Solubility and Handling: The protected form often exhibits improved solubility in organic solvents and better handling characteristics compared to the free amino acid.

This guide will delve into the practical applications of this versatile building block, providing detailed protocols for its utilization in the synthesis of cutting-edge pharmaceuticals.

Core Applications in Drug Synthesis

The unique structural attributes of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate have been leveraged in the synthesis of several important classes of drugs.

Synthesis of Antiviral Agents: The Case of Nirmatrelvir

The development of oral antiviral medications has been a critical focus of recent pharmaceutical research. Nirmatrelvir, a key component of the COVID-19 therapeutic Paxlovid, is a potent inhibitor of the main protease of SARS-CoV-2.[5] The synthesis of a crucial bicyclic proline fragment of Nirmatrelvir can be achieved starting from a protected derivative of trans-4-hydroxy-L-proline. The tosylated (or mesylated) hydroxyl group serves as a handle for further chemical transformations to construct the desired bicyclic system.[5]

The general synthetic strategy involves the conversion of the hydroxyl group to a good leaving group, followed by a series of reactions to build the cyclopropyl ring fused to the pyrrolidine core. This underscores the importance of activating the C-4 position for subsequent carbon-carbon bond formation.

Experimental Protocols

The following protocols are provided as a guide for researchers and should be adapted and optimized based on specific laboratory conditions and downstream applications.

Preparation of N-Protected 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

The synthesis of the title compound involves a two-step sequence starting from a commercially available N-protected trans-4-hydroxy-L-proline. The N-protection (e.g., with Boc or Cbz) is crucial to prevent unwanted side reactions during the subsequent esterification and tosylation steps. A representative protocol starting from N-Cbz-trans-4-hydroxy-L-proline is described below.[6]

Step 1: Benzylation of the Carboxylic Acid

  • To a solution of N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium carbonate (Na₂CO₃, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz-4-hydroxy-L-proline benzyl ester.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve the crude N-Cbz-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous pyridine and cool the solution to 0-4 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours, followed by stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-4-hydroxy-L-proline benzyl ester 4-toluenesulfonate.

Protocol for Nucleophilic Substitution at the C-4 Position

The tosylate group at the C-4 position is an excellent leaving group, enabling the introduction of various nucleophiles with inversion of stereochemistry. This is a cornerstone of its utility in creating diverse proline analogs. A general protocol for the substitution with a thiol nucleophile, relevant to the synthesis of carbapenem side chains, is provided.[7][8]

Materials:

  • N-Protected 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (1.0 eq)

  • Thiol nucleophile (e.g., potassium thioacetate, 1.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-protected 4-hydroxy-L-proline benzyl ester 4-toluenesulfonate in anhydrous DMF.

  • Add the thiol nucleophile to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography to obtain the 4-substituted proline derivative.

Deprotection Strategies

The removal of the benzyl ester and tosylate (or the newly introduced functionality) is a critical final step in many synthetic sequences.

Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis:

This is the most common and often cleanest method for benzyl ester cleavage.[9][10]

Materials:

  • Proline derivative with a benzyl ester

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol or ethanol as solvent

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected proline derivative in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protecting Group Deprotection Reagent Conditions Notes
Benzyl Ester (OBn)H₂, Pd/CRoom temperature, atmospheric pressureMost common and clean method.[9]
Tosylate (OTs)Not typically removed directly; serves as a leaving groupSN2 reaction with a nucleophileThe primary function is activation for substitution.

Table 1: Common Deprotection Strategies.

Visualization of Synthetic Pathways

General Synthetic Utility Workflow

G A 4-Hydroxy-L-proline B N-Protected 4-Hydroxy-L-proline A->B N-Protection (e.g., Boc, Cbz) C N-Protected 4-Hydroxy-L-proline Benzyl Ester B->C Benzylation (BnBr, base) D N-Protected 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate C->D Tosylation (TsCl, pyridine) E 4-Substituted-L-proline Derivative D->E Nucleophilic Substitution (Nu⁻, Sₙ2) F Final Drug Molecule E->F Further Transformations & Deprotection

Caption: General workflow for the synthesis of drug molecules using the title compound.

Application in Carbapenem Synthesis

G A Protected 4-Tosyloxyl-L-proline Benzyl Ester B Introduction of Thiol Moiety (e.g., KSAc) A->B Sₙ2 Reaction C Deprotection & Amide Coupling B->C Side Chain Elaboration D Coupling with Carbapenem Core C->D Thiolate Formation E Ertapenem (Carbapenem Antibiotic) D->E Final Deprotection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Welcome to the technical support center for the synthesis of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction. Here, we will address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes. Our approach is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Reaction Setup and Execution

Question 1: My reaction is not going to completion, or the yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield or an incomplete reaction is a common hurdle in the Fischer esterification of 4-Hydroxy-L-proline. This reaction is an equilibrium process, and its success hinges on effectively shifting the equilibrium towards the product side.[1][2] Here are the primary factors to investigate:

  • Inefficient Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis of the ester), thus lowering your yield.[1][2]

    • Troubleshooting:

      • Dean-Stark Apparatus: The most effective method for water removal is the use of a Dean-Stark trap with an azeotropic solvent like toluene or cyclohexane.[2][3][4] Ensure your glassware is properly set up and there are no leaks. The azeotrope of the solvent and water will co-distill, and upon condensation, the denser water will be collected in the trap, physically removing it from the reaction mixture.[3]

      • Azeotropic Solvent Choice: Toluene is a common choice. However, for temperature-sensitive substrates, cyclohexane can be a suitable alternative due to its lower boiling point azeotrope with water.[5]

      • Reaction Monitoring: Continue the reflux until no more water is observed collecting in the Dean-Stark trap.[6][7] This is a visual indicator that the reaction has reached its endpoint.

  • Catalyst Activity: p-Toluenesulfonic acid (p-TsOH) is the catalyst of choice for this reaction.[4][8][9] Its effectiveness can be compromised by:

    • Troubleshooting:

      • Use p-TsOH Monohydrate: While it may seem counterintuitive to add water, p-TsOH monohydrate is the standard, stable form of the catalyst. Some protocols even pre-dry the reaction mixture by refluxing the p-TsOH monohydrate in the azeotropic solvent to remove the water of hydration before adding the amino acid.[6]

      • Catalyst Loading: Ensure you are using a catalytic amount, typically 5-10 mol% relative to the limiting reagent (4-Hydroxy-L-proline). Insufficient catalyst will result in a sluggish reaction.

  • Reaction Time and Temperature:

    • Troubleshooting:

      • Reflux Temperature: The reaction should be conducted at the reflux temperature of the chosen azeotropic solvent. This ensures a constant rate of azeotropic distillation.

      • Duration: Reaction times can vary, but a typical range is 5-24 hours.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[10]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the overall yield. The primary side reactions to consider are:

  • Racemization: While less common under these conditions compared to peptide coupling reactions, there is a potential for racemization at the alpha-carbon of the proline.[11]

    • Mitigation:

      • Avoid Strong Bases: The reaction is acid-catalyzed, which generally preserves the stereochemistry. Avoid introducing any basic conditions during the reaction or workup until the acid catalyst is neutralized.

      • Moderate Temperatures: While reflux is necessary, excessively high temperatures for prolonged periods could potentially contribute to racemization. Using a solvent with a lower boiling azeotrope, like cyclohexane, might be beneficial if racemization is a concern.[5]

  • Intermolecular Esterification: Although less likely due to the steric hindrance, there is a possibility of the hydroxyl group of one 4-Hydroxy-L-proline molecule reacting with the carboxylic acid of another.

    • Mitigation:

      • Use of Benzyl Alcohol as Solvent: Using a large excess of benzyl alcohol can act as both a reactant and a solvent, which can help to favor the desired reaction over intermolecular side reactions. However, this can complicate purification. A more common approach is to use a stoichiometric amount or slight excess of benzyl alcohol in an azeotropic solvent.[4]

  • Dehydration: At high temperatures and with a strong acid catalyst, there is a small possibility of dehydration of the secondary alcohol on the proline ring.

    • Mitigation:

      • Careful Temperature Control: Maintain a steady reflux and avoid overheating the reaction mixture.

Workup and Purification

Question 3: The product is difficult to crystallize or precipitates as an oil. What can I do to obtain a crystalline solid?

Answer:

Obtaining a pure, crystalline product is crucial. If you are facing issues with crystallization, consider the following:

  • Neutralization of the Catalyst: Before attempting to crystallize the product, the p-TsOH catalyst must be neutralized. Failure to do so can interfere with crystallization.

    • Protocol: After the reaction is complete and cooled to room temperature, add a mild base like sodium acetate or a saturated solution of sodium bicarbonate to neutralize the p-TsOH.[10]

  • Solvent System for Recrystallization: The choice of solvent is critical for successful recrystallization.[12][13]

    • Troubleshooting:

      • Common Solvents: A mixture of ethyl acetate and hexane is often effective for recrystallizing amino acid ester tosylate salts.[4] Other potential systems include methanol/diethyl ether.[6]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of the pair). Then, slowly add the anti-solvent (the solvent in which the product is less soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[14]

  • Oiling Out: If the product separates as an oil, it indicates that the solubility of the product in the chosen solvent at that temperature is too high, or the cooling process is too rapid.

    • Troubleshooting:

      • Re-dissolve and Cool Slowly: Gently warm the mixture to re-dissolve the oil. Allow it to cool much more slowly. Seeding with a small crystal of the pure product can also induce crystallization.

      • Solvent Adjustment: You may need to adjust the solvent ratio or try a different solvent system altogether.

Question 4: How can I confirm the purity and identity of my final product?

Answer:

Proper characterization is essential to confirm the successful synthesis of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product and to monitor the progress of the reaction. The product should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the proline ring protons, the benzyl group protons, and the tosylate group protons.

    • ¹³C NMR: Will confirm the presence of all the carbons in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity and ensure no racemization has occurred.[15]

Experimental Protocols & Data

Optimized Protocol for Synthesis

This protocol is a synthesis of best practices derived from established literature.[4][5][6]

Materials:

  • 4-Hydroxy-L-proline

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Toluene (or Cyclohexane)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 4-Hydroxy-L-proline, p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (1.5 equivalents), and toluene (enough to fill the flask and the Dean-Stark trap).

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 5-8 hours).

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess p-TsOH.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield the pure 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Reactant Molar Ratio
4-Hydroxy-L-proline1.0 eqLimiting reagent
Benzyl Alcohol1.2 - 5.0 eqUsing an excess can help drive the equilibrium.[2][5]
p-TsOH monohydrate1.0 - 1.2 eqActs as both catalyst and counter-ion for the salt product.[5]
Solvent Toluene or CyclohexaneForms a low-boiling azeotrope with water for efficient removal.[2][5]
Temperature RefluxNecessary for azeotropic distillation.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.[5][10]
Typical Yield 80-95%Dependent on efficient water removal and purification.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Combine Reactants: 4-Hydroxy-L-proline, Benzyl Alcohol, p-TsOH, Toluene B Heat to Reflux with Dean-Stark Trap A->B Heat C Monitor by TLC until Starting Material is Consumed B->C Azeotropic Distillation D Cool to RT C->D Reaction Complete E Neutralize with NaHCO3 & Extract with EtOAc D->E F Dry Organic Layer & Concentrate E->F G Recrystallize from EtOAc/Hexane F->G H Filter, Wash, & Dry Product G->H I Final Product: (NMR, MS, MP) H->I Characterize

Caption: A streamlined workflow for the synthesis and purification of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Incomplete Reaction? CheckWater Is water being effectively removed in the Dean-Stark trap? Start->CheckWater Yes CheckCatalyst Is the p-TsOH amount and quality correct? CheckWater->CheckCatalyst Yes SolutionWater Ensure glassware is sealed. Continue reflux until no more water collects. CheckWater->SolutionWater No CheckTimeTemp Is the reaction at reflux and has it run long enough? CheckCatalyst->CheckTimeTemp Yes SolutionCatalyst Use 1.0-1.2 eq of fresh p-TsOH monohydrate. CheckCatalyst->SolutionCatalyst No SolutionTimeTemp Maintain reflux and monitor by TLC until completion. CheckTimeTemp->SolutionTimeTemp No Success Problem Solved CheckTimeTemp->Success Yes SolutionWater->Success SolutionCatalyst->Success SolutionTimeTemp->Success

Caption: A decision tree to systematically troubleshoot low-yield reactions.

References

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A(2) (trans)-1-Benzoyl-4-hydroxy-L-proline, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Convenient synthesis of L-proline benzyl ester. Retrieved from [Link]

  • Semantic Scholar. (2013, September 1). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2013, September 1). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2020, January 14). (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate.
  • AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Retrieved from [Link]

  • Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • National Center for Biotechnology Information. (n.d.). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Retrieved from [Link]

  • Beilstein Journals. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • ScienceDirect. (2021, February 18). Hydroxyproline-derived biomimetic and biodegradable polymers. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). 07 よくあるご質問・トラブルシューティング. Retrieved from [Link]

  • MDPI. (2025, May 5). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • Google Patents. (n.d.). CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
  • Royal Society of Chemistry. (n.d.). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis. PMC. Retrieved from [Link]

  • Beilstein Journals. (2019, January 25). Synthesis of nonracemic hydroxyglutamic acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Welcome to the Technical Support Center for 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2). This guide is engineered for researchers and drug development professionals utilizing this critical buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS 88501-00-2). This guide is engineered for researchers and drug development professionals utilizing this critical building block in solid-phase peptide synthesis (SPPS), solution-phase coupling, and macrocycle construction.

Here, we bypass superficial instructions to address the fundamental chemical causality behind stability issues, providing you with self-validating protocols and authoritative troubleshooting workflows.

Part 1: Core Principles of Stability & Reactivity (The "Why")

To master the handling of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate, one must understand the thermodynamic and kinetic forces at play within the molecule.

Why the Tosylate Salt? The free secondary amine of 4-hydroxy-L-proline benzyl ester is highly nucleophilic. If left as a free base, it is prone to rapid intermolecular aminolysis (self-condensation) or, when coupled as a dipeptide, the formation of diketopiperazines (DKPs)[1][2]. To confer shelf-stability, the molecule is crystallized as a 4-toluenesulfonate (TosOH) salt[3][4]. The bulky, mildly acidic tosylate counterion protonates the pyrrolidine nitrogen, rendering it non-nucleophilic and yielding a highly crystalline, stable solid[5].

The Dual Threat: Moisture and pH While the tosylate salt protects the amine, it introduces a vulnerability: a highly localized acidic microenvironment.

  • Moisture: If the hygroscopic salt absorbs atmospheric water, the local acidity catalyzes the premature cleavage of the benzyl ester protecting group, yielding the free carboxylic acid (H-Hyp-OH) and benzyl alcohol[6].

  • Premature Basification: Introducing a base (like DIPEA or TEA) too early in your workflow liberates the highly reactive free amine. Without an immediate electrophilic partner (an activated carboxylic acid) to trap it, the free amine will rapidly degrade or self-condense[1].

Part 2: Visualizing Degradation Pathways

The following logic diagram maps the stability dynamics of the reagent when exposed to environmental triggers.

G cluster_triggers Environmental Triggers A H-Hyp-OBzl • TosOH (Stable Salt) B Moisture (H2O) A->B Exposure C Base (e.g., DIPEA) A->C Deprotonation E Ester Hydrolysis (H-Hyp-OH) B->E Acid-catalyzed over time D Free Amine (H-Hyp-OBzl) C->D Immediate F Self-Condensation / DKP Formation D->F Prolonged standing G Successful Peptide Coupling D->G Immediate addition of activated acid

Degradation and stabilization pathways of H-Hyp-OBzl • TosOH under varying environmental conditions.

Part 3: Troubleshooting Guides & FAQs

Q1: My peptide coupling yields have dropped significantly using a batch of reagent I've had for 6 months. What happened? A: The most probable cause is ester hydrolysis . If the reagent was repeatedly opened in a humid environment, the hygroscopic nature of the salt drew in moisture. The acidic tosylate environment combined with water slowly hydrolyzes the benzyl ester into benzyl alcohol and the free carboxylic acid[6]. Because the carboxyl group is no longer protected, your coupling reaction is likely suffering from competitive side reactions or polymerization. Solution: Run Protocol 1 to verify purity.

Q2: The reagent appears clumpy and slightly sticky, though it is still white. Is it usable? A: Clumping is the first physical indicator of moisture absorption. While the reagent might not have fully hydrolyzed yet, the precise molar mass is now compromised due to the trapped water weight, which will throw off your stoichiometric equivalents. Do not use clumpy reagent for highly sensitive macrocyclizations.

Q3: I dissolved the salt in DMF and added DIPEA to prepare it for coupling, but I got delayed by an hour. The solution turned slightly yellowish. Can I still proceed? A: No. By adding N,N-Diisopropylethylamine (DIPEA), you liberated the highly reactive free amine. Proline derivatives are notoriously prone to self-condensation and diketopiperazine (DKP) formation when left unprotected in basic solutions[1][2]. Always perform in situ free-basing (see Protocol 2) where the activated carboxylic acid is already present to immediately trap the amine.

Q4: What are the absolute optimal storage conditions? A: Store strictly at 2–8 °C in a tightly sealed, opaque container backfilled with Argon or Nitrogen. Always store the primary container inside a secondary desiccator cabinet or bag containing active Drierite (calcium sulfate) or silica gel.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate under various conditions, serving as a baseline for your reagent lifecycle management.

Storage ConditionTimeframeExpected Purity (HPLC)Physical StatePrimary Degradant
2–8 °C, Desiccated 12 months> 99.0%Free-flowing white crystalline powderNone
25 °C, Desiccated 6 months~ 98.0%White powderTrace free amine / oxidation
25 °C, 75% Humidity 1 month< 90.0%Clumpy, sticky, translucentEster hydrolysis (H-Hyp-OH)
Solution (DMF + DIPEA) 24 hours< 50.0%Yellowish/brownish solutionDKP / Self-condensation

Part 5: Self-Validating Experimental Protocols

Protocol 1: Quality Control (QC) & Purity Verification via RP-HPLC

Use this protocol to validate the integrity of the salt and check for ester hydrolysis before committing to expensive syntheses.

  • Sample Preparation: Dissolve 1 mg of the reagent in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Do not add any basic buffers.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Chromatography: Inject 10 µL onto a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Run a linear gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Detection & Self-Validation: Monitor at 210 nm (amide/amine backbone) and 254 nm (aromatic rings).

    • Validation Check: You must see exactly two distinct peaks at 254 nm: one for the Tosylate ion and one for the intact Hyp-OBzl.

    • Failure State: A third peak at 254 nm eluting early indicates the presence of cleaved benzyl alcohol, confirming ester hydrolysis.

Protocol 2: In Situ Free-Basing and Coupling Workflow

This protocol ensures the free amine is trapped by the electrophile instantly, preventing self-condensation.

  • Electrophile Activation: In Flask A, dissolve your N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool to 0 °C. Add DIPEA (2.0 eq) and stir for 2 minutes to form the active OAt ester.

  • Nucleophile Preparation: In Flask B, dissolve H-Hyp-OBzl • TosOH (1.1 eq) in anhydrous DMF. Do not add base to Flask B.

  • In Situ Trapping: Transfer the contents of Flask B into Flask A dropwise at 0 °C.

  • Free-Basing: Immediately add an additional 1.1 eq of DIPEA to the combined mixture. This liberates the free amine of the proline derivative directly in the presence of the activated ester, forcing the coupling reaction to outcompete any degradation pathways.

  • Self-Validation: After 15 minutes, pull a 5 µL aliquot, quench in 50% MeCN/H2O, and run LC-MS. The mass spectrum should show the desired product mass [M+H]+ . The absence of a [M−106]+ peak (loss of benzyl) validates that the ester remained stable during the basic coupling step.

References

  • Cas 88501-00-2,4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. LookChem.
  • Proline Analogues | Chemical Reviews. ACS Publications.
  • Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. ResearchGate.
  • 1 Protection Reactions. Wiley-VCH.
  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate.
  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. PMC - NIH.

Sources

Troubleshooting

common side reactions with 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

Technical Support Center: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate Welcome to the technical support guide for 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp(Bzl)-OH·Tos). This document serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Welcome to the technical support guide for 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp(Bzl)-OH·Tos). This document serves as a specialized resource for researchers, chemists, and drug development professionals. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during the synthesis, storage, and application of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to anticipate and mitigate potential issues in your work.

Part 1: Frequently Asked Questions (FAQs) - Synthesis & Handling

This section addresses common queries related to the preparation and stability of the title compound itself.

Q1: I am preparing H-Hyp(Bzl)-OH·Tos via azeotropic esterification. What is the most critical parameter to control to prevent racemization?

A1: The most critical parameter is the reaction temperature, which is dictated by your choice of azeotroping solvent. While higher-boiling solvents like toluene or benzene have been traditionally used, they can induce significant racemization of acidic amino acids.[1]

Expert Recommendation: We strongly advocate for the use of cyclohexane . Cyclohexane forms a low-boiling azeotrope with water, allowing for efficient water removal at a milder reflux temperature (approx. 81°C). This significantly minimizes the risk of epimerization at the alpha-carbon, preserving the stereochemical integrity of the proline ring.[1]

SolventBoiling Point (°C)Azeotrope with H₂O (°C)Racemization Risk
Toluene11185Moderate to High
Benzene8069Low to Moderate
Cyclohexane 81 69 Minimal
Q2: My stored H-Hyp(Bzl)-OH·Tos appears discolored and shows impurities on analysis. What causes this degradation?

A2: H-Hyp(Bzl)-OH·Tos has two primary stability concerns: hygroscopicity and electrophilicity.

  • Hygroscopicity: The material can readily absorb moisture from the atmosphere.[2] This introduces water, which can facilitate slow hydrolysis of the benzyl ester back to the carboxylic acid over time, especially if the salt is not perfectly neutral.

  • Electrophilicity of the Tosylate: Sulfonate esters are potent electrophiles and alkylating agents.[3] While the tosylate anion is a stable counter-ion, the corresponding benzyl tosylate (a potential impurity or degradation product from reaction with residual benzyl alcohol) is a known alkylating agent. Degradation can be accelerated by exposure to nucleophiles, strong bases, or even prolonged storage under ambient, humid conditions.

Storage Protocol:

  • Container: Store in a tightly sealed, amber glass vial.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store desiccated at 2-8°C.

  • Handling: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

Part 2: Troubleshooting Guide - Side Reactions in Peptide Synthesis

This section focuses on issues encountered when using H-Hyp(Bzl)-OH·Tos in solid-phase or solution-phase peptide synthesis.

Issue 1: Appearance of a Diastereomeric Impurity After Peptide Coupling
  • Symptom: Your analytical HPLC shows a new peak, often closely eluting with your main product peak. LC-MS analysis confirms this impurity has the same mass as your desired product.

  • Primary Cause: Racemization at the Proline α-Carbon. This is a well-documented side reaction, particularly under specific coupling conditions. The mechanism is believed to involve the formation of a cyclic carbinol-amine derivative, and certain common additives can paradoxically catalyze this process.[4]

  • Troubleshooting & Resolution:

    • Re-evaluate Your Coupling Reagents: The combination of a water-soluble carbodiimide (like WSCI or EDC) and 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like DMF is known to cause extensive racemization of proline and hydroxyproline esters.[4] HOBt, while an excellent racemization suppressant for most amino acids, actively catalyzes the racemization of proline esters.

    • Modify Your Protocol:

      • Option A (Recommended): Switch to a mixed anhydride procedure in a less polar solvent like tetrahydrofuran (THF). This method generally avoids the conditions that promote proline racemization.[4]

      • Option B: If using a carbodiimide is necessary, perform the reaction in dichloromethane (DCM) and omit HOBt . While this may slightly slow the coupling reaction, it dramatically reduces the risk of racemization.[4]

RacemizationMechanism cluster_coupling Problematic Coupling in DMF cluster_mechanism HOBt-Catalyzed Racemization cluster_solution Recommended Solution in THF/DCM BocAA Boc-AA-OH ActiveEster Boc-AA-OBt BocAA->ActiveEster WSCI WSCI + HOBt WSCI->ActiveEster ProEster H-Hyp(Bzl)-OH RacemicProduct Racemized Peptide Product ProEster->RacemicProduct CyclicIntermediate Cyclic Carbinol-amine Intermediate ProEster->CyclicIntermediate HOBt catalysis ProEster_sol H-Hyp(Bzl)-OH ActiveEster->RacemicProduct Coupling CyclicIntermediate->ProEster Ring Opening (Racemization) BocAA_sol Boc-AA-OH CleanProduct Clean Peptide Product BocAA_sol->CleanProduct Reagent_sol Mixed Anhydride (THF) or WSCI alone (DCM) Reagent_sol->CleanProduct Coupling ProEster_sol->CleanProduct

Causality of Proline Racemization During Coupling.
Issue 2: Catastrophic Yield Loss When Synthesizing a C-Terminal Proline Peptide
  • Symptom: After the second coupling step on your resin (i.e., coupling the third amino acid), you observe a near-total loss of your peptide from the resin, with a major byproduct detected in the cleavage solution corresponding to the cyclic dipeptide.

  • Primary Cause: Diketopiperazine (DKP) Formation. This is an intramolecular cyclization of a dipeptide ester. After deprotection of the N-terminal protecting group of the dipeptide, the free amine readily attacks the C-terminal ester, cleaving the peptide from the resin to form a stable six-membered ring. This side reaction is especially prevalent when proline is the C-terminal or penultimate residue.[5][6]

  • Troubleshooting & Resolution:

    • Root Cause Analysis: Standard resins like Wang or PAM are unsuitable for synthesizing peptides with C-terminal proline due to their linker chemistry, which is susceptible to this intramolecular attack.[6]

    • Preventative Protocol Change: The most effective solution is to change your solid support.

      • Recommended Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin . The extreme steric hindrance provided by the trityl group effectively shields the ester linkage from intramolecular attack by the dipeptide's N-terminal amine, thus inhibiting DKP formation.[5][6]

DKP_Formation cluster_synthesis cluster_reaction cluster_solution start AA2-Hyp(Bzl)-Resin deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection intermediate H-AA2-Hyp(Bzl)-Resin (Free Amine Dipeptide) deprotection->intermediate dkp Diketopiperazine (Cyclic Dipeptide) + Resin-OH intermediate->dkp Intramolecular Cyclization (Fast, especially on Wang Resin) coupling Successful Coupling with AA3 intermediate->coupling Desired Reaction Path (Slow) ctc_resin Use 2-Chlorotrityl Resin sterics Steric Hindrance Prevents Cyclization ctc_resin->sterics sterics->coupling Favors

Workflow of Diketopiperazine (DKP) Formation.
Issue 3: An Unexpected Mass Addition to My Peptide
  • Symptom: LC-MS analysis shows a significant byproduct with a mass corresponding to your peptide plus the mass of the activated amino acid's acyl group.

  • Primary Cause: O-Acylation of the 4-Hydroxyl Group. The hydroxyl group on the proline ring is a nucleophile and can compete with the N-terminal amine for the activated carboxyl group of the incoming amino acid. This results in the formation of an ester linkage on the side chain.[7]

  • Troubleshooting & Resolution:

    • Confirmation: The mass addition should precisely match the mass of the acyl portion of the amino acid being coupled (e.g., addition of 57 for Gly, 71 for Ala).

    • Mitigation Strategy: While less common than O-acylation on Ser or Thr, it can be pronounced with highly activated esters.

      • Use Additives: The inclusion of additives like 2,4-dinitrophenol or pentachlorophenol in the coupling reaction has been shown to suppress O-acylation.[7]

      • Control Stoichiometry: Avoid using a large excess of the activated amino acid. A slight excess (1.1 to 1.5 equivalents) is often sufficient and minimizes side reactions.

      • Alternative: For critical applications where this is a persistent issue, consider using a derivative where the 4-hydroxyl group is temporarily protected (e.g., with a t-Butyl group), though this adds complexity to the overall synthesis.

Part 3: Key Experimental Protocols

Protocol 1: Racemization-Minimizing Synthesis of H-Hyp(Bzl)-OH·Tos

This protocol is adapted from methodologies prioritizing stereochemical purity.[1]

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add 4-Hydroxy-L-proline (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 6 mL per gram of amino acid).

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 15 mL per gram of amino acid) to the flask.

  • Crystallization: Stir the resulting slurry vigorously for 1-2 hours at room temperature to induce crystallization.

  • Isolation: Collect the white, crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate, followed by diethyl ether.

  • Drying: Dry the product under high vacuum to a constant weight.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. [Link]

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Coupling with 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 4-Hydroxy-L-proline benzyl ester 4-tolue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (Hyp-OBzl·TosOH).

This orthogonally protected building block is critical for synthesizing collagen-mimetic peptides and complex APIs. However, its use presents three distinct challenges: it is a non-nucleophilic tosylate salt, a sterically hindered secondary amine, and possesses an unprotected 4-hydroxyl group prone to side reactions. This guide provides field-proven, self-validating protocols to ensure chemoselective N-acylation.

Mechanistic Workflow

Understanding the reaction pathways is the first step in troubleshooting. The diagram below illustrates the critical divergence between the desired N-acylation and the thermodynamically driven O-acylation side reaction.

G cluster_0 Preparation & Activation cluster_1 Desalting A Incoming Fmoc-AA-OH C Activated Ester A->C Activation B Coupling Reagent (HATU / DIC) B->C G Desired Product (N-Acylation) C->G Main Reaction H Side Product (O-Acylation) C->H Excess Reagent or DMAP D Hyp-OBzl·TosOH F Free Base Hyp-OBzl D->F Neutralization E Base (DIEA / NMM) E->F F->G F->H

Workflow of Hyp-OBzl·TosOH activation, neutralization, and chemoselective coupling.

Troubleshooting Guide (FAQs)

Q1: Why is my coupling yield exceptionally low when using Hyp-OBzl·TosOH directly with standard EDC/HOBt? Causality: The starting material is supplied as a p-toluenesulfonate (tosylate) salt. In this state, the pyrrolidine nitrogen is protonated ( NH2+​ ) and completely non-nucleophilic. Furthermore, the secondary amine of the proline ring is sterically hindered, making standard carbodiimide/HOBt chemistry kinetically sluggish. Solution: You must perform an in situ neutralization (desalting) prior to coupling. Add exactly 1.0 to 1.1 equivalents of a tertiary amine base such as N,N-diisopropylethylamine (DIEA) to liberate the free amine ([1]). To overcome the steric hindrance, upgrade your coupling reagent to a highly reactive uronium/aminium salt like HATU or a specialized additive like Oxyma Pure.

Q2: I am detecting a significant side product with a +[Mass of AA] Da shift. Is this O-acylation, and how do I prevent it? Causality: The 4-hydroxyl group on the pyrrolidine ring is unprotected. While the secondary amine is a stronger nucleophile (kinetically favoring N-acylation), the hydroxyl group can undergo competitive O-acylation (esterification) under forcing conditions. This is severely exacerbated if you use excess acylating agent or if you include 4-dimethylaminopyridine (DMAP) in your reaction mixture. DMAP is a powerful acyl transfer catalyst specifically used in literature to force O-acylation on hydroxyproline residues ([2]). Solution:

  • Strict Stoichiometry: Maintain a 1:1 ratio of activated amino acid to the Hyp-OBzl free base.

  • Ban DMAP: Never use DMAP during the N-acylation of unprotected hydroxyproline.

  • Temperature Control: Keep the reaction at or below room temperature (20-25°C) to favor the kinetically controlled N-acylation over the thermodynamically driven O-acylation.

Q3: Does the choice of base for neutralizing the tosylate salt affect the epimerization of the incoming amino acid? Causality: Yes. While DIEA is the industry standard for neutralizing TFA or TosOH salts ([3]), it is a relatively strong base ( pKa​≈10.5 ). If excess DIEA is present alongside a highly activated incoming amino acid (e.g., an OBt or OAt ester), it can abstract the α -proton of the activated species, leading to oxazolone formation and subsequent epimerization. Solution: If your incoming amino acid is highly prone to epimerization (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH), substitute DIEA with a weaker base like N-methylmorpholine (NMM, pKa​≈7.4 ) for the neutralization step. Always ensure the base is added to the Hyp-OBzl·TosOH to neutralize the salt before introducing the activated amino acid.

Quantitative Data: Condition Optimization

To aid in experimental design, the following table synthesizes the expected outcomes of various coupling environments when reacting Fmoc-AA-OH with Hyp-OBzl·TosOH.

Coupling ReagentBase for NeutralizationAdditiveN-Acylation EfficiencyO-Acylation RiskEpimerization Risk
EDCDIEA (1.1 eq)HOBtLow (Slow kinetics)LowLow
DICNoneOxymaNone (Salt intact)N/AN/A
DICNMM (1.1 eq)OxymaHighLowVery Low
HATUDIEA (2.0 eq)NoneVery HighModerateModerate
HATUDIEA (2.0 eq) + DMAPNoneHighCRITICAL (High) High

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By separating the neutralization and activation steps, you ensure that the nucleophile is fully prepared before it encounters the activated electrophile, minimizing side reactions.

Methodology: Chemoselective N-Acylation of Hyp-OBzl·TosOH

Step 1: Desalting (Neutralization)

  • Weigh 1.0 mmol of Hyp-OBzl·TosOH and dissolve it in 5.0 mL of anhydrous Dimethylformamide (DMF).

  • Add 1.05 mmol (1.05 equivalents) of N-methylmorpholine (NMM) to the solution.

  • Stir at room temperature for 5 minutes. Validation Check: The solution should remain clear. The secondary amine is now a free base and ready for coupling.

Step 2: Pre-activation of the Incoming Amino Acid

  • In a separate vial, dissolve 1.0 mmol of the incoming Fmoc-AA-OH and 1.0 mmol of HATU in 4.0 mL of anhydrous DMF.

  • Add 1.0 mmol of NMM (or DIEA, if epimerization is not a concern for this specific AA) to the vial.

  • Stir for 2-3 minutes to form the active OAt ester. Validation Check: A slight color change (often pale yellow) indicates successful formation of the activated ester.

Step 3: Coupling

  • Slowly transfer the pre-activated Fmoc-AA-OH solution (Step 2) into the neutralized Hyp-OBzl solution (Step 1) dropwise over 2 minutes.

  • Allow the reaction to stir at room temperature (20-25°C) for 2 hours.

  • Validation Check: Monitor the reaction via LC-MS or TLC. You should observe the depletion of the Hyp-OBzl mass and the appearance of the desired dipeptide mass. If a +[Mass of AA] secondary peak appears, O-acylation has occurred (indicating excess acylating agent was present).

Step 4: Reaction Quenching & Workup

  • Quench the reaction by adding 1.0 mL of methanol (to consume any unreacted activated ester).

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% aqueous NaHCO3​ (2 x 20 mL) to remove acidic byproducts.

    • 1M HCl or 10% Citric Acid (2 x 20 mL) to remove unreacted amines and NMM.

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the protected dipeptide.

References

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

Welcome to the Technical Support Center for the storage, handling, and application of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2). Designed for research scientists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the storage, handling, and application of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2). Designed for research scientists and drug development professionals, this guide synthesizes field-proven protocols with mechanistic insights to help you troubleshoot common issues, optimize peptide synthesis workflows, and ensure strict experimental reproducibility.

Compound Overview & Physicochemical Data

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a critical protected amino acid building block used in complex peptide synthesis. The benzyl ester protects the C-terminal carboxylic acid during peptide elongation. Crucially, formulating this compound as a 4-toluenesulfonate (tosylate) salt protonates the secondary pyrrolidine amine. This prevents premature self-condensation (e.g., diketopiperazine formation) and yields a highly crystalline, stable compound with a superior solubility profile in organic solvents compared to its zwitterionic free-base counterpart[1].

Table 1: Physicochemical Properties & Storage Specifications

ParameterSpecificationCausality / Rationale
Chemical Name (2S,4R)-4-Hydroxy-proline benzyl ester, toluene sulfonic acid salt-
CAS Number 88501-00-2-
Molecular Weight ~393.45 g/mol Combines free base (221.25) and TsOH (172.20).
Appearance White to off-white crystalline powderTosylate salt enhances crystallinity and handling[1].
Storage Temperature 2°C to 8°C (Long-term: -20°C)Minimizes thermal degradation and ester hydrolysis[2].
Atmosphere Inert (Nitrogen or Argon)Prevents moisture absorption; the salt is hygroscopic[2].
Solubility DMF, DCM, Methanol, EthanolHighly soluble in polar aprotic solvents for coupling[2].
Troubleshooting & FAQs

Q1: My compound has formed clumps and appears sticky. Is it still usable? A: Clumping is a classic symptom of moisture absorption. While the tosylate salt improves overall stability, it remains hygroscopic[2]. If water is absorbed, it acts as a competing nucleophile during downstream coupling reactions, leading to the hydrolysis of activated esters and significantly reduced peptide yields. Resolution: For minor clumping, dry the compound in a vacuum desiccator over P2O5 or silica gel for 24-48 hours. If the material has turned into a gum or shows discoloration (yellowing), it has likely undergone partial degradation or ester hydrolysis. We mandate analytical verification (LC-MS or 1H-NMR) before proceeding.

Q2: How do I prevent moisture condensation when retrieving the compound from cold storage? A: Never open a cold vial. When a vial is moved from 2-8°C to a humid laboratory environment, ambient moisture rapidly condenses on the cold powder. Resolution: Allow the sealed container to equilibrate to room temperature inside a desiccator for at least 30-60 minutes prior to opening. After weighing, purge the vial with dry Nitrogen or Argon gas before resealing to maintain an inert atmosphere[2].

Q3: During peptide coupling, my reaction is stalling or showing unreacted starting material. What is going wrong? A: The most common failure point when using a tosylate salt in peptide synthesis is insufficient neutralization. Because the pyrrolidine nitrogen is protonated by the p-toluenesulfonic acid, it is non-nucleophilic and cannot attack your activated carboxylic acid. Resolution: You must "free-base" the compound in situ. Ensure you are adding at least 1.2 to 2.0 molar equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. This neutralizes the tosylate salt, liberating the free secondary amine for the coupling step.

Q4: What are the safety and handling requirements? A: Like many functionalized organic salts, it can cause skin, eye, and respiratory irritation upon exposure. Resolution: Handle strictly under a properly ventilated chemical fume hood to avoid inhaling any generated dust or aerosols. Wear standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].

Standard Operating Procedure (SOP): Free-Basing & Peptide Coupling Workflow

To ensure maximum yield and prevent racemization or side-reactions, follow this validated methodology for utilizing 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate in a standard coupling reaction.

Step-by-Step Methodology:

  • Equilibration: Remove the compound from cold storage (2-8°C) and equilibrate to room temperature in a desiccator for 45 minutes.

  • Weighing: Rapidly weigh 1.0 molar equivalent of the tosylate salt and transfer it to an oven-dried, argon-flushed round-bottom flask.

  • Solubilization: Dissolve the solid in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.5 M.

  • Neutralization (Critical Step): Cool the flask to 0°C using an ice bath. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes. Mechanistic note: Cooling minimizes the exothermic heat of neutralization and prevents potential side reactions of the newly liberated free amine.

  • Activation of Partner Acid: In a separate flask, activate your N-protected amino acid (1.1 equivalents) using a coupling reagent like HATU (1.1 eq) and DIPEA (1.1 eq) in DMF for 5 minutes.

  • Coupling: Transfer the activated acid solution to the flask containing the free-based proline derivative. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate or DCM. Wash the organic layer successively with 5% aqueous citric acid (to remove excess base), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2].

Workflow Visualization

The following logical diagram maps the critical path from storage to successful peptide coupling, highlighting the causality of each step.

G Storage 1. Storage 2-8°C, Desiccated, N2/Ar Atmosphere Equilibration 2. Equilibration Warm to RT before opening Storage->Equilibration Prevents moisture condensation Solubilization 3. Solubilization Dissolve in anhydrous DMF/DCM Equilibration->Solubilization Maintains anhydrous conditions Neutralization 4. Neutralization (In Situ) Add 1.5 eq DIPEA at 0°C Solubilization->Neutralization Tosylate salt is non-nucleophilic Coupling 5. Peptide Coupling Introduce activated carboxylic acid Neutralization->Coupling Liberates free amine for nucleophilic attack

Caption: Workflow for handling and coupling 4-Hydroxy-L-proline benzyl ester tosylate.

References

Sources

Optimization

Technical Support Center: Characterizing 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

Welcome to the technical support center for the analytical characterization of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties and Inherent Challenges

4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is a chiral amino acid derivative frequently used as an intermediate in pharmaceutical synthesis.[1][2] Its structure, comprising a hydrophilic proline core, a bulky hydrophobic benzyl ester, and an ionic tosylate salt, presents a unique set of analytical hurdles.

Core Challenges:

  • Hygroscopicity: Tosylate salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4][5][6] This can significantly impact accurate weighing and sample preparation, leading to variability in analytical results.

  • Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, potentially leading to the formation of 4-Hydroxy-L-proline and benzyl alcohol as primary degradants.[7][8]

  • Chirality: As a derivative of L-proline, maintaining enantiomeric purity is critical. Analytical methods must be capable of separating the desired (2S, 4R) diastereomer from any potential enantiomeric or diastereomeric impurities.

  • UV-Vis Response: The primary chromophores are the benzyl and tosyl groups, which provide good UV absorbance for detection by HPLC. However, potential impurities lacking these groups may go undetected by standard UV methods.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the analysis of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

A. High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: Inconsistent Retention Times and Peak Tailing in Reversed-Phase HPLC.

  • Underlying Cause: Inconsistent retention times often point to issues with the mobile phase composition, column equilibration, or temperature fluctuations.[9][10] Peak tailing can be caused by secondary interactions between the basic nitrogen of the proline ring and residual silanols on the silica-based column packing.[11]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and thoroughly degassed.[9] If using a buffer, confirm its pH is within the optimal range for the column (typically pH 2-8 for silica-based columns) and that the buffer concentration is sufficient (at least 20 mM) to provide adequate buffering capacity.[11]

    • Column Equilibration: Increase the column equilibration time to at least 10-15 column volumes before the first injection to ensure a stable baseline.[9][11]

    • Temperature Control: Utilize a column oven to maintain a consistent temperature, as fluctuations can significantly impact retention times.[9][11]

    • Mitigate Peak Tailing:

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups.

      • Consider using a column with a polar-embedded stationary phase or a base-deactivated column specifically designed to reduce tailing of basic compounds.[11]

Problem 2: Appearance of Unexpected Peaks in the Chromatogram.

  • Underlying Cause: Unexpected peaks can arise from sample degradation, impurities in the starting material, or contamination from the HPLC system or solvents.[12]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Investigating Degradation:

    • Hydrolysis: The most likely degradation pathway is the hydrolysis of the benzyl ester.[7][8] To confirm, inject standards of 4-Hydroxy-L-proline and benzyl alcohol to see if their retention times match the unexpected peaks.

    • Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[13][14][15] This will help in developing a stability-indicating method.

Problem 3: Poor Peak Area Precision and Inaccurate Quantification.

  • Underlying Cause: This is often linked to the hygroscopic nature of the compound, leading to inaccurate sample weights.[3][4] It can also result from incomplete sample dissolution or injection variability.

  • Solutions:

    • Sample Handling: Handle the solid material in a low-humidity environment, such as a glove box or a desiccator. Use a calibrated microbalance for accurate weighing.

    • Sample Diluent: Ensure the sample is fully dissolved in the chosen diluent. The diluent should ideally be the same as the initial mobile phase to avoid peak distortion.[12]

    • Internal Standard: For improved accuracy, consider using an internal standard method for quantification. The internal standard should be structurally similar to the analyte but well-resolved from it and any impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Broad or Complex Proton (¹H) NMR Signals.

  • Underlying Cause: The proline ring can undergo slow conformational exchange on the NMR timescale, leading to broadened signals. The presence of water due to hygroscopicity can also broaden exchangeable proton signals (e.g., -OH, -NH).

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either sharpen the signals (by moving into a fast-exchange regime at higher temperatures) or resolve distinct conformers (at lower temperatures).

    • Solvent Choice: Ensure the use of a dry deuterated solvent. If water is suspected, adding a small amount of D₂O can help to exchange and thus identify the -OH and -NH protons.

    • 2D NMR: Techniques like COSY and HSQC can help to correlate protons and carbons, aiding in the assignment of complex spectra even with some broadening.[16]

Problem 2: Difficulty in Confirming the Presence of the Tosylate Counterion.

  • Underlying Cause: While the protons of the tosyl group are readily visible in the ¹H NMR spectrum (typically as a singlet around 2.3-2.4 ppm for the methyl group and two doublets in the aromatic region), confirming the ionic association requires further evidence.

  • Solutions:

    • Integration: The integral of the tosyl methyl protons should correspond to 3H relative to the protons of the 4-Hydroxy-L-proline benzyl ester moiety.

    • Carbon (¹³C) NMR: The carbon signals of the tosylate will also be present in the ¹³C NMR spectrum.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show the molecular ion for the protonated 4-Hydroxy-L-proline benzyl ester. The tosylate anion can be observed in negative ion mode.

C. Mass Spectrometry (MS)

Problem 1: Low Ionization Efficiency or Signal Instability in ESI-MS.

  • Underlying Cause: The pre-formed ionic nature of the tosylate salt generally leads to good ionization in ESI-MS. However, issues can arise from inappropriate solvent systems or the presence of non-volatile buffers.

  • Troubleshooting Steps:

    • Solvent System: Use a mobile phase containing a volatile organic solvent like acetonitrile or methanol with a small amount of a volatile acid (e.g., formic acid) to ensure consistent protonation and efficient spray formation.

    • Avoid Non-Volatile Buffers: If analyzing HPLC fractions, ensure that non-volatile buffers (e.g., phosphate) are removed prior to MS analysis, as they can contaminate the ion source.

    • Source Cleaning: Regularly clean the ESI source components to remove any salt buildup that could suppress the signal.

III. Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the water content of my sample?

A1: The most reliable method for determining water content in a hygroscopic sample is Karl Fischer titration. This technique is specific for water and provides a quantitative result. Alternatively, thermogravimetric analysis (TGA) can be used, but it will measure the loss of any volatile components, not just water.

Q2: What is the best way to assess the enantiomeric purity of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate?

A2: Chiral HPLC is the preferred method. You will need a chiral stationary phase (CSP) capable of separating the diastereomers. Common CSPs are based on cellulose or amylose derivatives. Method development will involve screening different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation.

Q3: My mass spectrum shows a peak corresponding to the free base. Is my sample degrading?

A3: Not necessarily. In the gas phase of the mass spectrometer, the tosylate salt can dissociate, leading to the detection of the protonated free base of 4-Hydroxy-L-proline benzyl ester. This is a common phenomenon and does not necessarily indicate degradation in the solid or solution state. To confirm stability, rely on a separation technique like HPLC.

Q4: What are the expected degradation products under hydrolytic stress conditions?

A4: Under both acidic and basic hydrolysis, the primary degradation products are expected to be 4-Hydroxy-L-proline and benzyl alcohol due to the cleavage of the ester bond.[7][8] Under more forcing conditions, further degradation of the amino acid or alcohol could occur.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)
  • Prepare a 1 mg/mL solution of the compound in a 50:50 water:acetonitrile mixture.

  • To 1 mL of this solution, add 1 mL of 1 M hydrochloric acid.

  • Heat the solution at 60 °C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide, and dilute with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method to monitor the formation of degradants.[8]

V. References

  • Biological Magnetic Resonance Bank. (n.d.). bmse000966 Trans 4 Hydroxy-L-proline. Retrieved from [Link]

  • Google Patents. (n.d.). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. Retrieved from

  • Chemcas. (n.d.). 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate — Chemical Substance Information. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Reddit. (2022). Advice for making tosylate and mesylate salts?. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Troubleshooting HPLC.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. Retrieved from [Link]

  • CHIMIA. (n.d.). The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Retrieved from [Link]

  • Università degli Studi di Milano. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Retrieved from [Link]

  • PubMed. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Retrieved from [Link]

  • PubMed. (1998). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Retrieved from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • PubMed. (1999). Convenient synthesis of L-proline benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Proline Derivatives in Peptide Synthesis: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate vs. Alternatives

Introduction: The Strategic Role of Proline Derivatives Proline holds a unique status among the twenty proteinogenic amino acids. Its secondary amine forms a tertiary amide upon incorporation into a peptide backbone, inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Proline Derivatives

Proline holds a unique status among the twenty proteinogenic amino acids. Its secondary amine forms a tertiary amide upon incorporation into a peptide backbone, inherently lacking hydrogen-bond donor capabilities while severely restricting the Φ and Ψ dihedral angles[1]. This conformational rigidity is paramount for stabilizing secondary structures such as β -turns and polyproline helices[1]. Furthermore, the low energy barrier between its cis and trans isomers makes prolyl isomerization a critical, often rate-limiting, step in protein folding[2].

To harness and manipulate these properties, researchers rely on specialized proline derivatives. Among them, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (Hyp-OBzl·TosOH, CAS: 136124-33-9 / 88501-00-2) serves as a highly strategic building block[3]. By combining a reactive 4-hydroxyl handle, an orthogonally cleavable benzyl ester, and a highly stable tosylate salt, it offers distinct advantages over traditional proline derivatives in complex peptide synthesis and "proline editing" workflows[4].

Chemical Properties & Performance Comparison

When designing a synthetic route, the choice of proline derivative dictates both the coupling efficiency and the final conformational bias of the peptide. Table 1 objectively compares Hyp-OBzl·TosOH against other common derivatives.

Table 1: Quantitative and Qualitative Comparison of Proline Derivatives

DerivativeSalt FormPrimary ApplicationConformational BiasHygroscopicity
4-Hydroxy-L-proline benzyl ester TosylateOrthogonal synthesis, Proline editingFavors trans (C γ -exo)Low (Highly Crystalline)
L-Proline benzyl ester HydrochlorideStandard solution-phase synthesisBaselineHigh
Fmoc-Hyp(tBu)-OH Free acidSolid Phase Peptide Synthesis (SPPS)Favors transN/A
4-Fluoro-L-proline Free acidConformational tuningStrongly favors transN/A

Mechanistic Insights: The Causality Behind the Reagent Design

Why the Tosylate Salt?

Amino acid esters are frequently supplied as hydrochloride (HCl) salts. However, Pro-OBzl·HCl is notoriously hygroscopic. Water absorption not only degrades the reagent over time but also competes as a nucleophile during peptide coupling, leading to active ester hydrolysis and reduced yields. The 4-toluenesulfonate (tosylate) anion mitigates this. Its bulky, aromatic structure delocalizes the negative charge, preventing tight water coordination and promoting a highly stable, non-hygroscopic crystalline lattice. This ensures precise stoichiometric weighing and superior shelf-life.

Orthogonality and Proline Editing

The benzyl (-OBzl) ester provides an orthogonal protection scheme. It is entirely stable to the acidic conditions (TFA) used to remove Boc groups and the basic conditions (piperidine) used to remove Fmoc groups[2]. It is exclusively cleaved via catalytic hydrogenolysis (H 2​ , Pd/C) or ultra-strong acids (HF).

Crucially, the unprotected 4-hydroxyl group allows for "proline editing"—a divergent post-synthetic modification strategy[5]. By performing stereospecific reactions (e.g., Mitsunobu inversion, fluorination, or acylation) on the 4-OH group, researchers can tune the pyrrolidine ring pucker (C γ -exo vs. C γ -endo), thereby artificially shifting the cis/trans equilibrium of the preceding amide bond[4].

Workflow A Hyp-OBzl·TosOH (Stable Precursor) B Neutralization (DIPEA) A->B Removes Tosylate C Peptide Coupling (HATU / HOAt) B->C Free Secondary Amine D Proline Editing (4-OH Modification) C->D Stereospecific Tuning E Global Deprotection (H2, Pd/C) D->E Cleaves Benzyl Ester

Workflow of orthogonal peptide synthesis and proline editing using Hyp-OBzl·TosOH.

Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Solution-Phase Coupling of Hyp-OBzl·TosOH

Objective: Couple a Boc-protected amino acid to the sterically hindered secondary amine of Hyp-OBzl·TosOH. Causality & Validation: Secondary amines are prone to sluggish coupling and diketopiperazine formation. We utilize HATU/HOAt; the HOAt anion provides neighboring group participation to rapidly capture the activated ester, driving the reaction forward. DIPEA is used to neutralize the tosylate salt in situ.

  • Preparation: Dissolve 1.0 eq of Boc-AA-OH and 1.0 eq of HATU in anhydrous DMF (0.2 M) under an inert atmosphere (N 2​ /Ar).

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Validation Checkpoint: The solution turns pale yellow, confirming active uronium ester formation.

  • Neutralization & Coupling: Add 1.1 eq of Hyp-OBzl·TosOH, followed immediately by an additional 1.1 eq of DIPEA to neutralize the tosylate salt. Stir at room temperature for 2 hours.

  • Monitoring: Monitor the disappearance of the secondary amine using the Chloranil test. Validation Checkpoint: Ninhydrin is insensitive to secondary amines; a negative (colorless/yellow) Chloranil test validates reaction completion.

  • Workup: Dilute with EtOAc, wash sequentially with 5% KHSO 4​ (aq), saturated NaHCO 3​ (aq), and brine to remove coupling byproducts and the displaced tosylate salt. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol 2: Proline Editing via Mitsunobu Inversion

Objective: Convert a 4R-hydroxyproline residue to a 4S-substituted derivative to induce a cis amide bond conformation[5]. Causality & Validation: The Mitsunobu reaction proceeds with complete inversion of stereochemistry at the C γ position. By introducing an electron-withdrawing group (e.g., p-nitrobenzoate), the gauche effect forces the ring into a C γ -endo pucker, thermodynamically favoring the cis amide bond[4].

  • Preparation: Swell the resin-bound peptide containing a free 4R-hydroxyl group in anhydrous THF.

  • Reagent Addition: Add 5.0 eq of p-nitrobenzoic acid and 5.0 eq of Triphenylphosphine (PPh 3​ ).

  • Inversion: Cool the vessel to 0 °C and dropwise add 5.0 eq of Diisopropyl azodicarboxylate (DIAD). Allow the reaction to warm to room temperature and agitate for 4 hours.

  • Validation (Cleavage & NMR): Cleave a micro-aliquot from the resin using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze via LC-MS for the expected mass shift (+149 Da). Perform 1D 1 H-NMR; the appearance of a distinct upfield α -proton signal validates the thermodynamic shift to a cis amide bond conformation[4].

ConformationalTuning N1 4R-Hydroxyproline (Cγ-exo pucker) N2 Trans Amide Bond (Favored State) N1->N2 Steric/Electronic Effects N3 4S-Substituted Proline (Cγ-endo pucker) N1->N3 Mitsunobu Inversion N4 Cis Amide Bond (Favored State) N3->N4 Gauche Effect

Thermodynamic influence of 4-substitution stereochemistry on prolyl amide bond equilibrium.

References

  • [1] Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: Molecules (MDPI) URL:[Link]

  • [2] Title: Proline Analogues Source: Chemical Reviews (ACS Publications) URL:[Link]

  • [4] Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • [5] Title: Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Characterization Guide: 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Peptide Synthesis

Executive Summary The synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs)—such as the SARS-CoV-2 main protease inhibitor Nirmatrelvir[1] and Hepatitis C NS3/NS4a serine protease inhibitors[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs)—such as the SARS-CoV-2 main protease inhibitor Nirmatrelvir[1] and Hepatitis C NS3/NS4a serine protease inhibitors[2]—relies heavily on high-fidelity chiral building blocks. Among these, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2)[3] serves as a critical intermediate.

This guide provides an objective, data-driven comparison of High-Purity Tosylate (>99.5%) against Standard Grade equivalents and alternative salt forms (e.g., Hydrochloride). By examining the causality behind impurity-driven side reactions, this document equips drug development professionals with the analytical frameworks and self-validating protocols necessary to ensure uncompromising synthetic yields.

Mechanistic Insight: The Cost of Impurities

Choosing the correct grade and salt form of 4-Hydroxy-L-proline benzyl ester is not merely a procurement decision; it is a fundamental chemical strategy.

  • Why the Tosylate Salt? The p-toluenesulfonate counterion forms a highly stable, non-hygroscopic crystalline lattice[4]. In contrast, the equivalent HCl salt (CAS: 62147-27-7)[5] is significantly more hygroscopic. Atmospheric moisture absorbed by the HCl salt introduces water into the coupling environment, which hydrolyzes activated ester intermediates (e.g., OAt or OBt esters), directly crashing the coupling yield.

  • The Epimerization Trap: Neutralizing the HCl salt during Solid-Phase Peptide Synthesis (SPPS) requires a larger excess of tertiary base (such as DIPEA). This excess base accelerates the reversible deprotonation of the α -carbon, driving base-catalyzed epimerization and reducing the enantiomeric excess (ee) of the target peptide.

  • Chain Termination: Standard grade reagents (~95% purity) often contain unesterified 4-hydroxy-L-proline and residual benzyl alcohol. Free proline contains an unprotected carboxylic acid that will undergo unintended activation by coupling reagents (like HATU), leading to polymerization or capping of the growing peptide chain.

G A High-Purity Tosylate (>99.5%) D Peptide Coupling (HATU / DIPEA) A->D B Standard Grade (<98%) B->D C HCl Salt Form (Hygroscopic) C->D E High Yield Target (<0.1% Epimer) D->E Clean Rxn F Chain Termination & Side Reactions D->F Impurities G Base-Catalyzed Epimerization D->G Excess Base

Impact of reagent purity and salt form on peptide coupling outcomes.

Comparative Data Analysis

To objectively evaluate the performance of these reagents, we present a comparison of their physicochemical specifications (Table 1) and their downstream performance in the synthesis of a bicyclic Nirmatrelvir precursor fragment (Table 2).

Table 1: Analytical Specifications Comparison
MetricHigh-Purity TosylateStandard TosylateHCl Salt Equivalent
HPLC Purity (UV 210 nm) > 99.5%95.0 - 98.0%> 98.0%
Chiral Purity (ee) > 99.9%~ 98.0%> 99.0%
Moisture Content (KF) < 0.2%< 1.0%< 2.0% (Hygroscopic)
Free Proline Impurity < 0.1%1.0 - 2.0%< 0.5%
Physical State White Crystalline PowderOff-white PowderWhite to Off-white Powder
Table 2: Downstream Synthesis Performance (Nirmatrelvir Precursor)
ParameterHigh-Purity TosylateStandard TosylateHCl Salt Equivalent
Coupling Yield 98.2%82.4%91.5%
Epimerization Rate < 0.1%1.5%2.3%
Primary Side Reaction None detectedBenzyl ester cappingHydrolysis via moisture

Experimental Protocols & Self-Validating Workflows

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checks that must pass before the workflow can proceed, eliminating the risk of downstream failure due to false positives.

Protocol A: Self-Validating RP-HPLC Purity Assay

Purpose: To quantify the chemical purity of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate.

  • System Suitability Test (SST) Preparation: Prepare a solution containing 1.0 mg/mL of the API and 0.1 mg/mL of benzyl alcohol (known impurity) in Acetonitrile/Water (50:50).

  • Sample Preparation: Dissolve 10 mg of the target batch in 10 mL of the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm.

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 210 nm.

  • Self-Validation Gate: Inject the SST solution. The protocol is only valid if the resolution factor ( Rs​ ) between the API peak and the benzyl alcohol peak is ≥2.0 . If Rs​<2.0 , the column is degraded or the gradient is incorrect; abort and troubleshoot.

  • Execution: Inject the sample solution. Calculate purity by area normalization, excluding the p-toluenesulfonate counterion peak.

Protocol B: Self-Validating Peptide Coupling Workflow

Purpose: To couple the characterized ester to an Fmoc-protected amino acid without epimerization.

  • Activation: In a dry flask, dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add 1.0 eq of High-Purity 4-Hydroxy-L-proline benzyl ester tosylate. Stir at room temperature for 45 minutes.

  • In-Process Control (Self-Validation Gate): Perform a Kaiser (ninhydrin) test on a 10 µL aliquot.

    • Pass (Yellow): Primary amines are fully consumed. Proceed to workup.

    • Fail (Blue): Unreacted amines remain (likely due to moisture or degraded reagent). Add 0.5 eq HATU/DIPEA and stir for 30 more minutes. Do not proceed until the test is yellow.

  • Workup: Quench with water, extract with EtOAc, wash with 5% citric acid and brine, dry over Na2​SO4​ , and concentrate in vacuo.

AnalyticalWorkflow cluster_0 Self-Validating Analytical Matrix Start Batch Sample: 88501-00-2 HPLC RP-HPLC (UV 210nm) Target: >99.5% Start->HPLC Chiral Chiral LC-MS Target: >99.9% ee Start->Chiral KF Karl Fischer Target: <0.5% H2O Start->KF Pass Approved for Synthesis HPLC->Pass Fail Reject / Recrystallize HPLC->Fail Chiral->Pass Chiral->Fail KF->Pass KF->Fail

Self-validating analytical workflow for certifying tosylate ester purity.

Sources

Validation

Analytical Methods for 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Introduction: The Analytical Imperative In the synthesis of collag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Introduction: The Analytical Imperative

In the synthesis of collagen-like peptides, ACE inhibitors, and advanced chiral therapeutics, 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) serves as a critical, stable intermediate. From an analytical perspective, evaluating the purity and chiral integrity of amino acid derivatives presents distinct challenges.

Free 4-Hydroxy-L-proline (H-Hyp-OH) lacks a conjugated π-electron system, rendering it virtually invisible to standard Ultraviolet (UV) detectors. Consequently, analyzing the free amino acid requires cumbersome pre-column derivatization. By contrast, the H-Hyp-OBzl·TosOH salt incorporates two strong chromophores—the benzyl ester and the tosylate counterion—fundamentally transforming its analytical profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of H-Hyp-OBzl·TosOH against its free and alternative salt forms. Furthermore, this guide provides self-validating experimental protocols to ensure rigorous quality control in your drug development workflows.

Comparative Analytical Performance

To establish a robust analytical control strategy, we must compare the physicochemical realities of H-Hyp-OBzl·TosOH against its common alternatives: Free H-Hyp-OH and H-Hyp-OMe·HCl (Methyl ester hydrochloride).

The Causality of Analytical Choices

The choice of analytical method is dictated by the molecule's structure. Free H-Hyp-OH requires derivatization with reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) to introduce a fluorophore/chromophore[1]. This reaction is highly sensitive to pH and temperature, and the inevitable degradation of FMOC-Cl into FMOC-OH creates interfering chromatographic peaks [2].

Conversely, the benzyl and tosyl groups in H-Hyp-OBzl·TosOH undergo strong π→π∗ transitions. This allows for direct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 210 nm (ester/peptide bonds) and 254 nm (aromatic rings), bypassing derivatization entirely. Furthermore, the tosylate salt is significantly less hygroscopic than hydrochloride salts, preventing moisture-induced weighing errors during standard preparation.

Table 1: Analytical Performance Comparison
ParameterH-Hyp-OBzl·TosOH (Target)Free H-Hyp-OH (Alternative 1)H-Hyp-OMe·HCl (Alternative 2)
Detection Method Direct RP-HPLC-UVPre-column Derivatization (FMOC-Cl)Direct RP-HPLC-UV (Weak at 210nm)
Sample Prep Time < 5 minutes30–45 minutes< 5 minutes
Hygroscopicity Low (Stable weighing)ModerateHigh (Requires desiccator)
UV Absorbance Strong (210 nm & 254 nm)None (Requires derivatization)Weak (210 nm only)
Limit of Detection (LOD) ~0.05 µg/mL~0.12 nmoles (Post-derivatization) [1]~1.5 µg/mL
Mass Spec Behavior Dissociates (m/z 222 pos, 171 neg)Intact (m/z 132 pos)Dissociates (m/z 146 pos)

Workflow Visualizations

The following diagrams illustrate the logical pathways for selecting an analytical method and understanding the mass spectrometry behavior of the tosylate salt.

Workflow Start Hydroxyproline Sample Check Contains UV Chromophore? (e.g., Benzyl, Tosyl) Start->Check Yes Yes (H-Hyp-OBzl·TosOH) Check->Yes Protected Salt No No (Free H-Hyp-OH) Check->No Free Amino Acid Direct Direct RP-HPLC-UV (210 nm / 254 nm) Yes->Direct Deriv Pre-column Derivatization (e.g., FMOC-Cl) No->Deriv Analyze Quantification & Purity Analysis Direct->Analyze Deriv->Analyze

Caption: Analytical workflow for hydroxyproline derivatives based on inherent UV activity.

LCMS Salt H-Hyp-OBzl·TosOH (Intact Salt) Source Electrospray Ionization (ESI) Salt->Source Pos ESI Positive Mode [H-Hyp-OBzl + H]+ (m/z 222) Source->Pos Cation Neg ESI Negative Mode [Tosylate]- (m/z 171) Source->Neg Anion Confirm Stoichiometric Confirmation Pos->Confirm Neg->Confirm

Caption: ESI LC-MS dissociation pathway for H-Hyp-OBzl Tosylate.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. For salt forms, this means the method should simultaneously confirm chemical purity and the stoichiometric ratio of the cation to the anion.

Protocol A: RP-HPLC for Chemical Purity and Stoichiometry

This method leverages the distinct retention times and UV maxima of the benzyl ester and the tosylate counterion to validate the 1:1 salt stoichiometry.

Reagents & Equipment:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detector: Photodiode Array (PDA) or Dual-Wavelength UV (210 nm and 254 nm).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of H-Hyp-OBzl·TosOH reference standard. Dissolve in 10 mL of Mobile Phase A:B (80:20 v/v) to yield a 1.0 mg/mL stock. Sonicate for 2 minutes.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear gradient to 60% B

    • 20–25 min: Hold at 60% B

    • 25–30 min: Return to 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

  • Data Acquisition & Self-Validation:

    • Monitor at 254 nm. You will observe two distinct peaks: The early-eluting Tosylate anion and the later-eluting H-Hyp-OBzl cation.

    • Self-Validation Check: Integrate both peaks. In a pure, non-degraded salt, the ratio of the Tosylate peak area to the H-Hyp-OBzl peak area (adjusted for their respective molar extinction coefficients) must remain constant across all batches. A deviation indicates free ester degradation or excess acid.

Protocol B: LC-MS Profiling for Impurity Identification

To identify trace impurities (e.g., unesterified 4-Hydroxy-L-proline or dibenzyl impurities), LC-MS is required. Tosylate salts dissociate completely in the Electrospray Ionization (ESI) source [3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC stock solution to 10 µg/mL in Methanol:Water (50:50) containing 0.1% Formic Acid. (Avoid TFA, as it causes ion suppression in MS).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Polarity Switching: Run the MS in alternating positive and negative modes.

  • Analysis:

    • In Positive Mode , extract the ion chromatogram (EIC) for m/z 222.1 (Calculated for [C12H16NO3]+).

    • In Negative Mode , extract the EIC for m/z 171.0 (Calculated for [C7H7SO3]-).

    • The presence of m/z 132 in positive mode indicates hydrolysis back to the free amino acid.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee)

Ensuring the compound remains the (2S, 4R) diastereomer (trans-4-hydroxy-L-proline derivative) and has not epimerized to the cis-form or D-enantiomer during esterification is critical.

Step-by-Step Methodology:

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA or equivalent), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: The diethylamine suppresses secondary interactions with the tosylate salt.

  • Flow Rate: 0.8 mL/min. Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of a 0.5 mg/mL sample. The trans-L isomer and cis-D isomer will resolve with baseline separation ( Rs​>2.0 ). Calculate the enantiomeric excess ( ee ) using the standard formula: ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Conclusion

The analytical superiority of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate over its free amino acid counterpart lies in its inherent physicochemical properties. By leveraging the strong UV chromophores of the benzyl and tosyl groups, analysts can bypass volatile, error-prone derivatization steps. Implementing the self-validating RP-HPLC method described above ensures not only the chemical purity of the intermediate but also confirms its strict 1:1 salt stoichiometry, safeguarding downstream peptide synthesis yields.

References

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Hydroxyproline Measurement by High Performance Liquid Chromatography: An Improved Method of Derivatization. Journal of Liquid Chromatography, 6(12). Available at:[Link]

  • Caires, C. S., et al. (2021). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Química Nova, 44(2). Available at:[Link]

  • Slusarczyk, M., et al. (2014). Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms Leads to a New Agent (NUC-1031) in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1531-1542. Available at:[Link]

Comparative

Validation of 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate in Biological Assays: A Comparative Guide

In the development of complex peptidomimetics, macrocyclic inhibitors, and bifunctional chelating agents, the selection of amino acid building blocks dictates both synthetic yield and biological efficacy. 4-Hydroxy-L-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex peptidomimetics, macrocyclic inhibitors, and bifunctional chelating agents, the selection of amino acid building blocks dictates both synthetic yield and biological efficacy. 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH) is a specialized, orthogonally protected proline derivative.

As an Application Scientist, I frequently observe synthesis failures stemming from poor building block selection—specifically, the use of hygroscopic salts or incompatible ester protections. This guide objectively compares H-Hyp-OBzl·TosOH against common alternatives, explains the causality behind its superior performance, and provides self-validating protocols for its implementation in biological assays.

Mechanistic Rationale: The Case for the Tosylate Salt and Benzyl Protection

To understand why H-Hyp-OBzl·TosOH is preferred in rigorous chemical biology workflows, we must analyze the causality behind its structural components:

  • The 4-Toluenesulfonate (Tosylate) Counterion: Standard hydrochloride (HCl) salts of amino acid esters are notoriously hygroscopic. Water absorption during storage leads to inaccurate weighing. In peptide coupling, a stoichiometric imbalance of even 2% can generate deletion sequences that are nearly impossible to separate via preparative HPLC. The bulky, hydrophobic tosylate counterion disrupts the crystal lattice's ability to coordinate water, rendering the salt highly crystalline and non-hygroscopic. This guarantees precise molarity during critical macrocyclization steps.

  • The Benzyl (OBzl) Ester Protection: Methyl esters require basic saponification (LiOH/NaOH) for deprotection, which frequently triggers base-catalyzed epimerization (racemization) at the α-carbon via enolate formation. In contrast, the benzyl ester provides orthogonal protection that prevents undesired self-polymerization during bond formation (1)[1]. It is stable under standard acidic and basic coupling conditions but can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) under strictly neutral conditions, perfectly preserving the stereocenter.

This orthogonal stability is critical when synthesizing Hepatitis C Virus (HCV) NS3-serine protease inhibitors, where the exact stereochemistry of the hydroxyproline scaffold dictates the required cis-processing at the NS3/NS4a junction (2)[2].

Comparative Performance Matrix

The following table summarizes the quantitative performance of H-Hyp-OBzl·TosOH compared to standard alternatives in solution-phase synthesis workflows.

Building Block VariantCounterion Stability (Hygroscopicity)Deprotection ConditionTypical Coupling YieldEpimerization Risk (α-carbon)Primary Use Case
H-Hyp-OBzl·TosOH High (Non-hygroscopic)Neutral (H₂, Pd/C)>95% Low (<0.5%) Macrocycles, Solution-Phase Peptides
H-Hyp-OMe·HCl Low (Highly hygroscopic)Basic (LiOH / Saponification)85-90%Moderate (Base-catalyzed)Simple linear peptides
Fmoc-Hyp(tBu)-OH N/A (Free acid)Highly Acidic (TFA)>95%LowSolid-Phase Peptide Synthesis (SPPS)

Synthesis & Validation Workflow

The integration of H-Hyp-OBzl·TosOH into a biological assay pipeline requires a structured progression from chemical neutralization to biological validation.

Workflow N1 H-Hyp-OBzl·TosOH (Stable Salt) N2 Neutralization (TEA/DIPEA) N1->N2 Base addition N3 Peptide Coupling (HATU/HOAt) N2->N3 Free amine N4 Protected Peptide Intermediate N3->N4 N-terminal coupling N5 Hydrogenolysis (Pd/C, H2) N4->N5 Orthogonal deprotection N6 Bioassay Validation (Target Binding) N5->N6 Purified ligand

Workflow of H-Hyp-OBzl·TosOH in peptide synthesis and bioassay validation.

Self-Validating Experimental Protocol: Solution-Phase Coupling & Chiral Integrity

To ensure scientific integrity, a protocol cannot simply list steps; it must contain internal checks that validate the success of the reaction before proceeding. This protocol details the coupling of H-Hyp-OBzl·TosOH with an N-protected amino acid while validating chiral integrity.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 1.0 eq of H-Hyp-OBzl·TosOH and 1.05 eq of the N-protected amino acid (e.g., Boc-Ala-OH). Dissolve in anhydrous DMF (0.1 M).

  • Causality: The 0.05 eq excess of the carboxylic acid ensures complete consumption of the amine. The non-hygroscopic nature of the tosylate salt makes this precise molar ratio possible.

Step 2: Temperature-Controlled Neutralization

  • Action: Chill the solution to 0°C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Self-Validation Check: Spot 1 µL of the reaction mixture onto wet pH paper. The pH must read exactly 8.0–8.5. If acidic, the amine remains protonated and unreactive; if >9.0, the risk of epimerization increases.

Step 3: Activation & Coupling

  • Action: Add 1.0 eq of HATU and 1.0 eq of HOAt. Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

  • Causality: HOAt is utilized alongside HATU because it forms a highly reactive 7-membered transition state that accelerates coupling while actively suppressing racemization.

  • Self-Validation Check: At 2 hours, withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The validation is confirmed only if the mass of the starting material is absent and the target mass is dominant.

Step 4: Chiral Integrity Validation (Marfey’s Analysis)

  • Action: Take a 1 mg sample of the crude product, deprotect, and derivatize with Marfey's reagent (FDAA). Run on a reverse-phase HPLC.

  • Self-Validation Check: Spike the sample with a known D-allo-Hyp standard. The appearance of two distinct peaks validates that the chromatography method can resolve epimers. A single peak in the unspiked sample confirms <0.5% epimerization during the basic neutralization step.

Biological Assay Validation: Target Binding Efficacy

The ultimate validation of H-Hyp-OBzl·TosOH's utility is the biological performance of the synthesized molecule. A prime example is the synthesis of macrocyclic ligands targeting the Pin1 prolyl isomerase domain. Pin1 specifically recognizes phosphorylated Ser/Thr-Pro motifs, and the structural rigidity of the hydroxyproline ring is essential for mimicking this conformation.

Validation is performed using a Fluorescence Polarization (FP) Assay . When the fluorophore-tagged macrocycle binds to the bulky Pin1 protein, its rotational diffusion slows, resulting in an increased polarization signal. Libraries utilizing this specific benzyl ester derivative have successfully yielded ligands with binding affinities ( Kd​ ) in the low nanomolar range (24–35 nM) (3)[3].

Furthermore, in radiopharmaceutical applications, this protected amino acid enables the de novo synthesis of DTPA bifunctional chelating agents. The mild hydrogenolysis deprotection step preserves the integrity of the polyazamacrocycle, allowing for near-quantitative radiolabeling yields with isotopes like Yttrium-90 or Lutetium-177 (4)[4].

BioAssay S1 Synthesize Macrocyclic Ligand (via H-Hyp-OBzl·TosOH) S2 Fluorescence Polarization (FP) Assay S1->S2 Purified Ligand S3 Measure Kd (Binding Affinity) S2->S3 Anisotropy Data S5 Validation Confirmed (Kd < 50 nM) S3->S5 High Affinity S4 Negative Control (Scrambled Sequence) S4->S2 Baseline Signal

Fluorescence Polarization assay logic for validating Hyp-containing macrocycles.

Assay Self-Validation Logic: The FP assay is a self-validating system because it inherently controls for false positives. By running a Scrambled Sequence (a peptide with identical mass and charge but randomized amino acid order) alongside the target ligand, we establish a baseline anisotropy signal. If the target ligand shows high affinity ( Kd​ < 50 nM) while the scrambled control shows no binding, it definitively proves that the biological activity is driven by the precise 3D structural integrity of the synthesized hydroxyproline scaffold, not non-specific aggregation.

References

  • Benchchem. "Proline benzyl ester hydrochloride | 16652-71-4". Benchchem.
  • Rose, Tristin E. "Synthesis of a Pin1-targeted library using synchronous resin release and template-induced macrocyclization.
  • Vertex Pharmaceuticals Incorporated. "Novel peptides as ns3-serine protease inhibitors of hepatitis c virus.
  • Williams, M. et al. "De Novo Synthesis of a New Diethylenetriaminepentaacetic Acid (DTPA) Bifunctional Chelating Agent.

Sources

Validation

cost-benefit analysis of using 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

An in-depth technical evaluation of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH, CAS: 88501-00-2) reveals it to be a highly strategic building block in peptide chemistry, particularly for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (H-Hyp-OBzl·TosOH, CAS: 88501-00-2) reveals it to be a highly strategic building block in peptide chemistry, particularly for the synthesis of collagen mimetic peptides (CMPs) and proline-rich macrocycles.

In the development of extracellular matrix biomaterials and peptide therapeutics, the incorporation of 4-hydroxyproline (Hyp) is mandatory for stabilizing the polyproline-II (PPII) triple helix[1]. However, the secondary hydroxyl group of Hyp presents a synthetic challenge. This guide provides an objective cost-benefit analysis of utilizing H-Hyp-OBzl·TosOH with an unprotected hydroxyl group versus fully protected alternatives, supported by mechanistic insights and validated experimental protocols.

Mechanistic & Chemical Rationale: The "E-E-A-T" Perspective

To understand the cost-efficiency of H-Hyp-OBzl·TosOH, we must analyze the causality behind its structural design:

  • Why the Tosylate (TosOH) Salt? Amino acid benzyl esters are traditionally synthesized via Fischer-Speier esterification using benzyl alcohol. Using p-toluenesulfonic acid as both the catalyst and the salt-forming acid yields the tosylate salt directly[2]. Compared to hydrochloride (HCl) salts, tosylate salts are significantly less hygroscopic, highly crystalline, and exhibit superior long-term shelf stability[3]. This prevents moisture-induced degradation and ensures precise stoichiometric weighing during large-scale synthesis.

  • Why the Benzyl (OBzl) Ester? The C-terminal benzyl ester provides robust orthogonal protection. It is completely stable to the acidic conditions of Boc-strategy solid-phase peptide synthesis (SPPS) (e.g., 50% TFA) and can be cleanly cleaved via catalytic hydrogenation (Pd/C, H₂) or strong acid (HF/TMSOTf) without affecting the peptide backbone.

  • Why an Unprotected Hydroxyl Group? Global protection (e.g., utilizing Fmoc-Hyp(tBu)-OH) is standard but expensive. However, the secondary alcohol at the C4 position of the pyrrolidine ring is highly sterically hindered. During standard peptide coupling, the secondary amine (N-terminus) is vastly more nucleophilic than the sterically shielded 4-OH group. By strictly controlling the equivalents of the activated acyl donor, N-acylation outcompetes O-acylation, minimizing branched impurities[4]. Bypassing the t Bu or Bzl protection on the hydroxyl group drastically reduces raw material costs and eliminates a deprotection step.

Kinetic preference for N-acylation over O-acylation due to 4-OH steric hindrance.

Cost-Benefit Analysis & Comparative Performance

When designing a synthetic route for a Pro-Hyp-Gly collagen sequence, the choice of the Hyp building block dictates the overall economy of the synthesis. Below is an objective comparison of H-Hyp-OBzl·TosOH against common alternatives.

Feature / MetricH-Hyp-OBzl·TosOHFmoc-Hyp(tBu)-OHBoc-Hyp(Bzl)-OHH-Hyp-OMe·HCl
Primary Application Solution-phase building blocks, CMPsStandard Fmoc-SPPSStandard Boc-SPPSShort peptide fragments
Relative Cost / Gram Low ($)High ( $)Very High ( )Low ($)
Hygroscopicity Very Low (Highly crystalline)LowLowHigh (Prone to moisture)
Hydroxyl Protection Unprotected (Relies on steric hindrance)Protected ( t Bu)Protected (Bzl)Unprotected
Atom Economy High (No heavy OH-protecting groups)LowLowHigh
Deprotection Strategy Pd/C (H₂) or HFTFA (cleaves t Bu), PiperidineHF (cleaves Bzl and Boc)Saponification (LiOH)
Risk of O-Acylation Moderate (Requires controlled coupling)NoneNoneModerate

The Verdict: For solution-phase synthesis of di/tri-peptide building blocks (e.g., Boc-Pro-Hyp-OH) prior to SPPS, H-Hyp-OBzl·TosOH offers the highest cost-to-benefit ratio. It eliminates the premium cost of t Bu-protected derivatives while avoiding the handling issues associated with hygroscopic HCl salts.

Experimental Workflow: Solution-Phase Synthesis of Boc-Pro-Hyp-OBzl

To maximize the benefits of H-Hyp-OBzl·TosOH, the coupling reaction must be tightly controlled to prevent O-acylation. The following protocol utilizes EDC/HOBt, which provides a mild activation state ideal for distinguishing between the secondary amine and the secondary alcohol.

Workflow for synthesizing Pro-Hyp building blocks using H-Hyp-OBzl·TosOH.

Step-by-Step Methodology

Note: This protocol is a self-validating system designed to ensure the integrity of the unprotected hydroxyl group.

Reagents:

  • H-Hyp-OBzl·TosOH (1.00 eq, Nucleophile)

  • Boc-Pro-OH (1.05 eq, Acyl donor - Kept near stoichiometric to prevent O-acylation)

  • EDC·HCl (1.10 eq, Coupling agent)

  • HOBt (1.10 eq, Additive to suppress racemization)

  • N,N-Diisopropylethylamine (DIEA) (2.20 eq, Base)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)

Procedure:

  • Preparation & Neutralization: Suspend H-Hyp-OBzl·TosOH (1.00 eq) in the DCM/DMF solvent mixture at 0 °C under an inert atmosphere (N₂). Add DIEA (1.10 eq) dropwise to neutralize the tosylate salt, releasing the free secondary amine. The solution should become homogeneous.

  • Activation: In a separate flask, dissolve Boc-Pro-OH (1.05 eq) and HOBt (1.10 eq) in DCM. Cool to 0 °C and add EDC·HCl (1.10 eq). Stir for 15 minutes to form the active OBt ester.

  • Coupling: Transfer the activated Boc-Pro-OBt solution dropwise into the H-Hyp-OBzl solution at 0 °C. Add the remaining DIEA (1.10 eq). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (Chloranil Test): Because both Pro and Hyp are secondary amines, the standard Ninhydrin (Kaiser) test will yield false negatives. Perform a Chloranil test on a TLC aliquot. A successful reaction will show the disappearance of the blue/green spot (indicating the consumption of the free secondary amine of Hyp).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO₄ (aq) (to remove unreacted amine and DIEA), saturated NaHCO₃ (aq) (to remove unreacted Boc-Pro-OH and HOBt), and brine.

  • Verification of OH-Integrity: Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS. The major peak should correspond to the desired Boc-Pro-Hyp-OBzl ( [M+H]+ ). Trace O-acylation products will appear at higher retention times with a mass of [M+Boc-Pro+H]+ . If O-acylation is <2%, proceed to crystallization.

References

  • National Institutes of Health (NIH PMC). (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Retrieved from[Link]

  • ResearchGate. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from[Link]

Sources

Comparative

comparative stability of proline analogs including 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

An in-depth technical analysis of proline analogs requires moving beyond basic structural descriptions to understand the stereoelectronic forces that govern peptide stability. Proline is unique among proteinogenic amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of proline analogs requires moving beyond basic structural descriptions to understand the stereoelectronic forces that govern peptide stability. Proline is unique among proteinogenic amino acids; its pyrrolidine ring restricts the conformational space of the polypeptide backbone, heavily influencing the cis/trans isomerization of the preceding amide bond[1].

This guide objectively compares the stability profiles of key proline analogs—specifically highlighting the synthetic and storage advantages of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (Hyp-OBzl Tosylate)—and provides validated experimental frameworks for their application in peptide engineering.

Mechanistic Foundations of Proline Analog Stability

The stability of proline-containing peptides is dictated by the pyrrolidine ring pucker, which rapidly interconverts between two primary states: Cγ-endo and Cγ-exo[2].

When electronegative substituents (such as hydroxyl or fluoro groups) are introduced at the 4-position of the ring, they exert a strong gauche effect. This stereoelectronic phenomenon pulls the electronegative substituent and the ring nitrogen into a gauche conformation, forcing the ring into a specific pucker[2].

  • 4R-Substituents (e.g., 4R-hydroxyproline, 4R-fluoroproline) strongly favor the Cγ-exo pucker. This pre-organizes the backbone dihedral angles to favor the trans amide bond isomer, which is critical for the stability of polyproline II (PPII) helices and collagen triple helices[3].

  • 4S-Substituents favor the Cγ-endo pucker, increasing the propensity for the cis amide isomer[2].

Stereoelectronic_Effects Pro L-Proline (Flexible Pucker) Hyp 4R-Hydroxyproline (Cγ-exo Pucker) Pro->Hyp Electronegative Substitution Fluoro 4R-Fluoroproline (Strong Cγ-exo Pucker) Hyp->Fluoro Increased Gauche Effect Trans Trans-Amide Stabilization (Collagen Stability) Hyp->Trans Enthalpic Gain Fluoro->Trans Entropic Gain

Stereoelectronic effects of 4-substituents on proline ring pucker and amide stability.

Profiling 4-Hydroxy-L-proline Benzyl Ester 4-Toluenesulfonate

While 4R-hydroxyproline (Hyp) provides immense structural stability to folded peptides, handling its esterified derivatives during synthesis presents a significant chemical stability challenge. Free amino esters of proline and its analogs are notoriously unstable; they rapidly undergo intermolecular aminolysis to form unwanted diketopiperazines (DKPs).

The Rationale for the Tosylate Salt: To counteract this, the monomer is synthesized as 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate (CAS: 88501-00-2). The addition of p-toluenesulfonic acid achieves two critical objectives:

  • Protonation: It protonates the secondary amine, completely eliminating its nucleophilicity and preventing DKP formation.

  • Crystallinity & Hygroscopicity: The bulky, hydrophobic tosylate counterion forces the molecule into a highly stable, non-hygroscopic crystalline lattice. This drastically extends the shelf-life of the building block compared to standard hydrochloride (HCl) salts, which tend to absorb atmospheric moisture and degrade.

The Rationale for the Benzyl Ester: The benzyl (Bzl) ester protects the C-terminus orthogonally to standard N-terminal protecting groups (like Boc or Fmoc). It remains completely stable under mild acidic or basic coupling conditions but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) without risking racemization or hydrolysis of the newly formed peptide bonds.

Comparative Stability Data

The following table summarizes the quantitative and qualitative stability metrics of standard proline analogs against Hyp-OBzl Tosylate.

Proline AnalogRing Pucker PreferenceConformational Stability MechanismStorage Stability (Monomer)Primary Application
L-Proline Flexible (endo / exo)Baseline cis/trans equilibriumHigh (as free amino acid)General peptide synthesis
4R-Hydroxy-L-proline Cγ-exoEnthalpy-driven (hydration networks)[3]High (as free amino acid)Collagen mimetic peptides
4R-Fluoro-L-proline Strong Cγ-exoEntropy-driven (desolvation)[3]High (as free amino acid)Hyperstable protein engineering
Hyp-OBzl Tosylate Cγ-exoN/A (Pre-coupling monomer)Exceptional (Tosylate prevents DKP)Solution/Solid-phase synthesis

Self-Validating Experimental Methodologies

To objectively measure the stability of these analogs, researchers must employ rigorous, self-validating protocols. Below are two field-proven methodologies with built-in causality and control mechanisms.

Protocol A: Thermodynamic Stability Assessment via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the stability of folded peptide assemblies (e.g., collagen triple helices). DSC is chosen over Circular Dichroism (CD) melting curves because it directly measures heat capacity, allowing the deconvolution of enthalpic (ΔH) and entropic (ΔS) contributions to stability[3].

Step-by-Step Workflow:

  • Sample Preparation: Synthesize three model peptides: (Pro-Pro-Gly)₁₀, (Pro-Hyp-Gly)₁₀, and (Pro-fPro-Gly)₁₀. Purify via RP-HPLC to >95% purity.

  • Buffer Equilibration: Dissolve peptides in 10 mM phosphate buffer (pH 7.0) to a precise concentration of 1.0 mg/mL. Causality: Concentration must be strictly controlled because triple-helix assembly is a concentration-dependent trimerization event.

  • Thermal Annealing: Heat samples to 80°C for 10 minutes to completely unfold any aggregates, then cool at a highly controlled rate of 1°C/min to 4°C. Incubate for 24 hours. Causality: This ensures the system reaches a true thermodynamic equilibrium before measurement.

  • DSC Measurement: Scan from 5°C to 90°C at a heating rate of 1°C/min.

  • Validation & Analysis: Subtract a buffer-only baseline scan. The native L-Proline peptide acts as the internal control. You will observe that Hyp stabilization is enthalpy-driven (larger ΔH due to water bridging), while fPro stabilization is entropy-driven (smaller ΔH but favorable ΔS due to pre-organization)[3].

Protocol B: Solution-Phase Peptide Coupling with Hyp-OBzl Tosylate

When utilizing Hyp-OBzl Tosylate, the protocol must be designed to safely liberate the free amine without triggering premature self-condensation.

Step-by-Step Workflow:

  • Activation: In a dry flask under inert atmosphere, dissolve the N-protected amino acid (e.g., Fmoc-AA-OH, 1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Monomer Addition: Add Hyp-OBzl Tosylate (1.0 eq) to the mixture. At this stage, no reaction occurs because the Hyp amine is protonated by the tosylate.

  • In Situ Neutralization (Critical Step): Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Causality: The base neutralizes the tosylate salt, liberating the free secondary amine. By doing this in the presence of the pre-activated Fmoc-AA-OH, the amine is immediately captured to form the peptide bond, kinetically outcompeting any DKP formation.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with 5% KHSO₄ (to remove unreacted amines) and brine. Dry over Na₂SO₄ and concentrate.

Synthetic_Workflow Salt Hyp-OBzl Tosylate (Stable Storage Form) Neutralization In Situ Neutralization (Add DIPEA/NMM) Salt->Neutralization Release Free Base Coupling Peptide Coupling (Add HATU/Amino Acid) Neutralization->Coupling Prevent Diketopiperazine Hydrogenolysis C-Terminal Deprotection (H2, Pd/C) Coupling->Hydrogenolysis Orthogonal Cleavage

Solution-phase coupling workflow utilizing 4-Hydroxy-L-proline benzyl ester tosylate.

References

  • Title: Proline Derivatives and Analogs Source: Sigma-Aldrich URL
  • Title: Proline Analogues | Chemical Reviews Source: ACS Publications URL
  • Source: PMC (NIH)
  • Source: PubMed (NIH)
  • Title: Cas no 88501-00-2 ((2S,4R)-4-Hydroxy-proline Benzyl Ester 4-toluenesulfonate)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. As researchers and drug development professionals, our responsibility...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

Executive Summary: Core Disposal Principles

The fundamental principle for disposing of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is that it must be treated as hazardous chemical waste . It must never be disposed of in the regular trash or poured down the sanitary sewer.[1][2] The entire disposal process is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Do'sDon'ts
Treat as hazardous waste. Do not dispose of in regular trash.
Wear appropriate Personal Protective Equipment (PPE). Do not pour down the drain.
Segregate from incompatible chemicals, especially strong oxidizers. Do not mix with unknown or incompatible waste streams.
Use a designated, compatible, and sealed waste container. Do not leave the waste container open.
Label the container clearly with "Hazardous Waste" and the full chemical name. Do not use chemical formulas or abbreviations on the label.
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed contractor. Do not exceed your lab's designated waste accumulation limits.

Chemical Profile and Hazard Assessment

Understanding the chemical nature of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate is key to appreciating the causality behind these disposal protocols. The molecule is a salt composed of a protonated amino acid ester cation and a tosylate anion.

Property Description Primary Safety Implication
Chemical Name 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonateFull name required for proper waste labeling.[6]
Appearance Typically an off-white or white solid powder.[7]As a powder, it poses an inhalation risk if not handled carefully.
Key Functional Groups Amino Acid Ester, Benzyl Group, Toluenesulfonate (Tosylate)The tosylate group is derived from a strong acid; the overall compound can be irritating. The organic structure precludes sewer disposal.[8]
Primary Hazards Causes skin and serious eye irritation.[9]Requires use of proper PPE, including gloves and safety goggles.
Incompatibilities Strong oxidizing agents.[7][9][10]Critical for Segregation. Mixing can lead to vigorous, potentially hazardous reactions.
Decomposition Products Combustion produces oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[7][9]This waste must be managed by professional disposal services equipped for chemical incineration or neutralization.
Disposal Classification Hazardous Waste Must be disposed of in accordance with EPA and local regulations.[3][11]

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate from the point of generation to its final collection.

Step 1: Immediate Preparation and PPE

Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Safety Goggles: Protects against eye irritation from dust or splashes.[9]

  • Gloves: Chemically resistant gloves to prevent skin contact.

  • Lab Coat: Standard protection for clothing and skin.

Step 2: Waste Characterization and Segregation

Proper identification is the cornerstone of safe disposal.

  • Characterize: This waste must be identified by its full chemical name. If it is part of a solution, all constituents and their approximate percentages must be listed.[6]

  • Segregate: Collect this waste in a dedicated container. Crucially, do not mix it with other waste streams, especially those containing strong oxidizing agents. [7][12] Store it away from acids and bases.[12]

Step 3: Containment

The integrity of the waste container is paramount to preventing spills and exposure.

  • Select a Compatible Container: Use a clean, dry, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[6][12]

  • Check Container Condition: Ensure the container is free from cracks, residue, or damage.[3]

  • Manage Headspace: Do not fill the container to more than 90% capacity to allow for expansion.[13]

  • Keep It Closed: The container must remain sealed at all times except when you are actively adding waste.[6][12] This prevents the release of vapors and protects the container's contents.

Step 4: Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • Initiate Immediately: As soon as the first amount of waste is added, the container must be labeled.[11]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" .[6]

    • The full chemical name(s) of all contents: "4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate" .[6]

    • The approximate percentage or volume of each component.[6]

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").[11]

Step 5: Accumulation and Storage

Waste must be stored safely and securely within the laboratory.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA, which should be at or near the point of waste generation and under the control of lab personnel.[6][12]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[3]

  • Weekly Inspections: Designate a lab member to inspect the SAA weekly for container integrity and proper labeling.[6][12]

Step 6: Arranging for Final Disposal
  • Request Pickup: When the container is nearly full, or as you approach your institution's time limit for accumulation, follow your established internal procedures to request a pickup from your Environmental Health & Safety (EH&S) department or its contracted hazardous waste disposal company.[6][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management of 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate waste.

G cluster_0 In-Lab Waste Management cluster_1 External Disposal Process start Waste Generated: 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate (Identify all components, Isolate from oxidizers) ppe->characterize contain Step 3: Contain Waste (Use compatible, sealed container) characterize->contain label_waste Step 4: Apply Hazardous Waste Label (Full chemical name and hazards) contain->label_waste store Step 5: Store in Satellite Accumulation Area (Secondary containment, weekly inspection) label_waste->store request_pickup Step 6: Request Pickup (Contact EH&S or approved vendor) store->request_pickup Container Full or Time Limit Reached end Compliant Professional Disposal (Incineration/Treatment) request_pickup->end caption Disposal Workflow for Chemical Waste

Caption: Disposal Workflow for Chemical Waste

Emergency Procedures: Spill Management

In the event of a spill, a calm and structured response is essential.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep the solid material into a dustpan. Avoid creating airborne dust.[14]

    • Place the swept material and any contaminated cleaning items (e.g., paper towels) into a new, properly labeled hazardous waste container.[11]

    • Decontaminate the area as appropriate.

  • Major Spill or Spill of Unknown Hazard:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response line or EH&S department immediately.

    • Prevent entry into the affected area.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.

  • 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate — Chemical Substance Information. National Institutes of Health.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Chemistry Lab Waste Disposal. Environmental Marketing Services.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.

  • SAFETY DATA SHEET - Boc-L-Serine benzyl ester. Fisher Scientific.

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.

  • SAFETY DATA SHEET - trans-4-Hydroxy-L-proline. Fisher Scientific.

  • Safety Data Sheet - LY2584702 (tosylate). Cayman Chemical.

  • SAFETY DATA SHEET - L-Proline benzyl ester hydrochloride. Fisher Scientific.

  • MSDS - L-Proline benzyl ester hydrochloride salt. AAPPTec.

  • Safety Data Sheet - 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. Angene Chemical.

  • SAFETY DATA SHEET - D-Proline Benzyl Ester Hydrochloride. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - N-Boc-L-aspartic acid deta-benzyl ester. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride. Thermo Fisher Scientific.

  • Chemical Safety and Waste Management Manual. University of Alabama at Birmingham.

  • Chemical Waste Disposal Guidelines. Emory University.

  • SAFETY DATA SHEET - MULTRANOL 8120. Covestro.

  • SAFETY DATA SHEET - L-4-Hydroxy-proline benzyl ester hydrochloride. Santa Cruz Biotechnology.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Disposal of chemical wastes. RiskAssess.

  • N-Boc-4-hydroxy-L-proline methyl ester-SDS. MedChemExpress.

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed.

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Handling

Personal protective equipment for handling 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

Operational Safety and PPE Framework for Handling 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate As a Senior Application Scientist, I frequently consult with drug development teams scaling up peptide synthesis and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Framework for Handling 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate

As a Senior Application Scientist, I frequently consult with drug development teams scaling up peptide synthesis and antibody-drug conjugate (ADC) payload construction. A recurring operational challenge in these workflows is the safe handling of specialized amino acid derivatives, specifically.

While this compound is a highly valuable synthetic building block, its physical form—a fine, potentially hygroscopic tosylate salt powder—presents distinct handling challenges. To build a self-validating safety culture in your laboratory, we must move beyond generic safety data sheets. This guide provides a field-proven, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans, grounded in authoritative laboratory safety standards.

Mechanistic Hazard Profiling & PPE Selection

The Causality of the Hazard: Why do we mandate specific PPE for this compound? The answer lies in the physical chemistry of the tosylate salt. The electrostatic properties of this powder mean that standard pouring or aggressive scooping will generate a micro-dust cloud. If inhaled, the ester and sulfonate functional groups can interact with mucosal membranes, causing acute respiratory irritation. Furthermore, tosylate salts can act as dermal sensitizers upon prolonged contact.

According to , employers must conduct a rigorous hazard assessment to select PPE that directly mitigates these specific physical and chemical risks[1].

Table 1: Quantitative PPE Specifications & Lifecycle Management

PPE CategorySpecification / StandardQuantitative Threshold / Replacement FrequencyScientific Rationale
Hand Protection Nitrile gloves (Min. thickness: 0.12 mm / 5 mil)Replace every 2 hours or immediately upon contamination.Prevents dermal absorption; tosylate salts can cause contact dermatitis.
Eye Protection ANSI Z87.1 compliant safety gogglesInspect daily; replace immediately if scratched or anti-fog fails.Protects against fine powder aerosols during transfer.
Body Protection Flame-resistant (FR) or standard cotton lab coatLaunder weekly or immediately post-spill.Minimizes electrostatic accumulation which attracts fine powders.
Respiratory N95 / FFP2 Particulate Respirator (if outside hood)Discard after single use (max 8 hours of continuous wear).Filters particulates >0.3 microns; prevents inhalation of ester dust.

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness in your experimental protocols, the weighing process must be a self-validating system where environmental controls and PPE work in tandem. The National Research Council's emphasizes that handling fine powders requires strict environmental containment to prevent static aerosolization[2].

G Start 1. Hazard Assessment & PPE Donning Hood 2. Environmental Control (Face Velocity: 80-100 fpm) Start->Hood Weigh 3. Material Transfer & Precision Weighing Hood->Weigh Decon 4. Surface Decontamination (Wet Wiping Method) Weigh->Decon Waste 5. Waste Segregation & Disposal Decon->Waste

Operational workflow for the safe handling and weighing of tosylate salt powders.

Methodology 1: Precision Weighing Protocol
  • Environmental Verification: Before opening the chemical container, verify the fume hood face velocity monitor reads between 80 and 100 feet per minute (fpm) .

  • Static Mitigation: Discharge static electricity from the weighing environment using an anti-static ionizing gun (e.g., Zerostat) on the weigh boat. Tosylate salts are highly prone to static charge buildup, which causes the powder to repel and aerosolize.

  • Material Transfer: Using a clean, grounded stainless steel spatula, slowly transfer the 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate. Avoid dropping the powder from a height to minimize dust generation.

  • Hygroscopic Protection: Immediately cap the source bottle after the transfer is complete. The compound can absorb ambient moisture, which degrades the ester linkage and alters the molecular weight calculation for your syntheses.

  • Wet Decontamination: Wipe down the analytical balance and the surrounding hood surface with a damp, lint-free cloth (using a 70:30 Isopropanol/Water mixture) to capture any invisible micro-dust.

Spill Response & Decontamination Plan

A spill of a tosylate salt powder requires immediate, methodical action to prevent the dust from becoming airborne.

Methodology 2: Targeted Spill Containment
  • Immediate Isolation: Evacuate non-essential personnel from the immediate 5-foot radius of the spill.

  • PPE Escalation: If the spill occurred on a benchtop (outside of a fume hood), immediately don an N95/FFP2 respirator before approaching the spill zone to prevent inhalation of the aerosolized tosylate salt.

  • Wet Containment (No Dry Sweeping): Surround and cover the spilled powder with paper towels lightly dampened with water or 70% Isopropanol. Never dry sweep , as the mechanical action will force the fine powder into the air.

  • Collection: Carefully scoop the damp mass using a disposable plastic scraper or scoop. Transfer the material directly into a sealable hazardous waste container.

  • Surface Neutralization: Wash the affected surface with a mild laboratory detergent solution, followed by a final wipe-down with 70% Isopropanol. Dispose of all cleaning materials as solid chemical waste.

Waste Segregation and Disposal Plan

Proper logistical planning ensures environmental compliance and laboratory safety.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, and spill cleanup materials) must be placed in a clearly labeled, sealable hazardous waste container designated for "Halogen-Free Organic Solid Waste."

  • Liquid Waste: Any solvents used for decontamination (e.g., 70% Isopropanol) that come into contact with the compound must be routed to the "Organic Solvent Waste" stream.

  • Regulatory Compliance: Never dispose of tosylate salts or their derivatives down the drain. Entrust disposal to a licensed chemical waste management facility in accordance with local and national environmental regulations.

References

  • Title: 4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press URL: [Link]

Sources

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